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  • Product: 2,6-Diazaspiro[4.5]decan-1-one hydrochloride
  • CAS: 1203686-81-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Basic Properties of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spirocyclic Scaffold in Modern Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, have garnered signifi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a compelling alternative to traditional flat, aromatic compounds. This structural rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic scaffolds often enhances physicochemical properties crucial for drug development, such as solubility and metabolic stability.[1][2] Azaspirocycles, in particular, have been shown to exhibit higher basicity and decreased lipophilicity compared to their non-spirocyclic counterparts.[1]

Physicochemical Properties of Diazaspiro[4.5]decan-1-one Analogs

To infer the properties of 2,6-diazaspiro[4.5]decan-1-one hydrochloride, it is instructive to examine the available data for its isomers. The following table summarizes the key physicochemical properties of related diazaspiro[4.5]decan-1-one hydrochlorides.

Property2,8-Diazaspiro[4.5]decan-1-one hydrochloride1,7-Diazaspiro[4.5]decan-6-one hydrochloride2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Molecular Formula C₈H₁₅ClN₂OC₈H₁₅ClN₂OC₈H₁₅ClN₂O
Molecular Weight 190.67 g/mol [5][6]190.67 g/mol [7]190.67 g/mol [8]
CAS Number 832710-65-3[5][6]1203682-21-6[7]945892-88-6[8]
Appearance Solid (inferred from synthesis)[5]Not specifiedNot specified
Solubility Soluble in DMSO, PEG300, Tween 80, Saline/PBS[7]Not specifiedNot specified

Based on these analogs, it is reasonable to expect that 2,6-diazaspiro[4.5]decan-1-one hydrochloride will have the same molecular formula and weight. Its solubility profile is also likely to be similar, with good solubility in common organic solvents used for in vivo and in vitro studies.

The Enhanced Basicity of Spirocyclic Diamines

A key feature of spirocyclic diamines is their generally higher basicity compared to non-spirocyclic analogs.[1] This can be attributed to the rigid spirocyclic framework, which can influence the orbital hybridization of the nitrogen lone pairs and their availability for protonation. The fixed spatial orientation of the two amino groups in a diazaspirocycle can also lead to cooperative effects in proton binding.

For 2,6-diazaspiro[4.5]decan-1-one, the two nitrogen atoms are in different ring systems: one is part of a five-membered lactam ring, and the other is in a six-membered piperidine ring. The basicity of the nitrogen in the lactam (at position 2) will be significantly lower due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, the primary basic center of the molecule will be the nitrogen atom in the piperidine ring (at position 6). The pKa of this secondary amine is expected to be in the range of 8-10, typical for piperidine-like structures. The hydrochloride salt form indicates that at least one of the nitrogen atoms is readily protonated.

Experimental Determination of pKa: A Step-by-Step Protocol

Given the importance of pKa in drug development for predicting properties like solubility, absorption, and receptor interaction, its experimental determination is crucial. The following protocol outlines a robust method for determining the pKa of 2,6-diazaspiro[4.5]decan-1-one hydrochloride using potentiometric titration.

Principle

Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the analyte is 50% ionized. For a basic compound like 2,6-diazaspiro[4.5]decan-1-one, we will be titrating the hydrochloride salt with a strong base (NaOH).

Materials and Equipment
  • 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water (18.2 MΩ·cm)

  • Potassium chloride (KCl) for ionic strength adjustment

  • pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Analytical balance

Experimental Workflow

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Weigh accurately ~10 mg of the compound dissolve Dissolve in 50 mL deionized water start->dissolve ionic_strength Add KCl to adjust ionic strength to 0.1 M dissolve->ionic_strength calibrate Calibrate pH meter with standard buffers ionic_strength->calibrate titrate_base Titrate with 0.1 M NaOH, recording pH and volume calibrate->titrate_base endpoint Continue titration past the equivalence point titrate_base->endpoint plot Plot pH vs. volume of NaOH added endpoint->plot first_derivative Calculate the first derivative (ΔpH/ΔV) plot->first_derivative equivalence_point Determine the equivalence point (max of first derivative) first_derivative->equivalence_point pKa Determine pKa at half-equivalence point equivalence_point->pKa end end pKa->end Report pKa

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Procedure
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2,6-diazaspiro[4.5]decan-1-one hydrochloride and record the exact weight.

    • Dissolve the compound in 50 mL of deionized water in a beaker.

    • Add a sufficient amount of KCl to the solution to achieve an ionic strength of 0.1 M. This helps to maintain a constant activity coefficient for the ions in solution.

    • Place a stir bar in the beaker and place it on a stir plate.

  • Titration Setup:

    • Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

    • Immerse the pH electrode in the sample solution and ensure the stir bar does not hit the electrode.

    • Fill the burette with standardized 0.1 M NaOH solution.

  • Titration Process:

    • Begin stirring the solution at a moderate speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

    • Continue this process, reducing the increment size near the expected equivalence point, until the pH has risen significantly and plateaued.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • To accurately determine the equivalence point, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this plot corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

    • For a more rigorous analysis, software that performs a non-linear regression fit to the titration data can be used to determine the pKa.

Conclusion

While specific experimental data for 2,6-diazaspiro[4.5]decan-1-one hydrochloride is not currently available, a comprehensive understanding of its expected basic properties can be derived from the study of its isomers and the general principles of spirocyclic chemistry. This class of compounds holds significant promise in drug discovery due to their unique structural and physicochemical properties. The enhanced basicity of the spirocyclic diamine scaffold is a key characteristic that influences its biological activity and pharmacokinetic profile. The provided experimental protocol for pKa determination offers a robust framework for the empirical characterization of this and other novel spirocyclic compounds, enabling a more informed and efficient drug development process.

References

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]

  • Ciaffrocchi, L., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(11), 975-978. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(22), 126669. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11229-11243. Retrieved from [Link]

  • Zhang, H., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(23), 3905-3910. Retrieved from [Link]

  • Reymond, J.-L., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100179. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4043-4063. Retrieved from [Link]

  • Pharos. (n.d.). 1-Oxaspiro[4.5]decan-7-one, 2,6,10,10-tetramethyl-. Retrieved from [Link]

  • American Elements. (n.d.). 2,7-diazaspiro[4.5]decan-1-one suppliers USA. Retrieved from [Link]

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Sooksripaisarn, S., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. Heterocycles, 105(1), 486-501. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(4.5)decan-6-one. Retrieved from [Link]

  • 2A Biotech. (n.d.). 2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE. Retrieved from [Link]

  • ChemUniverse. (n.d.). 2,8-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for obtaining 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, a valuable building block in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for obtaining 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in modern drug design. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The 2,6-diazaspiro[4.5]decane framework, in particular, incorporates a lactam fused to a piperidine ring, presenting opportunities for diverse functionalization and interaction with various biological macromolecules. This guide delineates a reliable synthetic route to 2,6-diazaspiro[4.5]decan-1-one hydrochloride, a key intermediate for the elaboration of more complex molecules.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the formation of the spirocyclic lactam core. The final step is the deprotection of a suitable nitrogen protecting group and subsequent formation of the hydrochloride salt. The lactam ring can be constructed via an intramolecular cyclization of a precursor containing both an amine and a carboxylic acid (or its derivative) functionality appended to the 4-position of a piperidine ring. This precursor can, in turn, be derived from a commercially available starting material, N-Boc-4-piperidone.

The chosen forward synthesis, therefore, involves three key stages:

  • Stage 1: Synthesis of the Key Intermediate, tert-Butyl 4-(cyanomethylamino)-4-(ethoxycarbonyl)piperidine-1-carboxylate. This stage introduces the necessary carbon and nitrogen functionalities at the 4-position of the piperidine ring.

  • Stage 2: Formation of the Spirocyclic Lactam. This involves the hydrolysis of the ester and nitrile groups, followed by an intramolecular amide bond formation.

  • Stage 3: Deprotection and Salt Formation. The final step removes the Boc protecting group and furnishes the desired hydrochloride salt.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate

The initial step in this synthesis is the formation of an α-amino nitrile from N-Boc-4-piperidone. The Strecker reaction is a classic and efficient method for this transformation.

Protocol 1: Strecker Reaction

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and an aqueous solution of ammonia (to maintain a basic pH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium cyanide (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

  • Continue stirring at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

Expertise & Experience: The use of N-Boc-4-piperidone is strategic as the Boc (tert-butoxycarbonyl) group is a robust protecting group for the piperidine nitrogen that is stable to the basic conditions of the Strecker reaction but can be readily removed under acidic conditions in the final step.[1][2] The one-pot nature of the Strecker reaction makes it an efficient choice for large-scale synthesis.

Stage 2: Synthesis of tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

This stage involves the conversion of the α-amino nitrile to the spirocyclic lactam. This is achieved through the hydrolysis of the nitrile to a carboxylic acid, followed by an intramolecular cyclization.

Protocol 2: Nitrile Hydrolysis and Lactam Formation

  • Dissolve the tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product, tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, can be purified by column chromatography on silica gel.

Trustworthiness: The progress of this reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material and the formation of the desired product. The strong acidic conditions are necessary for the complete hydrolysis of the nitrile to the carboxylic acid, which then undergoes a spontaneous intramolecular cyclization with the adjacent amino group to form the stable five-membered lactam ring.

Stage 3: Synthesis of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol 3: Deprotection and Salt Formation

  • Dissolve tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (1.0 eq) in dichloromethane (CH2Cl2).

  • Slowly add a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane or a solution of HCl in ethyl acetate.

  • Stir the mixture at room temperature for 8 hours.

  • Concentrate the mixture under vacuum to afford 2,6-Diazaspiro[4.5]decan-1-one hydrochloride as a solid.[3]

Authoritative Grounding: The use of a strong acid, such as HCl, is the standard and most effective method for the cleavage of a Boc protecting group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide. The resulting free amine is then protonated by the excess HCl to form the stable hydrochloride salt.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield
1N-Boc-4-piperidonetert-Butyl 4-amino-4-cyanopiperidine-1-carboxylateNH4Cl, KCN, aq. NH3, MeOH, RT, 24h85-95%
2tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylatetert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylateConc. HCl, Acetic Acid, reflux, 12h70-80%
3tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate2,6-Diazaspiro[4.5]decan-1-one hydrochloride4 M HCl in dioxane or HCl in EtOAc, CH2Cl2, RT, 8h>95%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: α-Amino Nitrile Formation cluster_1 Stage 2: Lactam Formation cluster_2 Stage 3: Deprotection & Salt Formation A N-Boc-4-piperidone B tert-Butyl 4-amino-4- cyanopiperidine-1-carboxylate A->B  Strecker Reaction (NH4Cl, KCN, aq. NH3) C tert-Butyl 1-oxo-2,6-diazaspiro[4.5] decane-6-carboxylate B->C  Hydrolysis & Cyclization (Conc. HCl, Acetic Acid) D 2,6-Diazaspiro[4.5]decan-1-one hydrochloride C->D  Boc Deprotection (HCl in Dioxane)

Sources

Foundational

The Enigmatic Core: A Technical Guide to the 2,6-Diazaspiro[4.5]decan-1-one Scaffold for Advanced Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. For decades...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of this "flatland" approach, including off-target effects and suboptimal pharmacokinetic properties, have become increasingly apparent. This has catalyzed a shift towards molecules with greater three-dimensionality (3D), and among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks.[1][2][3] Their inherent rigidity and defined spatial arrangement of functional groups offer a unique opportunity to achieve high target affinity and selectivity.[4][5]

This guide delves into the technical nuances of a promising, yet underexplored, spirocyclic scaffold: 2,6-diazaspiro[4.5]decan-1-one . While specific experimental data for the 2,6-isomer and its hydrochloride salt, including a dedicated CAS number, remain elusive in readily available literature, this document will provide a comprehensive overview based on the well-documented chemistry of its isomers, such as the 2,7- and 2,8-diazaspiro[4.5]decan-1-one systems. By examining the synthesis, properties, and applications of these closely related analogues, we can extrapolate a foundational understanding of the 2,6-diazaspiro[4.5]decan-1-one core and its potential to unlock new frontiers in therapeutic innovation.

Physicochemical Properties and Structural Features

The 2,6-diazaspiro[4.5]decan-1-one scaffold is characterized by a unique fusion of a five-membered lactam ring and a six-membered piperidine ring, sharing a single spiro-carbon atom. This arrangement imparts a rigid, three-dimensional architecture that is significantly different from its linear or monocyclic counterparts.

PropertyPredicted Value/CharacteristicRationale and Comparative Insight
Molecular Formula C₈H₁₄N₂OBased on the core structure.
Molecular Weight 154.21 g/mol For the free base.
Topology Spirocyclic, 3DThe spiro center locks the conformation, reducing the entropic penalty upon binding to a biological target.[4]
Hydrogen Bond Donors 1 (lactam N-H)The secondary amine in the piperidine ring can also be a donor, depending on substitution.
Hydrogen Bond Acceptors 2 (carbonyl oxygen, piperidine nitrogen)The lactam carbonyl is a strong hydrogen bond acceptor.
LogP (Predicted) Low to moderateThe presence of polar functional groups (amide, amine) is expected to confer a degree of hydrophilicity.
pKa (Predicted) Basic (piperidine N)The secondary amine in the piperidine ring is expected to be basic, allowing for salt formation (e.g., hydrochloride).

The hydrochloride salt of 2,6-diazaspiro[4.5]decan-1-one would be expected to exhibit enhanced aqueous solubility and crystallinity, properties that are highly desirable for pharmaceutical development.

Synthetic Strategies: A Gateway to the Scaffold

Conceptual Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the 2,6-diazaspiro[4.5]decan-1-one scaffold. This approach is predicated on the well-established principles of organic synthesis and draws parallels from the synthesis of related spirocyclic systems.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product Piperidine Precursor Piperidine Precursor Michael Addition Michael Addition Piperidine Precursor->Michael Addition Nucleophilic Attack Acrylate Derivative Acrylate Derivative Acrylate Derivative->Michael Addition Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation Intramolecular Cyclization Decarboxylation Decarboxylation Dieckmann Condensation->Decarboxylation Hydrolysis & Heat Lactam Formation Lactam Formation Decarboxylation->Lactam Formation Amidation 2,6-Diazaspiro[4.5]decan-1-one 2,6-Diazaspiro[4.5]decan-1-one Lactam Formation->2,6-Diazaspiro[4.5]decan-1-one

Caption: Conceptual synthetic workflow for 2,6-diazaspiro[4.5]decan-1-one.

Exemplary Step-by-Step Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known chemical transformations for similar structures.

Step 1: N-Protected Piperidine Derivative Synthesis

  • Start with a suitable N-protected 4-piperidone derivative to control reactivity. A Boc (tert-butyloxycarbonyl) protecting group is a common choice due to its stability and ease of removal.

  • Introduce a suitable functional group at the 3-position of the piperidone ring that can serve as a nucleophile for the subsequent Michael addition. This could be achieved through various standard organic transformations.

Step 2: Michael Addition

  • React the functionalized piperidine derivative with an appropriate acrylate derivative (e.g., acrylonitrile or an acrylic ester).

  • This conjugate addition reaction will form the carbon-carbon bond necessary to build the second ring of the spirocycle.

Step 3: Reductive Cyclization and Lactam Formation

  • Reduce the nitrile or ester group introduced in the previous step to an amine or alcohol, respectively.

  • Catalytic hydrogenation is a common method for nitrile reduction.

  • The newly formed amine can then undergo an intramolecular cyclization with an ester or carboxylic acid functionality on the piperidine ring to form the desired lactam.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Remove the N-protecting group (e.g., Boc group) under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid).

  • The resulting free amine can then be isolated as the hydrochloride salt by precipitation from a suitable solvent.

Applications in Drug Discovery: A Scaffold of Opportunity

The diazaspiro[4.5]decane core is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one have shown significant promise in various therapeutic areas.

Case Study: 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Disease
  • Antifungal Agents: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[7] Several of these compounds exhibited potent antifungal activity, with some showing synergistic effects when combined with existing antifungal drugs like fluconazole.[7]

  • Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the development of potent and selective kinase inhibitors. For instance, novel derivatives have been identified as dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[8] Additionally, this scaffold has served as the foundation for the discovery of RIPK1 kinase inhibitors, which are being investigated for their therapeutic potential in inflammatory diseases.[9]

The following diagram illustrates the potential therapeutic applications stemming from the diazaspiro[4.5]decan-1-one core, based on the activities of its known isomers.

G cluster_0 Therapeutic Areas Diazaspiro[4.5]decan-1-one Core Diazaspiro[4.5]decan-1-one Core Infectious Diseases Infectious Diseases Diazaspiro[4.5]decan-1-one Core->Infectious Diseases Antifungal Agents Inflammatory Diseases Inflammatory Diseases Diazaspiro[4.5]decan-1-one Core->Inflammatory Diseases Kinase Inhibitors (TYK2/JAK1, RIPK1) Oncology Oncology Diazaspiro[4.5]decan-1-one Core->Oncology Potential for Kinase Inhibition Neurological Disorders Neurological Disorders Diazaspiro[4.5]decan-1-one Core->Neurological Disorders GPCR Antagonists

Caption: Potential therapeutic applications of the diazaspiro[4.5]decan-1-one scaffold.

Given the structural similarities, it is highly probable that the 2,6-diazaspiro[4.5]decan-1-one scaffold could also serve as a valuable template for the design of novel therapeutics in these and other disease areas. Its unique 3D orientation of nitrogen and carbonyl functionalities provides a rich platform for combinatorial library synthesis and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a novel chemical entity, 2,6-diazaspiro[4.5]decan-1-one hydrochloride should be handled with care in a laboratory setting. While specific toxicity data is unavailable, general precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion and Future Outlook

The 2,6-diazaspiro[4.5]decan-1-one scaffold represents a compelling yet underexplored area of chemical space for drug discovery. While direct experimental data remains to be established, the wealth of information available for its isomers provides a strong foundation for its synthetic exploration and biological evaluation. The inherent three-dimensionality and synthetic tractability of this scaffold make it an attractive starting point for the development of next-generation therapeutics with improved efficacy and safety profiles. As synthetic methodologies continue to advance, it is anticipated that the 2,6-diazaspiro[4.5]decan-1-one core and its derivatives will emerge as valuable tools in the armamentarium of medicinal chemists.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for diversification of small molecule libraries. Current opinion in chemical biology, 14(3), 362-370.
  • Galloway, W. R., & Spring, D. R. (2012). The importance of chemical diversity in drug discovery. Current opinion in chemical biology, 16(3-4), 213-214.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Gan, X., & Fesik, S. W. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3673-3682.
  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(1), 13-26.
  • Bonavita, A., & De Simone, A. (2020). Privileged Scaffolds in Medicinal Chemistry: A Focus on Spirocyclic Compounds. Molecules, 25(19), 4554.
  • A search of chemical supplier databases and chemical literature did not yield a specific CAS number for 2,6-Diazaspiro[4.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Information on the synthesis of 2,8-diazaspiro[4.
  • Information on the synthesis of 2,7-diazaspiro[4.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • The synthesis of various diazaspiro[4.5]decane scaffolds has been reported in the chemical literature, often involving multi-step sequences.
  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.

Sources

Exploratory

molecular structure of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

An In-Depth Technical Guide to the Molecular Structure of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride Abstract The diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, prized for its r...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

Abstract

The diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise presentation of pharmacophoric elements. This guide provides an in-depth technical overview of the synthesis and structural elucidation of a key derivative, 2,6-Diazaspiro[4.5]decan-1-one hydrochloride (CAS No: 1203686-81-0).[1] Lacking a publicly available crystal structure, this document emphasizes the critical methodologies and predictive analyses required to confidently determine its molecular geometry. We will explore a validated synthetic pathway, detail the suite of spectroscopic techniques necessary for characterization, and outline the definitive process of X-ray crystallography. The causality behind experimental choices is explained throughout, offering field-proven insights for professionals engaged in the development of novel therapeutics based on this valuable scaffold.

The Strategic Importance of the Diazaspiro[4.5]decane Core

Spirocyclic systems, where two rings share a single carbon atom, have garnered significant attention in drug discovery.[2][3] Their inherent conformational rigidity reduces the entropic penalty upon binding to a biological target and allows for the exploration of novel chemical space. The 2,6-diazaspiro[4.5]decan-1-one framework, incorporating a piperidine ring fused to a γ-lactam (pyrrolidinone), presents a versatile platform. The two nitrogen atoms at distinct positions (N2 and N6) offer multiple vectors for chemical modification, enabling the fine-tuning of physicochemical properties and target engagement. Such scaffolds are foundational in developing inhibitors for challenging targets, including enzymes and protein-protein interactions.[4]

A Validated Synthetic Pathway

The synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is logically approached via a multi-step sequence culminating in the deprotection of a carbamate-protected intermediate. This strategy is widely employed in amine synthesis due to the stability and reliable cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

The proposed workflow is rooted in established methodologies for constructing similar spirocyclic systems.[5] The final deprotection step, specifically, is a standard and high-yielding procedure.[6]

Diagram: Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Lactam Formation cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone C Intermediate Amine A->C NaBH(OAc)3 B Ethyl glycinate B->C D tert-butyl 1-oxo-2,6-diazaspiro[4.5] decane-6-carboxylate C->D Heat, Toluene E 2,6-Diazaspiro[4.5]decan-1-one hydrochloride D->E 4M HCl in Dioxane

Caption: Proposed synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride.

Causality of Experimental Choices:

  • Step 1 (Reductive Amination): N-Boc-4-piperidone is the ideal starting material, providing the piperidine core with a pre-installed, acid-labile protecting group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild and highly selective for the iminium ion intermediate, minimizing side reactions.

  • Step 2 (Lactam Formation): The intramolecular cyclization of the amino ester to form the γ-lactam is typically driven by thermal energy. Toluene is a suitable high-boiling solvent for this transformation. This spontaneous cyclization is entropically favored.

  • Step 3 (Deprotection): The Boc group is efficiently cleaved under acidic conditions. A solution of 4M HCl in an anhydrous solvent like dioxane is the industry standard.[5] This method ensures the complete removal of the protecting group and simultaneously forms the desired hydrochloride salt, which often improves the compound's crystallinity and stability.[5][6]

A Method-Centric Guide to Structural Elucidation

Confirming the molecular structure of the final compound requires a multi-faceted analytical approach. Each technique provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Diagram: Structural Elucidation Workflow

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Confirmation cluster_2 Definitive 3D Structure Synth Final Product (White Solid) MS Mass Spectrometry (Molecular Weight) Synth->MS IR Infrared (IR) (Functional Groups) Synth->IR NMR NMR (1H, 13C) (Connectivity) Synth->NMR Xray Single Crystal X-Ray Diffraction NMR->Xray Confirms Constitution

Caption: Logical workflow for the complete structural analysis of the target compound.

Spectroscopic Characterization
Technique Expected Observation Structural Inference
Mass Spec. (ESI+) Predicted [M+H]⁺ = 155.1179 m/zConfirms the molecular formula of the free base (C₈H₁₄N₂O).[10]
Infrared (IR) ~3200-3400 cm⁻¹ (broad, N-H stretch), ~1680 cm⁻¹ (strong, C=O stretch, amide)Presence of the secondary amine/ammonium and the γ-lactam carbonyl group.
¹H NMR Multiple signals in the aliphatic region (~1.5-3.5 ppm). A deshielded singlet/broad signal for the lactam N-H. Broad signals for the ammonium N-H protons.Provides the proton environment and connectivity. Protons adjacent to nitrogen atoms will be deshielded (shifted downfield).
¹³C NMR Signal at ~175 ppm (amide C=O). Signal at ~50-60 ppm (spiro carbon). Multiple signals in the aliphatic region (~20-50 ppm).Confirms the number of unique carbon environments, presence of the carbonyl, and the key spiro carbon.
The Gold Standard: Single-Crystal X-Ray Diffraction

While spectroscopy confirms connectivity, it does not definitively describe the three-dimensional arrangement of atoms. For a rigid, stereochemically complex molecule like a spirocycle, single-crystal X-ray diffraction is the only unambiguous method to determine its precise molecular geometry.[11][12]

The analysis would provide:

  • Conformation: It would reveal the exact conformation of both the piperidine ring (likely a chair conformation) and the pyrrolidinone ring (likely an envelope or twisted conformation).[13]

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing any strain imparted by the spirocyclic fusion.

  • Stereochemistry: Unambiguous assignment of the stereochemistry at the spiro center if a chiral synthesis was performed.

  • Intermolecular Interactions: It would show how the hydrochloride salt packs in the crystal lattice, detailing the hydrogen bonding network between the ammonium and lactam protons and the chloride counter-ion.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

This protocol is adapted from standard, published procedures for Boc-deprotection.[5][6]

  • Dissolution: Dissolve the precursor, tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (1.0 eq), in anhydrous 1,4-dioxane (approx. 0.1 M concentration).

  • Acidification: To the stirred solution at room temperature, add a 4.0 M solution of HCl in dioxane (5.0 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Isolation: Upon completion, a white precipitate will have formed. Filter the solid through a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to afford the final 2,6-Diazaspiro[4.5]decan-1-one hydrochloride.

Protocol 2: Sample Preparation for Spectroscopic Analysis

  • NMR Spectroscopy: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to an NMR tube for analysis.[7]

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile). Infuse the solution directly into an electrospray ionization (ESI) source.

  • IR Spectroscopy: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.

Conclusion

The structural elucidation of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is a systematic process that relies on a combination of validated synthetic chemistry and rigorous analytical techniques. While a definitive crystal structure is not yet in the public domain, this guide provides the essential technical framework for its synthesis and comprehensive characterization. By understanding the causality behind the chosen methods—from the selection of a Boc-protecting group for its clean, acidic cleavage to the use of X-ray crystallography as the ultimate arbiter of 3D structure—researchers can confidently build upon this valuable scaffold to develop the next generation of targeted therapeutics.

References

  • Title: Synthesis of medicinally privileged spiro-β-lactams Source: ScholarWorks @ UTRGV URL: [Link]

  • Title: Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance Source: MDPI URL: [Link]

  • Title: Synthesis of medicinally privileged spiro-β-lactams Source: American Chemical Society URL: [Link]

  • Title: Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates Source: Frontiers in Chemistry URL: [Link]

  • Title: Strategies and methodologies for the construction of spiro-γ-lactams: an update Source: Royal Society of Chemistry URL: [Link]

  • Title: 2,6-diazaspiro[4.5]decan-1-one hydrochloride Source: PubChemLite URL: [Link]

  • Title: 2,7-diazaspiro[4.5]decan-1-one suppliers USA Source: CliniSciences URL: [Link]

  • Title: Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis Source: PubMed URL: [Link]

  • Title: The structures of (a) the 1-azaspiro[4.5]decan-2-one skeleton from... Source: ResearchGate URL: [Link]

  • Title: Spectroscopic dataset of Hedione's derivatives gathered during process development Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors Source: MDPI URL: [Link]

Sources

Foundational

2,6-Diazaspiro[4.5]decan-1-one hydrochloride solubility data

An In-depth Technical Guide to the Solubility Assessment of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride Authored by a Senior Application Scientist Foreword: Understanding the Criticality of Solubility in Pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Assessment of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

Authored by a Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. It governs the dissolution rate, and by extension, the absorption and bioavailability of orally administered therapeutics. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile is not merely an academic exercise; it is a critical determinant of a drug candidate's potential for success.

This guide provides an in-depth technical framework for approaching the solubility assessment of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. While specific solubility data for this compound is not extensively published, this document will equip the reader with the fundamental principles, robust experimental protocols, and critical considerations necessary to determine its solubility characteristics. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines, ensuring a rigorous and reliable approach.

Physicochemical Profile of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride and its Implications for Solubility

The chemical structure of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride dictates its inherent physicochemical properties, which in turn influence its solubility. As a hydrochloride salt, it is anticipated to have significantly higher aqueous solubility compared to its free base form. The presence of nitrogen atoms within the spirocyclic structure allows for protonation, enhancing its interaction with polar solvents like water. The lactam moiety also contributes to the molecule's polarity.

However, the overall solubility will be a balance between these hydrophilic features and the hydrophobic nature of the carbon backbone. Factors such as crystal lattice energy of the solid form will also play a crucial role. Therefore, a systematic experimental evaluation is imperative.

The Cornerstone of Solubility Determination: The Equilibrium Shake-Flask Method

To ascertain the thermodynamic or equilibrium solubility of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, the shake-flask method is the most reliable and widely accepted technique.[1][2] This method establishes the equilibrium between the dissolved and undissolved solute, providing a definitive measure of a compound's solubility in a given medium at a specific temperature.

Rationale for the Shake-Flask Method

The choice of the shake-flask method is deliberate. It is considered the "gold standard" because it allows for the system to reach a true thermodynamic equilibrium, minimizing the risk of generating supersaturated solutions that can occur with kinetic solubility methods.[3] For regulatory submissions and building a robust understanding of a drug candidate's behavior, equilibrium solubility data is indispensable.[4][5]

Detailed Experimental Protocol

The following protocol outlines the steps for determining the equilibrium solubility of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride.

Materials and Equipment:

  • 2,6-Diazaspiro[4.5]decan-1-one hydrochloride (ensure purity and known solid form)

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions)[5][6]

  • Organic solvents (e.g., ethanol, methanol, DMSO, if required)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with low drug binding)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

Step-by-Step Procedure:

  • Preparation of Media: Prepare the desired solubility media. For aqueous solubility, pharmacopoeial buffer solutions are recommended.[5] The pH of each buffer should be verified before use.

  • Addition of Excess Solid: Add an excess amount of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride to a series of vials containing a known volume of the respective media. The excess solid is crucial to ensure that a saturated solution is achieved.[1]

  • Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature, typically 37 ± 1 °C to mimic physiological conditions.[5][7] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Subsequently, separate the solid and liquid phases. This can be achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step, as this can alter the solubility.

  • Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with the appropriate mobile phase for the analytical method. Quantify the concentration of dissolved 2,6-Diazaspiro[4.5]decan-1-one hydrochloride using a validated analytical technique.

  • Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours). If the concentration of the dissolved compound remains constant, it is indicative that equilibrium has been achieved.

Visualizing the Workflow

The following diagram illustrates the key stages of the equilibrium shake-flask solubility determination workflow.

G prep_media Prepare Solubility Media (e.g., Buffers) add_solid Add Excess 2,6-Diazaspiro[4.5]decan-1-one HCl to Vials prep_media->add_solid agitate Agitate at Constant Temperature (e.g., 37°C) add_solid->agitate sediment Allow Excess Solid to Sediment agitate->sediment separate Centrifuge or Filter to Obtain Supernatant sediment->separate dilute Dilute Supernatant separate->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Critical Factors Influencing Solubility Measurements

A number of factors can significantly impact the measured solubility of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. Careful control and consideration of these variables are essential for obtaining accurate and reproducible data.

The Role of pH

For an ionizable compound like 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, pH is a critical determinant of its aqueous solubility. The solubility of a basic compound will generally increase as the pH of the medium decreases due to its conversion to the more soluble ionized form. It is therefore crucial to determine the pH-solubility profile over the physiologically relevant pH range of 1.2 to 6.8.[5][6]

The Influence of Temperature

Solubility is a temperature-dependent property. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately controlled temperature throughout the experiment is paramount.[2]

Solid-State Properties

The solid-state form of the API (e.g., crystalline vs. amorphous, different polymorphs) can have a profound effect on its apparent solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to their lower lattice energy. It is essential to characterize the solid form of the material used for solubility studies and to ensure that the solid form does not change during the course of the experiment.

Data Analysis and Presentation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended for summarizing the quantitative data.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL) Standard Deviation
0.1 N HCl1.237[Insert Value][Insert Value]
Acetate Buffer4.537[Insert Value][Insert Value]
Phosphate Buffer6.837[Insert Value][Insert Value]
Water~7.025[Insert Value][Insert Value]
EthanolN/A25[Insert Value][Insert Value]

This structured presentation allows for easy comparison of solubility under different conditions and provides a comprehensive overview of the compound's solubility profile.

Conclusion: A Pathway to Comprehensive Solubility Characterization

While this guide does not provide pre-existing solubility data for 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, it offers a robust and scientifically sound framework for its determination. By adhering to the detailed protocols and considering the critical factors outlined, researchers can generate high-quality, reliable solubility data. This information is fundamental for guiding formulation development, predicting in vivo performance, and ultimately, advancing promising drug candidates through the development pipeline. The principles and methodologies described herein are universally applicable and serve as a valuable resource for any scientist engaged in the physicochemical characterization of pharmaceutical compounds.

References

  • BCS Guideline for solubility and Dissolution.pptx . Slideshare. Available at: [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility . InTech. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . (2013). PharmaTutor. Available at: [Link]

  • World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . WHO Expert Committee on Specifications for Pharmaceutical Preparations. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (2006). Lund University Publications. Available at: [Link]

  • 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION . (2013). USP-NF. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . (2018). World Health Organization. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

Abstract 2,6-Diazaspiro[4.5]decan-1-one is a valuable spirocyclic scaffold, a class of compounds increasingly recognized for its utility in medicinal chemistry due to its inherent three-dimensionality and structural nove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Diazaspiro[4.5]decan-1-one is a valuable spirocyclic scaffold, a class of compounds increasingly recognized for its utility in medicinal chemistry due to its inherent three-dimensionality and structural novelty.[1] As with any synthetic intermediate or active pharmaceutical ingredient, unequivocal structural confirmation is a prerequisite for its use in research and development. This guide provides a comprehensive analysis of the spectroscopic techniques required to characterize its hydrochloride salt. While experimental spectra for this specific compound are not widely published, this document leverages fundamental spectroscopic principles and data from closely related analogues to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations herein are designed to serve as a self-validating framework for researchers working with this or similar molecules.

Introduction: The Spirocyclic Scaffold

The 2,6-diazaspiro[4.5]decan-1-one core consists of a five-membered lactam ring fused to a six-membered piperidine ring through a quaternary spiro-carbon. This arrangement imparts a rigid, well-defined three-dimensional geometry that is highly sought after in drug design to explore novel regions of chemical space. The hydrochloride salt form enhances solubility and stability, making it amenable to a variety of experimental conditions.

Accurate spectroscopic characterization ensures not only the correct chemical identity but also purity, which are critical parameters for reproducible biological assays and further chemical modifications. This guide will deconstruct the expected spectroscopic signature of the title compound, providing the rationale behind each predicted signal.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used. The diagram below was generated to illustrate the core structure and atom numbering.

Caption: Structure and numbering of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of organic structures in solution. For 2,6-diazaspiro[4.5]decan-1-one hydrochloride, ¹H and ¹³C NMR will confirm the carbon skeleton, the number of protons on each carbon, and their connectivity.

Experimental Protocol: A Self-Validating Approach

Rationale: The choice of solvent is critical for a hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and, being a non-protic solvent, allows for the observation of exchangeable protons (N-H). Alternatively, deuterium oxide (D₂O) can be used, which would result in the exchange and disappearance of the N-H signals, a useful diagnostic experiment to confirm their assignment.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,6-diazaspiro[4.5]decan-1-one hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ (or D₂O).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). For D₂O, a water-soluble standard like DSS is used.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) for quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A significantly higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To unequivocally assign signals, a ¹H-¹³C HSQC experiment should be performed to correlate each proton signal with its directly attached carbon.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is predicted to show distinct signals for the protons on the pyrrolidinone and piperidine rings. Protons closer to the electron-withdrawing amide carbonyl (C1) and the protonated amine (N6) will be shifted downfield.

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
N₂-H 8.0 - 8.5Broad Singlet1HAmide N-H proton, typically broad and downfield.
N₆-H9.0 - 9.5Very Broad Singlet2HAmmonium protons, significantly downfield and broadened due to exchange and quadrupolar effects from nitrogen.
H3.2 - 3.4Triplet (t)2HMethylene protons adjacent to the amide nitrogen (N2).
H2.0 - 2.2Triplet (t)2HMethylene protons adjacent to the spiro-carbon (C5).
H ₇, H ₁₀3.0 - 3.3Multiplet (m)4HMethylene protons adjacent to the protonated nitrogen (N6), deshielded.
H ₈, H1.7 - 1.9Multiplet (m)4HRemaining piperidine ring methylene protons.

Note: The ¹H NMR data for the related 2,8-isomer shows piperidine protons in the 1.5-3.3 ppm range, supporting these predictions.[2]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C spectrum is simpler, showing one signal for each unique carbon atom.

Assigned CarbonPredicted δ (ppm)Rationale
C 1175 - 178Amide carbonyl carbon, highly deshielded.
C 560 - 65Quaternary spiro-carbon, deshielded by two nitrogen atoms.
C 340 - 45Methylene carbon adjacent to amide nitrogen (N2).
C 7, C 1040 - 45Methylene carbons adjacent to ammonium nitrogen (N6).
C 435 - 40Methylene carbon adjacent to the spiro-carbon (C5).
C 8, C 920 - 28Remaining piperidine ring methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the most informative regions will be those corresponding to N-H, C-H, and C=O bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR is a modern, convenient technique that requires minimal sample preparation and provides high-quality spectra from solid samples.

Methodology:

  • Instrument Setup: Record a background spectrum on the clean ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small amount of the solid 2,6-diazaspiro[4.5]decan-1-one hydrochloride powder onto the crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the amide and ammonium groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3200 - 3300N-H StretchAmide (N₂-H)Medium-Strong
2800 - 3000N-H StretchAmmonium (N₆-H₂⁺)Strong, Broad
2850 - 2960C-H StretchAliphaticMedium
~1680C=O Stretch (Amide I)Lactam CarbonylStrong, Sharp
1400 - 1600N-H BendAmmonium / AmideMedium
1100 - 1250C-N StretchAmine / AmideMedium

Note: The presence of a strong carbonyl stretch around 1680 cm⁻¹ and broad N-H stretching bands are highly diagnostic for the proposed structure. Data for similar spirocyclic amides confirms these assignments.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is the ideal technique for this compound as it is a soft ionization method suitable for polar, pre-charged, or easily ionizable molecules like hydrochloride salts.

Experimental Protocol: ESI-MS

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire data in positive ion mode. The ESI source will desolvate and ionize the sample.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The free base (C₈H₁₄N₂O) has a monoisotopic mass of 154.1106 Da. In positive mode ESI-MS, the spectrum will be dominated by the protonated molecular ion [M+H]⁺.

  • Expected [M+H]⁺: m/z 155.1184 (Calculated for C₈H₁₅N₂O⁺)

The fragmentation pattern (MS/MS) of the m/z 155.1 ion would provide confirmation of the spirocyclic core. A logical fragmentation pathway is proposed below.

Fragmentation parent [M+H]⁺ m/z = 155.1 frag1 Loss of H₂N=C=O m/z = 112.1 parent->frag1 - 43 Da frag2 Loss of C₄H₇N m/z = 86.1 parent->frag2 - 69 Da

Caption: A predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Integrated Spectroscopic Analysis: A Coherent Conclusion

No single technique provides the complete structural picture. The power of this analytical approach lies in integrating the data from all three methods.

The overall workflow for structural confirmation is a self-validating loop where data from each technique must be consistent with the others and with the proposed structure.

Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Carbon Skeleton Connectivity NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (C=O, N-H) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight Elemental Formula MS->MS_Data Confirmation Structural Confirmation of 2,6-Diazaspiro[4.5]decan-1-one HCl NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Sources

Foundational

Introduction: The Diazaspiro[4.5]decan-1-one Scaffold in Drug Discovery

An In-Depth Technical Guide to the Commercial Sourcing and Application of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride for Advanced Research This guide provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Recognizing the nuances of sourcing specific chemical isomers, this document offers an in-depth analysis of the commercial landscape, quality control protocols, and strategic applications of the broader diazaspiro[4.5]decan-1-one family to empower your research and development endeavors.

The diazaspiro[4.5]decane core is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides unique conformational constraints that enable high-affinity, selective interactions with complex biological targets.[1] This spirocyclic system serves as a versatile and highly valuable template for designing novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of critical enzymes and modulation of signaling pathways, underscoring their significance in the pursuit of new medicines.

The Isomeric Landscape: A Comparative Look at Diazaspiro[4.5]decan-1-ones

The precise arrangement of nitrogen atoms within the spirocyclic structure is critical to the molecule's physicochemical properties and its interaction with biological targets. While the user's query specifies the 2,6-isomer, commercial and academic literature more frequently features the 2,7- and 2,8-diazaspiro[4.5]decan-1-one variants. Understanding these structural distinctions is paramount for researchers, as related isomers can serve as valuable tools for structure-activity relationship (SAR) studies or as alternative starting points when a specific isomer is scarce.

Isomer_Comparison cluster_26 2,6-Diazaspiro[4.5]decan-1-one cluster_27 2,7-Diazaspiro[4.5]decan-1-one cluster_28 2,8-Diazaspiro[4.5]decan-1-one node_26 node_27 node_28

Caption: Structural comparison of diazaspiro[4.5]decan-1-one isomers.

Commercial Sourcing and Procurement Workflow

Procuring specialized chemical reagents requires a systematic approach to ensure quality and project timeline adherence. While 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is less common, a few suppliers may list it. For broader availability and comparative studies, researchers often turn to the more prevalent 2,7- and 2,8- isomers.

Identified Commercial Suppliers

The following table summarizes known commercial sources for diazaspiro[4.5]decan-1-one hydrochloride isomers. Researchers are advised to contact suppliers directly to confirm current availability, purity specifications, and lead times.

Compound NameCAS NumberPotential SuppliersNotes
2,6-Diazaspiro[4.5]decan-1-one hydrochloride N/AR&D Mate[2]Availability may be limited; direct inquiry is recommended.
2,7-Diazaspiro[4.5]decan-1-one hydrochloride 1187173-43-82A Biotech[3], Sigma-Aldrich, Echemi (HANGZHOU LEAP CHEM)[4], US Biological[5]Frequently used as a reagent in WNT signaling inhibitor discovery.[5]
2,8-Diazaspiro[4.5]decan-1-one hydrochloride 832710-65-3BLDpharm[6], ChemicalBook[7]Data on synthesis and analytical characterization (NMR) is available.[7]
2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride N/ASigma-Aldrich, Amerigo Scientific[8]A derivative for SAR studies. Purity confirmation is the buyer's responsibility.
Recommended Procurement and Verification Workflow

A robust procurement strategy does not end at purchase. Independent verification is a cornerstone of scientific integrity.

Procurement_Workflow A Identify Potential Suppliers B Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) A->B Pre-Purchase Diligence C Place Order & Document Lot Number B->C Evaluate & Procure D Incoming Material Quarantine C->D E Perform Identity & Purity Verification (QC) D->E Crucial Step F Release to Lab Inventory E->F If QC Passes G Link Lot Number to All Experiments F->G

Caption: A self-validating workflow for procuring research chemicals.

Technical Guide for the Bench Scientist

Protocol: Incoming Quality Control (QC) and Verification

It is imperative to verify the identity and purity of any procured chemical, especially for novel or less common compounds. Do not rely solely on the supplier's Certificate of Analysis.

Objective: To confirm the chemical structure and assess the purity of a received batch of diazaspiro[4.5]decan-1-one hydrochloride.

Methodologies:

  • Proton NMR (¹H NMR) Spectroscopy:

    • Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, D₂O).

    • Analysis: Acquire the ¹H NMR spectrum. Compare the observed chemical shifts, integration values, and coupling patterns to published data for the expected isomer. For instance, the ¹H NMR data for 2,8-diazaspiro[4.5]decan-1-one hydrochloride has been reported in DMSO-d6.[7]

    • Trustworthiness Check: The presence of unexpected signals may indicate impurities or a different isomer. The solvent peak should be correctly identified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent mixture (e.g., water/acetonitrile).

    • Analysis: Inject the sample onto an LC-MS system. The molecular formula for the parent compound C₈H₁₄N₂O corresponds to a molecular weight of 154.21 g/mol . The hydrochloride salt (C₈H₁₅ClN₂O) has a molecular weight of 190.67 g/mol .[7] The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z ≈ 155.12.

    • Trustworthiness Check: The LC chromatogram provides a purity profile. The presence of multiple peaks suggests impurities. The mass spectrum confirms the molecular weight of the main component.

Synthesis Overview: Constructing the Diazaspiro[4.5]decane Core

While end-users will typically purchase the compound, understanding its synthesis provides valuable context. The construction of diazaspiro[4.5]decane scaffolds often involves multi-step sequences. One common strategy is the N-acyliminium ion-mediated spirocyclization.[9] Another approach involves a domino reaction with palladium catalysis to form three carbon-carbon bonds in a single step.[10] A typical deprotection step to yield the final hydrochloride salt involves treating a Boc-protected intermediate with hydrochloric acid in a suitable solvent like dichloromethane or ethyl acetate.[7]

Synthesis_Workflow A Precursor Synthesis (e.g., Protected Piperidine derivative) B Key Spirocyclization Step (e.g., N-acyliminium cyclization) A->B C Intermediate Purification (e.g., Column Chromatography) B->C D Deprotection Step (e.g., Boc removal with HCl) C->D E Final Product Isolation & Purification (e.g., Precipitation/Filtration) D->E F QC Analysis (NMR, MS) E->F

Caption: Generalized workflow for the synthesis of diazaspiro compounds.

Protocol: Safe Handling and Storage

Proper handling and storage are critical for user safety and maintaining compound integrity.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling the compound.[11]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] For long-term stability, storage at -20°C is often recommended for drug-like small molecules.[14] Segregate from strong acids, bases, and oxidizing agents.[13]

  • Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[12] Ensure the area is then cleaned appropriately.

Applications in Research & Development

The diazaspiro[4.5]decan-1-one scaffold is a key component in the development of potent and selective inhibitors for various disease targets.

  • RIPK1 Inhibition for Inflammatory Diseases: Necroptosis is a form of programmed cell death implicated in inflammatory diseases. The kinase activity of RIPK1 is a critical node in this pathway. Structural optimization of a virtual screening hit led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors, with lead compounds showing significant anti-necroptotic effects.[15]

Necroptosis_Pathway cluster_pathway Simplified Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Cell Lysis (Necroptosis) MLKL->Necroptosis Executes Inhibitor Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

  • Antifungal Agents: Chitin synthase is an essential enzyme for fungal cell wall integrity, making it an attractive target for antifungal drugs. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized, with several compounds exhibiting excellent inhibitory activity against chitin synthase and potent antifungal effects against pathogenic strains like C. albicans and A. fumigatus.[16]

  • WNT Signaling Inhibition: The WNT signaling pathway is crucial in development and is often dysregulated in cancer. 2,7-Diazaspiro[4.5]decan-1-one hydrochloride has been utilized as a key reagent in the synthesis of potent small-molecule inhibitors of WNT signaling.[5]

Conclusion

While 2,6-Diazaspiro[4.5]decan-1-one hydrochloride appears to be a less common isomer, the broader diazaspiro[4.5]decan-1-one chemical class holds significant promise for drug discovery. This guide provides researchers with a framework for navigating the procurement of these valuable scaffolds, emphasizing the critical importance of independent quality control. By understanding the isomeric landscape, implementing robust verification protocols, and appreciating the synthetic and biological context, scientists can confidently and effectively integrate these compounds into their research programs, accelerating the path toward novel therapeutic discoveries.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2,7-diazaspiro[4.5]decan-1-one suppliers USA. WorldOfChemicals.
  • 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis. ChemicalBook.
  • 2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE. 2a biotech.
  • 832710-65-3|2,8-Diazaspiro[4.5]decan-1-one hydrochloride. BLDpharm.
  • 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1) AldrichCPR. Sigma-Aldrich.
  • JR-9601 p.1 - Safety Data Sheet. Combi-Blocks, Inc..
  • 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1). Fisher Scientific.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride AldrichCPR. Sigma-Aldrich.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Safe handling and storage of chemicals. Sciencemadness Wiki.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. Echemi.
  • Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. Benchchem.
  • 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1). Amerigo Scientific.
  • Safe handling recommendations for occupational safety. European Specialist Nurses Organisation.
  • 2,6-Diazaspiro[4.5]decan-1-one hydrochloride 100mg. R&D Mate.
  • 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. MedChemExpress.
  • 1,7-Diazaspiro[4.5]decan-6-one hydrochloride. TargetMol.

Sources

Exploratory

A Comprehensive Technical Guide to the Purity and Analysis of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

Abstract This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 1203686-81-0), a heterocyclic spiro-lact...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 1203686-81-0), a heterocyclic spiro-lactam of significant interest to the pharmaceutical sciences.[1][2] Designed for researchers, analytical scientists, and drug development professionals, this document outlines a multi-faceted strategy encompassing chromatographic, spectroscopic, and elemental analysis techniques. The methodologies are grounded in established regulatory principles, including International Council for Harmonisation (ICH) guidelines, to ensure robust and reliable characterization of the active pharmaceutical ingredient (API). We delve into the causality behind experimental choices, offering field-proven insights into impurity profiling, structural elucidation, and quantitative analysis, thereby establishing a self-validating system for quality control.

Introduction and Molecular Profile

2,6-Diazaspiro[4.5]decan-1-one hydrochloride is a unique bicyclic molecule featuring a piperidine ring fused to a γ-lactam ring through a spirocyclic carbon atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds.[3] The hydrochloride salt form is often utilized to enhance properties such as solubility and stability.[4] A thorough understanding and control of its purity and impurity profile are paramount for ensuring safety and efficacy in any potential therapeutic application.

Molecular Structure:

  • IUPAC Name: 2,6-diazaspiro[4.5]decan-1-one hydrochloride

  • CAS Number: 1203686-81-0[1][2][5][6]

  • Molecular Formula: C₈H₁₅ClN₂O

  • Molecular Weight: 190.67 g/mol

The analytical control strategy for this compound must address its key structural features: the spiro center (which can be a source of chirality), the lactam and amine functional groups (sites for potential degradation), and its nature as a hydrochloride salt.

Integrated Analytical Workflow

A robust analysis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride requires an orthogonal approach, where multiple analytical techniques are employed to build a complete picture of the compound's identity, purity, and impurity profile. Each technique provides unique and complementary information.

Analytical_Workflow cluster_0 Sample: 2,6-Diazaspiro[4.5]decan-1-one HCl cluster_1 Primary Analysis cluster_2 Quantitative & Specific Analysis cluster_3 Impurity Characterization Start Bulk API Sample HPLC HPLC Purity & Impurity Profile Start->HPLC Initial Characterization GC Residual Solvents (GC-MS) Start->GC Initial Characterization NMR_ID Identity & Structure (NMR) Start->NMR_ID Initial Characterization qNMR Purity Assay (qNMR) Start->qNMR Quantification & Specific Tests IC Chloride Content (Ion Chrom.) Start->IC Quantification & Specific Tests ICPMS Elemental Impurities (ICP-MS) Start->ICPMS Quantification & Specific Tests LCMS Impurity ID (LC-MS) HPLC->LCMS Impurity > 0.1% Purity_Report Purity_Report HPLC->Purity_Report Final Purity Report GC->Purity_Report qNMR->Purity_Report Final Purity Report IC->Purity_Report ICPMS->Purity_Report NMR_Impurity Impurity Structure (NMR) LCMS->NMR_Impurity Isolate & Confirm LCMS->Purity_Report NMR_Impurity->Purity_Report

Caption: Integrated workflow for the comprehensive analysis of 2,6-Diazaspiro[4.5]decan-1-one HCl.

Impurity Profiling: A Proactive Approach

Effective purity analysis begins with a theoretical assessment of potential impurities. These can arise from starting materials, synthetic by-products, or degradation.[7]

Potential Process-Related Impurities: Analysis of synthetic routes for the closely related isomer, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, reveals a common strategy involving the deprotection of a BOC-protected precursor.[8]

  • Incomplete Deprotection: The presence of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a likely process impurity if the final deprotection step is incomplete.

  • Reagents and By-products: Reagents from the preceding steps or by-products from the removal of the BOC protecting group (e.g., tert-butanol, isobutylene) could be present.

  • Isomeric Impurities: Depending on the synthetic strategy, other diazaspiro[4.5]decan-1-one isomers (e.g., the 2,8- or 1,7-isomers) could potentially form and must be controlled.

Potential Degradation Products: The lactam ring is susceptible to hydrolysis, especially under harsh acidic or basic conditions.

  • Hydrolysis Product: Opening of the γ-lactam ring would result in the formation of an amino acid derivative, 4-amino-4-(aminomethyl)cyclohexane-1-carboxylic acid. Stress testing (forced degradation studies) under acidic, basic, oxidative, and photolytic conditions is essential to identify and characterize these potential degradants.

Chromatographic Purity and Organic Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of non-volatile organic substances.[7]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the polar, ionic nature of the hydrochloride salt. A C18 column provides a versatile stationary phase for retaining the parent compound and separating it from both more polar and less polar impurities. UV detection is suitable as the lactam carbonyl provides a chromophore, though at a low wavelength. Coupling with a mass spectrometer (LC-MS) is invaluable for initial impurity identification.

Step-by-Step Protocol: RP-HPLC-UV/MS
  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) and ideally coupled to a single quadrupole or tandem mass spectrometer.

  • Column: C18, 100 Å, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides a controlled acidic pH to ensure consistent protonation of the amine groups, leading to sharp, symmetrical peak shapes.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is crucial for eluting a wide range of potential impurities, from polar starting materials to non-polar by-products.

    • Table 1: HPLC Gradient Program

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: DAD at 210 nm. MS scan from m/z 100-500.

  • Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Chiral Purity

The spirocyclic carbon atom (C5) is a chiral center. Therefore, it is critical to assess the enantiomeric purity. This typically requires a specialized chiral stationary phase (CSP).

Chiral_Separation_Workflow Start Racemic or Enantioenriched Sample Screen Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Protein-based) Start->Screen Develop Optimize Mobile Phase (Normal or Reversed-Phase) Screen->Develop Separation Achieved Validate Validate Method (Resolution, Linearity, LOQ) Develop->Validate Result Quantify Enantiomeric Excess (% ee) Validate->Result

Sources

Foundational

Unlocking the Therapeutic Potential of Diazaspiro Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The diazaspiro scaffold represents a privileged structural motif in modern medicinal chemistry, conferring unique three-dimensional conformations that enable potent and selective interactions with a wide array o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro scaffold represents a privileged structural motif in modern medicinal chemistry, conferring unique three-dimensional conformations that enable potent and selective interactions with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities of diazaspiro compounds, with a primary focus on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders. We delve into the underlying mechanisms of action, present curated quantitative biological data, and provide detailed, field-proven experimental protocols for the evaluation of these promising therapeutic agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the exploration and advancement of diazaspiro-based therapeutics from the bench to the clinic.

Introduction: The Emergence of Diazaspiro Compounds in Drug Discovery

Diazaspiro compounds are a class of heterocyclic molecules characterized by a spirocyclic system containing at least two nitrogen atoms. This unique structural feature imparts a rigid, three-dimensional geometry that is often advantageous for molecular recognition by biological macromolecules.[1] The constrained conformation of the diazaspiro core can lead to enhanced binding affinity and selectivity for target proteins, such as enzymes and receptors, compared to more flexible acyclic or monocyclic analogues.[1]

Over the past few decades, a growing body of research has highlighted the diverse pharmacological potential of diazaspiro compounds.[2][3][4] Their activities span a remarkable range of therapeutic areas, including but not limited to, anticancer, antimicrobial, and CNS-related effects.[4][5][6] This guide will explore these key areas in detail, providing both the theoretical underpinnings and the practical methodologies required to effectively investigate the biological activity of novel diazaspiro derivatives.

Anticancer Activity of Diazaspiro Compounds

The development of novel anticancer agents remains a critical endeavor in pharmaceutical research. Diazaspiro compounds have emerged as a promising class of molecules with potent antiproliferative and cytotoxic effects against various cancer cell lines.[5][7][8]

Mechanisms of Anticancer Action

Several diazaspiro derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and DNA repair, as well as the induction of apoptosis.

One notable example is the class of dispiro-indolinone derivatives . While initially investigated as potential inhibitors of the MDM2-p53 protein-protein interaction, some studies suggest that their cytotoxic effects may arise from alternative mechanisms.[5]

Another important class of anticancer diazaspiro compounds are the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives . These compounds have demonstrated potent activity against a range of cancer cell lines, with some derivatives inducing cell cycle arrest and apoptosis.[7]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by diazaspiro compounds to induce apoptosis in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Signaling_Cascade->Pro_Apoptotic Activation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Signaling_Cascade->Anti_Apoptotic Inhibition Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis Inhibition Diazaspiro_Compound Diazaspiro Compound Diazaspiro_Compound->Receptor Inhibition

Caption: Hypothetical signaling pathway targeted by anticancer diazaspiro compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative diazaspiro compounds against various cancer cell lines.

Compound ClassSpecific ScaffoldCell LineIC50 (µM)Reference
Dispiro-indolinonesThiohydantoin-basedLNCaP (Prostate)1.2–3.5[5]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesPhenyl-substitutedA549 (Lung)0.26[7]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesPhenyl-substitutedMDA-MB-231 (Breast)0.10[7]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesPhenyl-substitutedHeLa (Cervical)0.18[7]
Azaspiro Undecane DionesPhenyl substitutedSK-HEP-1 (Liver)46.31 µg/mL[9]
Azaspiro Undecane Dionesp-fluorophenyl substitutedSK-HEP-1 (Liver)47.46 µg/mL[9]
1-Thia-4-azaspiro[4.5]decane derivativesThiazolopyrimidine-derivedHCT-116 (Colorectal)92.2 - 120.1 nM[8]
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diazaspiro compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

mtt_assay_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Diazaspiro Compound Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

This protocol describes the evaluation of the in vivo anticancer efficacy of a diazaspiro compound using a subcutaneous human tumor xenograft model in immunodeficient mice.[10]

Protocol:

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Compound Administration: Administer the diazaspiro compound at the desired dose and schedule (e.g., daily intraperitoneal injection for 21 days). The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Calculate the tumor growth inhibition (TGI) percentage.

Antimicrobial Activity of Diazaspiro Compounds

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Diazaspiro compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][6]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of diazaspiro compounds are diverse. For instance, some 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[3][6] This selective inhibition provides a basis for their antifungal activity. Other diazaspiro compounds may disrupt bacterial cell membrane integrity or interfere with essential metabolic pathways.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected diazaspiro compounds.

Compound ClassSpecific ScaffoldMicroorganismMIC (mmol/L)Reference
2,8-Diazaspiro[4.5]decan-1-one derivativesPhenyl-substitutedC. albicans0.04[3]
2,8-Diazaspiro[4.5]decan-1-one derivativesPhenyl-substitutedA. fumigatus0.08[3]
2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivativesPiperidine-4-carboxamide substitutedA. flavus0.07[6]
Experimental Protocols for Antimicrobial Activity Assessment

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the diazaspiro compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a sterility control (broth with a known effective antimicrobial agent).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

broth_microdilution_workflow Start Start Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep Compound_Dilution Serial Dilution of Diazaspiro Compound Inoculum_Prep->Compound_Dilution Inoculation Inoculate Microtiter Plate Compound_Dilution->Inoculation Incubation Incubate (16-24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration Incubation->MIC_Determination End End MIC_Determination->End elevated_plus_maze_workflow Start Start Acclimation Acclimate Mice to Testing Room Start->Acclimation Compound_Admin Administer Diazaspiro Compound or Vehicle Acclimation->Compound_Admin Placement_on_EPM Place Mouse on Elevated Plus Maze Compound_Admin->Placement_on_EPM Behavioral_Recording Record Behavior (5 min) Placement_on_EPM->Behavioral_Recording Data_Analysis Analyze Open Arm Entries and Time Behavioral_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the elevated plus maze test for anxiolytic activity.

The gerbil foot tapping model is a behavioral assay used to assess the in vivo efficacy of NK1 receptor antagonists. Central administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior, which can be blocked by systemically active NK1 receptor antagonists.

Protocol:

  • Animal Preparation: Acclimate male Mongolian gerbils to the testing environment.

  • Compound Administration: Administer the diazaspiro compound or vehicle to the gerbils (e.g., via intraperitoneal injection) at a predetermined time before the agonist challenge.

  • Agonist Challenge: Administer a selective NK1 receptor agonist (e.g., GR73632) intracerebroventricularly (i.c.v.).

  • Behavioral Observation: Immediately after the agonist injection, place the gerbil in a transparent observation cage and record the number of foot taps over a defined period (e.g., 5 minutes).

  • Data Analysis: Compare the number of foot taps in the compound-treated groups to the vehicle-treated control group. A dose-dependent reduction in foot tapping indicates in vivo NK1 receptor antagonism.

Conclusion and Future Perspectives

Diazaspiro compounds represent a versatile and promising class of molecules with significant therapeutic potential across multiple disease areas. Their unique structural features provide a solid foundation for the design of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and CNS activities, along with detailed experimental protocols to facilitate their further investigation. As our understanding of the structure-activity relationships of diazaspiro compounds continues to grow, we anticipate the development of novel and improved therapeutic agents with enhanced efficacy and safety profiles. The methodologies and data presented herein are intended to empower researchers to unlock the full therapeutic potential of this exciting class of compounds.

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Exploratory

The Diazaspiro[4.5]decan-1-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent conformational rigidity and three-dimensional nature offer a unique platform for the precise spatial arrangement of pharmacophoric features, leading to improved interactions with biological targets. This guide provides a comprehensive technical overview of the diazaspiro[4.5]decan-1-one core, a privileged heterocyclic motif that has garnered significant attention in contemporary drug discovery.

The Diazaspiro[4.5]decan-1-one Scaffold: Structural Features and Medicinal Chemistry Relevance

The diazaspiro[4.5]decan-1-one core is characterized by a bicyclic system where a five-membered nitrogen-containing ring (pyrrolidinone or hydantoin) and a six-membered nitrogen-containing ring (piperidine) are joined by a single common carbon atom, the spirocenter. This unique structural arrangement imparts a defined three-dimensional geometry, which can be advantageous for optimizing ligand-receptor interactions and can lead to improved potency and selectivity.[1]

The presence of nitrogen atoms in both rings provides opportunities for introducing a variety of substituents, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2][3][4] The strategic modification of the diazaspiro[4.5]decan-1-one scaffold has led to the discovery of potent modulators of a diverse range of biological targets, highlighting its versatility as a "privileged scaffold" in medicinal chemistry.

Synthetic Strategies for the Construction of the Diazaspiro[4.5]decan-1-one Core

The efficient synthesis of the diazaspiro[4.5]decan-1-one core is crucial for its exploration in drug discovery programs. Several synthetic strategies have been developed, ranging from classical multi-step sequences to more innovative one-pot and multi-component reactions.

Multi-component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of heterocyclic compounds, including spirocycles.[2][4][5] These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds for biological screening. Microwave-assisted MCRs have shown particular promise in accelerating reaction times and improving yields for the synthesis of spiro heterocycles.[2][5]

Domino Reactions

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations that occur without the need for isolating intermediates. A palladium-catalyzed domino reaction has been reported for the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and aryl halides.[6] This approach allows for the formation of multiple carbon-carbon bonds in a single, highly regioselective step.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for constructing cyclic systems. For the synthesis of diazaspiro[4.5]decan-1-ones, this can involve the formation of either the five-membered or the six-membered ring as the final ring-closing step. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A representative synthetic approach to a 1,3-diazaspiro[4.5]decane-2,4-dione (a hydantoin derivative) involves a three-step process starting from a substituted cyclohexanone.[7]

Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [7]

  • Step 1: Strecker Reaction. 4-Phenylcyclohexan-1-one is reacted with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water to yield the corresponding α-amino nitrile.

  • Step 2: Urea Formation. The α-amino nitrile is then treated with potassium cyanate in the presence of acetic acid to form the ureido derivative.

  • Step 3: Cyclization and Hydrolysis. The ureido derivative is cyclized using a strong base such as sodium hydride in dry DMF, followed by acidic hydrolysis to afford the target 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Therapeutic Applications of Diazaspiro[4.5]decan-1-one Derivatives

The versatility of the diazaspiro[4.5]decan-1-one scaffold is underscored by the wide range of biological activities exhibited by its derivatives. This section will highlight some of the key therapeutic areas where this core structure has shown significant promise.

Kinase Inhibition in Inflammatory Diseases

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Several diazaspiro[4.5]decan-1-one derivatives have been identified as potent kinase inhibitors.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases. RIPK1 is a key kinase in the necroptosis pathway, and its inhibition has therapeutic potential. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[1][8] These compounds have shown significant anti-necroptotic effects in cellular models.[1]

  • TYK2/JAK1 Inhibitors: The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling, which is central to the inflammatory response. Dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1 are being explored for the treatment of inflammatory bowel disease. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective TYK2/JAK1 inhibitors, with some compounds demonstrating excellent potency and metabolic stability, as well as potent anti-inflammatory efficacy in preclinical models.[9][10]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound Dilutions mix Add Kinase, Substrate, and Test Compound to Assay Plate reagents->mix Dispense initiate Initiate Reaction by Adding ATP mix->initiate Start incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction and Add Detection Reagent (e.g., ADP-Glo™) incubate->stop Terminate read Measure Signal (Luminescence or Fluorescence) stop->read calculate Calculate Percent Inhibition read->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Antifungal Agents

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The discovery of novel antifungal agents with new mechanisms of action is therefore a critical area of research. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potential chitin synthase inhibitors.[11] Chitin is an essential component of the fungal cell wall, making its synthesis an attractive target for antifungal drugs. Several compounds in this class have exhibited moderate to excellent potency against chitin synthase and have shown promising antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[11][12]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [13][14][15]

  • Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.

  • Preparation of Drug Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically a ≥50% decrease in turbidity compared to the growth control.[13]

Potential in Neurodegenerative Diseases

While research is still in its early stages, the diazaspiro[4.5]decan-1-one scaffold is being explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The inhibition of RIPK1, as mentioned earlier, is a therapeutic strategy being investigated for neuroinflammatory conditions that are a hallmark of many neurodegenerative diseases.[8][16] Additionally, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the symptomatic treatment of dementia of the Alzheimer's type.

Antiviral Activity

The structural features of the diazaspiro[4.5]decane core have also been leveraged in the development of antiviral agents. Certain derivatives have shown activity against human coronaviruses, highlighting the potential of this scaffold in addressing emerging viral threats.[7]

Physicochemical Properties and ADME Profile

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties. Early assessment of ADME properties is crucial to identify and address potential liabilities.[2][3][4][5][17] The introduction of a spirocyclic core like diazaspiro[4.5]decan-1-one can favorably impact these properties. The increased three-dimensionality can lead to improved solubility and reduced metabolic susceptibility compared to their flat, aromatic counterparts.

Key in vitro ADME assays to evaluate diazaspiro[4.5]decan-1-one derivatives include:

  • Solubility: Determining the aqueous solubility is fundamental for predicting oral absorption.

  • Permeability: Assays using cell lines like Caco-2 can predict intestinal absorption.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes helps to assess the compound's susceptibility to metabolic breakdown.

  • Plasma Protein Binding: The extent of binding to plasma proteins influences the free drug concentration available to interact with the target.

The data from these assays are essential for guiding the optimization of lead compounds and for selecting candidates with a higher probability of success in clinical development.

Conclusion and Future Perspectives

The diazaspiro[4.5]decan-1-one core has established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique three-dimensional structure provides a rigid framework for the design of potent and selective modulators of a wide array of biological targets. The development of efficient synthetic methodologies, including multi-component and domino reactions, has facilitated the exploration of the chemical space around this privileged core.

The demonstrated success of diazaspiro[4.5]decan-1-one derivatives as kinase inhibitors for inflammatory diseases and as novel antifungal agents highlights the significant therapeutic potential of this compound class. Furthermore, emerging research into their utility in neurodegenerative diseases and as antiviral agents suggests that the full potential of this scaffold is yet to be fully realized.

Future efforts in this field will likely focus on the continued development of novel and efficient synthetic routes, the exploration of a broader range of biological targets, and a more in-depth understanding of the structure-activity and structure-property relationships that govern the biological activity and pharmacokinetic profiles of these compounds. The integration of computational modeling and advanced in vitro and in vivo testing will be crucial in guiding the design of next-generation diazaspiro[4.5]decan-1-one-based therapeutics with improved efficacy and safety profiles.

References

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  • Li B, Wang Y, Zhang Y, et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Eur J Med Chem. 2019;182:111669. doi:10.1016/j.ejmech.2019.111669
  • Wang J, Chen Y, Li Y, et al. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022;59:116686. doi:10.1016/j.bmc.2022.116686
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  • Li Y, Wang J, Chen Y, et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022;65(4):3151-3172. doi:10.1021/acs.jmedchem.1c01137
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Sources

Protocols & Analytical Methods

Method

using 2,6-Diazaspiro[4.5]decan-1-one hydrochloride in peptide synthesis

Application Notes & Protocols: Strategic Incorporation of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride in Advanced Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract The introducti...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Strategic Incorporation of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of conformationally constrained non-canonical amino acids is a paramount strategy in modern peptidomimetic design, offering a pathway to enhanced metabolic stability, receptor affinity, and bioavailability.[1] Spirocyclic lactams, in particular, serve as rigid scaffolds that can induce specific secondary structures, such as β-turns, making them highly valuable in drug discovery.[2][3] This guide provides a comprehensive framework for the incorporation of the novel building block, 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, into peptide sequences using solid-phase peptide synthesis (SPPS). While direct literature on the peptide synthesis applications of the 2,6-isomer is nascent, this document leverages established principles for sterically hindered and novel amino acid analogues to provide a robust, experience-driven protocol.[4][5] We will explore the critical pre-synthesis considerations, detailed coupling and deprotection protocols, and post-synthesis characterization, thereby equipping researchers with the necessary tools to successfully utilize this promising scaffold.

Introduction: The Rationale for Spirocyclic Scaffolds in Peptide Design

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation. The incorporation of unnatural amino acids that restrict conformational flexibility is a proven method to overcome these limitations.[6] The 2,6-Diazaspiro[4.5]decan-1-one scaffold introduces a rigid spirocyclic system at the peptide backbone. This rigidity is hypothesized to:

  • Induce Stable Secondary Structures: Similar to other spiro-lactams, this moiety is predicted to act as a potent β-turn nucleator, locking the peptide into a bioactive conformation.[7]

  • Enhance Proteolytic Resistance: The non-natural, sterically demanding structure is expected to shield adjacent peptide bonds from enzymatic cleavage.

  • Explore Novel Chemical Space: The unique three-dimensional arrangement of functional groups offers new vectors for interaction with biological targets.[1]

The hydrochloride salt form of 2,6-Diazaspiro[4.5]decan-1-one suggests good aqueous solubility, which is advantageous for stock solution preparation. However, it necessitates a neutralization step prior to coupling.

Pre-Synthesis Considerations: Preparing the Building Block for SPPS

Successful incorporation of a novel building block like 2,6-Diazaspiro[4.5]decan-1-one begins with a strategic approach to its protection, which is essential to prevent side reactions during synthesis.[8]

Proposed Protecting Group Strategy

The 2,6-Diazaspiro[4.5]decan-1-one structure contains two secondary amines (at positions 2 and 6) that require orthogonal protection for controlled, directional peptide synthesis. Assuming a standard Fmoc/tBu strategy, a logical protection scheme would be as follows:

  • N-α Protection (Position 2): The amine at the 2-position, which will participate in peptide bond formation, should be protected with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This allows for its selective removal during each SPPS cycle.

  • Side-Chain Protection (Position 6): The amine at the 6-position must be protected with an acid-labile group that is stable to the basic conditions of Fmoc removal but cleaved during the final trifluoroacetic acid (TFA) treatment. A Boc (tert-butyloxycarbonyl) group is the ideal choice for this purpose.

This orthogonal protection scheme ensures that the building block can be seamlessly integrated into the standard Fmoc-SPPS workflow.

G cluster_0 Building Block Preparation Start 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride Protect_N6 Protect N6 with Boc group (e.g., Boc2O, base) Start->Protect_N6 Protect_N2 Protect N2 with Fmoc group (e.g., Fmoc-OSu) Protect_N6->Protect_N2 Final_Product Fmoc-N2, Boc-N6-Diazaspiro[4.5]decan-1-one (Ready for SPPS) Protect_N2->Final_Product SPPS_Cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Coupling (Activated Fmoc-AA, HATU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Ninhydrin Ninhydrin Test Washing2->Ninhydrin DoubleCouple Re-couple Ninhydrin->DoubleCouple Positive NextCycle Proceed to Next Cycle Ninhydrin->NextCycle Negative DoubleCouple->Coupling

Caption: SPPS cycle for incorporating the spiro-lactam building block.

Protocol 2: Cleavage and Final Deprotection
  • Final Fmoc Removal: After the last amino acid has been coupled, remove the final N-terminal Fmoc group using the standard piperidine protocol.

  • Resin Washing and Drying: Wash the peptidyl-resin extensively with DCM (5x) and dry it under a high vacuum for at least 2 hours.

  • Cleavage:

    • Add the cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) to the dry resin (typically 10 mL per gram of resin).

    • Causality: TIS is included as a scavenger to trap the highly reactive carbocations generated from the cleavage of the Boc group (on the spiro-lactam) and other tBu-based side-chain protecting groups, thus preventing side reactions with sensitive residues like Tryptophan or Methionine.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

    • Dry the crude peptide pellet under vacuum.

Data Presentation and Troubleshooting

Comparison of Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically demanding building blocks.

ReagentClassActivation MechanismAdvantagesConsiderations
HATU Aminium SaltForms highly reactive OAt-active esterExtremely fast, low racemization, highly effective for hindered couplings [5]Higher cost
HBTU/TBTU Aminium SaltForms OBt-active esterRobust, widely used, good for most couplingsCan be less effective than HATU for severely hindered residues
DIC/HOBt CarbodiimideForms OBt-active ester in situCost-effective, simple byproductsSlower reaction kinetics, higher risk of racemization for some residues
PyBOP Phosphonium SaltForms OBt-active esterEffective for hindered couplings, good solubilityByproducts can be more difficult to remove

Data synthesized from established knowledge in peptide chemistry. [9]

Potential Challenges and Solutions
  • Challenge: Incomplete coupling due to steric hindrance.

    • Solution: Employ double coupling, increase coupling time, or switch to a more potent reagent like HATU. Microwave-assisted SPPS can also significantly enhance coupling efficiency.

  • Challenge: Aggregation of the growing peptide chain.

    • Solution: The rigid spiro-lactam may act as a "kink," potentially disrupting aggregation. If aggregation is suspected, consider using a more polar solvent like N-methylpyrrolidone (NMP) or incorporating pseudoproline dipeptides in the sequence preceding the spiro-lactam.

  • Challenge: Side reactions during final cleavage.

    • Solution: Ensure the use of an appropriate scavenger cocktail. For peptides containing multiple sensitive residues, a more complex cocktail may be required.

Characterization of the Final Peptide

Confirming the successful incorporation and purity of the final peptide is a critical final step.

  • Mass Spectrometry (MS): Use LC-MS or MALDI-TOF to verify the molecular weight of the purified peptide. [10][11]The observed mass should correspond to the theoretical mass calculated for the peptide containing the deprotected 2,6-Diazaspiro[4.5]decan-1-one moiety.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the crude and purified peptide. A single major peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR): For detailed structural confirmation, 2D NMR techniques (like COSY and NOESY) can be employed on the purified peptide to confirm the connectivity and elucidate the conformational effects induced by the spiro-lactam scaffold. [2][7]

Conclusion

The 2,6-Diazaspiro[4.5]decan-1-one scaffold represents a compelling building block for the synthesis of novel, conformationally constrained peptidomimetics. While its use requires careful consideration of protecting group strategy and reaction conditions due to its steric bulk, the protocols outlined in this guide provide a robust and scientifically grounded pathway for its successful incorporation into peptide chains. By leveraging powerful coupling reagents and meticulous monitoring, researchers can effectively utilize this and other novel spirocyclic amino acids to advance the frontiers of drug discovery and peptide science. [1][12]

References

  • (No Author). (n.d.). Current time information in Le Flore County, US. Google.
  • Chen, Z., et al. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]

  • Zhang, M., et al. (n.d.). General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry (ACS Publications). Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved January 19, 2026, from [Link]

  • SpiroChem. (2025). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. Retrieved January 19, 2026, from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 19, 2026, from [Link]

  • (No Author). (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Gilon, C., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Bailey, P. D., et al. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Retrieved January 19, 2026, from [Link]

  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. Retrieved January 19, 2026, from [Link]

  • Adeli, M., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iran J Pharm Res, 19(3), 370-382. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved January 19, 2026, from [Link]

  • (No Author). (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved January 19, 2026, from [Link]

  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. J Org Chem, 66(19), 6333-8. Retrieved January 19, 2026, from [Link]

  • Santos, P. F., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Curr Med Chem, 26(38), 6849-6864. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem, 65(4), 3151-3172. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved January 19, 2026, from [Link]

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Application

Application Notes and Protocols for the Derivatization of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 2,6-Diazaspiro[4.5]decane Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 2,6-Diazaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The "escape from flatland"—a strategic shift from flat, aromatic structures to three-dimensional molecules—has become a guiding principle in drug design. Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary scaffolds in this regard, offering rigid, well-defined three-dimensional conformations that can enhance binding affinity and selectivity for biological targets.[1]

The 2,6-diazaspiro[4.5]decan-1-one core, a constrained bicyclic diamine, represents a particularly valuable building block.[2][3] It serves as a sophisticated surrogate for more flexible structures like piperazine, one of the most ubiquitous fragments in drug discovery.[4] The inherent rigidity of the spirocyclic core allows for precise positioning of substituents in space, enabling a more refined exploration of structure-activity relationships (SAR). This application note provides detailed protocols for the derivatization of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, focusing on two robust and versatile synthetic transformations: N-Acylation and Reductive Amination . These methods provide a gateway to a diverse library of novel compounds for drug development professionals.

Foundational Chemistry: Activating the Spirocyclic Core

The starting material, 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, contains two key functional groups: a secondary amine at the 6-position and a lactam (cyclic amide) at the 1-position. The secondary amine is the more nucleophilic and synthetically accessible handle for derivatization. As the compound is supplied as a hydrochloride salt, the first crucial step in most derivatization reactions is the in-situ neutralization of the amine hydrochloride to liberate the free, nucleophilic secondary amine. This is typically achieved with a non-nucleophilic organic base.

Protocol I: N-Acylation of 2,6-Diazaspiro[4.5]decan-1-one

N-acylation is a fundamental method for installing a wide range of functional groups, from simple alkyl amides to complex aromatic and heterocyclic moieties. This protocol details a standard procedure using an acyl chloride as the electrophile.

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The liberated secondary amine of the spirocycle acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential for two reasons:

  • It neutralizes the hydrochloride salt of the starting material, freeing the secondary amine.

  • It scavenges the hydrochloric acid generated as a byproduct of the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the remaining starting material.

Experimental Protocol

Materials:

  • 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-Diazaspiro[4.5]decan-1-one hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the substrate). Stir the suspension at room temperature.

  • Basification: Add TEA or DIPEA (2.2-2.5 eq) dropwise to the suspension. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction, especially with reactive acyl chlorides, thereby minimizing side reactions.

  • Acylation: Slowly add the acyl chloride (1.05-1.1 eq), either neat or as a solution in anhydrous DCM, to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.

Protocol II: Reductive Amination of 2,6-Diazaspiro[4.5]decan-1-one

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds and is ideal for introducing alkyl substituents onto the spirocycle's secondary amine.[5][6] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[7]

Causality and Mechanistic Insight

The choice of reducing agent is paramount for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[7] Its mild and selective nature allows it to preferentially reduce the iminium ion intermediate in the presence of the more electrophilic starting aldehyde or ketone.[7] The reaction is often facilitated by a small amount of acetic acid, which catalyzes the formation of the iminium ion.

Experimental Protocol

Materials:

  • 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

  • Aldehyde or Ketone (e.g., Formaldehyde, Cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for hydrochloride salt)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,6-Diazaspiro[4.5]decan-1-one hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq).

  • Dissolution: Add anhydrous DCE or DCM (approx. 0.1 M).

  • Basification: Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.

  • Iminium Formation: If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to promote iminium ion formation. Stir for 30-60 minutes.

  • Reduction: In a single portion, add NaBH(OAc)₃ (1.5-2.0 eq) to the reaction mixture. The addition can be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-alkylated derivative.

Data Summary and Visualization

Table 1: Comparative Overview of Derivatization Protocols
ParameterProtocol I: N-AcylationProtocol II: Reductive Amination
Objective Forms N-acyl derivatives (amides)Forms N-alkyl derivatives (amines)
Key Electrophile Acyl Chloride / AnhydrideAldehyde / Ketone
Key Reagent TEA or DIPEA (stoichiometric)NaBH(OAc)₃ (stoichiometric)
Base Requirement ~2.5 equivalents~1.1 equivalents
Typical Solvent DCM, THFDCE, DCM
Temperature 0 °C to Room TempRoom Temperature
Key Intermediate N/A (Direct Substitution)Iminium Ion
General Derivatization Workflow

Figure 1: Derivatization Pathways A 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride B N-Acylation Protocol (Acyl Chloride, Base) A->B C Reductive Amination Protocol (Aldehyde/Ketone, NaBH(OAc)₃) A->C D N-Acyl Derivative B->D E N-Alkyl Derivative C->E

Caption: High-level overview of the two primary derivatization strategies.

Detailed Reductive Amination Workflow

Figure 2: Reductive Amination Protocol cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 1. Combine Amine HCl, Aldehyde/Ketone, & Solvent B 2. Add Base (TEA/DIPEA) (Neutralization) A->B C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Aqueous Quench (sat. NaHCO₃) D->E F 6. Extraction & Drying E->F G 7. Column Chromatography F->G H Final Product G->H

Caption: Step-by-step workflow for the N-alkylation via reductive amination.

References

  • Hu, Y., Jiang, H., & Zhu, J. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • SpiroChem. (n.d.).
  • SpiroChem. (n.d.). pKa-Tuned Amines - SpiroKit 1.
  • ChemDiv. (n.d.). Spiro Library.
  • SpiroChem. (n.d.). SpiroKits™.
  • Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Baxter, E. W., et al. (n.d.). Direct Imine Acylation: A Versatile Method for the Synthesis of Nitrogen-Containing Heterocycles, Spirocycles and Natural Products.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Li, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Chen, Y., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Orelli, L. R., et al. (2025). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N'-arylhexahydropyrimidines and hexahydro-1,3-diazepines.
  • ChemicalBook. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis.
  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(24), 7045-7058.
  • Wang, Y., et al. (n.d.).
  • Pacifico, S., et al. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2015). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Reddy, B. V. S., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
  • Wang, X., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic & Biomolecular Chemistry, 21(41), 8415-8419.
  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane.
  • Amerigo Scientific. (n.d.). 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1).

Sources

Method

The Versatile 2,8- and 2,7-Diazaspiro[4.5]decan-1-one Scaffolds: Application Notes for Modern Drug Discovery

A Note to the Researcher: Initial inquiries for the specific application of the 2,6-Diazaspiro[4.5]decan-1-one hydrochloride scaffold did not yield sufficient public-domain data for a comprehensive guide. However, extens...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries for the specific application of the 2,6-Diazaspiro[4.5]decan-1-one hydrochloride scaffold did not yield sufficient public-domain data for a comprehensive guide. However, extensive literature highlights the significant and varied applications of its closely related isomers, the 2,8-Diazaspiro[4.5]decan-1-one and 2,7-Diazaspiro[4.5]decan-1-one cores. This document has been structured to provide detailed application notes and protocols for these well-documented and impactful scaffolds, which are pivotal in the development of novel therapeutics for a range of diseases.

Introduction: The Power of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by a single atom shared between two rings, have garnered immense interest in contemporary drug discovery. Their inherent three-dimensionality provides a rigid and conformationally constrained framework. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, often improving pharmacological properties compared to more flexible, linear molecules. The diazaspiro[4.5]decan-1-one family of scaffolds, in particular, offers a versatile platform for creating diverse chemical libraries, with the nitrogen atoms providing key points for chemical modification and interaction with biological targets.

This guide will delve into the established applications of the 2,8- and 2,7-diazaspiro[4.5]decan-1-one scaffolds, providing insights into their use in developing inhibitors for key enzymes in inflammatory diseases and fungal infections.

Application I: Inhibition of Janus Kinase (JAK) Family Members for Inflammatory Diseases

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the design of potent and selective inhibitors of the Janus kinase (JAK) family, particularly TYK2 and JAK1. These kinases are crucial components of the JAK-STAT signaling pathway, which plays a central role in the immune response and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders, including inflammatory bowel disease (IBD).

Mechanistic Rationale

The 2,8-diazaspiro[4.5]decan-1-one core serves as a rigid anchor that can be functionalized to interact with specific residues in the ATP-binding pocket of the JAK kinases. By introducing substituents at the nitrogen positions, medicinal chemists can fine-tune the selectivity and potency of the inhibitors. For instance, derivatives have been developed that show excellent potency for TYK2 and JAK1 while maintaining significant selectivity over other JAK family members like JAK2, which is crucial for avoiding potential side effects.[1]

One notable derivative, compound 48 from a recent study, demonstrated IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively, with over 23-fold selectivity against JAK2.[1] This compound also showed significant anti-inflammatory effects in a model of acute ulcerative colitis, highlighting the therapeutic potential of this scaffold.[1]

Experimental Workflow: From Scaffold to Inhibitor

The general workflow for developing 2,8-diazaspiro[4.5]decan-1-one-based JAK inhibitors involves a multi-step synthesis followed by biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride protect N-Boc Protection start->protect Protect piperidine N couple Coupling Reaction (e.g., Buchwald-Hartwig) protect->couple Couple with aryl halide deprotect Boc Deprotection couple->deprotect Remove Boc group finalize Final Product deprotect->finalize Purification kinase_assay In vitro Kinase Assay (TYK2, JAK1, JAK2) finalize->kinase_assay Test inhibitory activity cell_assay Cell-based Assays (e.g., cytokine release) kinase_assay->cell_assay Confirm cellular activity pk_studies Pharmacokinetic Studies cell_assay->pk_studies Assess drug-like properties in_vivo In vivo Efficacy Models (e.g., colitis model) pk_studies->in_vivo Evaluate in vivo effect

Caption: General workflow for the development of 2,8-diazaspiro[4.5]decan-1-one based JAK inhibitors.

Protocol: Synthesis of a Functionalized 2,8-Diazaspiro[4.5]decan-1-one Derivative

This protocol is a representative example of how the 2,8-diazaspiro[4.5]decan-1-one scaffold can be functionalized.

Step 1: N-Boc Protection of the Piperidine Nitrogen

  • Dissolve 2,8-diazaspiro[4.5]decan-1-one hydrochloride in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add a base, for example, triethylamine (Et₃N), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction and purify the product to obtain tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Step 2: Coupling with an Aryl Halide

  • To a solution of the N-Boc protected scaffold, add an appropriate aryl halide (e.g., a substituted chloropyrimidine).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Purify the coupled product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the coupled product in a solvent like CH₂Cl₂.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the final inhibitor as a salt.

Application II: Development of Antifungal Agents Targeting Chitin Synthase

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been explored for the development of novel antifungal agents.[2] These compounds have shown promising activity as inhibitors of chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[2] Since chitin is absent in mammals, chitin synthase represents an attractive and selective target for antifungal therapy.

Mechanistic Insights

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been shown to inhibit chitin synthase, leading to disruption of the fungal cell wall and ultimately fungal cell death. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the piperidine nitrogen is critical for antifungal activity. For example, compounds with certain aromatic or aliphatic moieties at this position have demonstrated potent inhibition of chitin synthase and broad-spectrum antifungal activity against clinically relevant pathogens like Candida albicans and Aspergillus fumigatus.[2]

Interestingly, some of these compounds have shown synergistic or additive effects when used in combination with existing antifungal drugs like fluconazole, suggesting a potential role in overcoming drug resistance.[2]

Quantitative Data: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
CompoundTarget OrganismIC₅₀ (mM) against Chitin SynthaseMIC (mmol/L)
4d C. albicansN/A0.04
4e Chitin Synthase0.13N/A
4j Chitin Synthase0.120.08 (A. fumigatus)
Polyoxin B (Control) Chitin Synthase0.080.129 (C. albicans)
Fluconazole (Control) C. albicansN/A0.104

Data synthesized from a study on diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors.[2]

Protocol: In Vitro Chitin Synthase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against chitin synthase.

1. Preparation of Chitin Synthase Enzyme

  • Obtain a crude membrane fraction containing chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae or Candida albicans) through differential centrifugation of cell lysates.

2. Assay Reaction

  • Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Activator (e.g., Trypsin)

    • Cofactor (e.g., MgCl₂)

    • Substrate: UDP-N-acetylglucosamine (radiolabeled, e.g., with ¹⁴C)

    • Test compound (dissolved in DMSO)

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

3. Quantification of Chitin Synthesis

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.

  • Wash the filter to remove unincorporated substrate.

  • Quantify the radioactivity on the filter using a scintillation counter.

4. Data Analysis

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application III: Inhibition of WNT Signaling

The 2,7-diazaspiro[4.5]decan-1-one hydrochloride has been utilized as a key reagent in the discovery of potent small-molecule inhibitors of WNT signaling.[3] The WNT pathway is a critical signaling cascade involved in embryonic development and adult tissue homeostasis. Aberrant WNT signaling is a hallmark of many cancers.

Rationale for Use

The 2,7-diazaspiro[4.5]decan-1-one scaffold provides a rigid core that can be elaborated to target components of the WNT signaling pathway. Its use as a building block allows for the systematic exploration of chemical space to identify potent and selective inhibitors. For example, it has been incorporated into a molecule that demonstrates good oral pharmacokinetics, a crucial property for a potential drug candidate.[3]

Conclusion

The 2,8- and 2,7-diazaspiro[4.5]decan-1-one scaffolds are privileged structures in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. Their rigid, three-dimensional nature allows for the development of potent and selective inhibitors of key biological targets. The successful application of these scaffolds in developing inhibitors of JAK kinases, chitin synthase, and WNT signaling pathways underscores their importance in modern drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of these valuable chemical motifs in their own drug development programs.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]

  • Wang, S., Li, Y., Zhang, H., Song, Y., Li, D., Li, Z., & Wang, J. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Li, X., Wang, Y., Li, J., Liu, Y., Li, Y., Wang, Y., ... & Geng, L. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

For: Researchers, scientists, and drug development professionals in immunology and medicinal chemistry. Introduction: The Rationale for Dual TYK2/JAK1 Inhibition in Inflammatory Diseases The Janus kinase (JAK) family, co...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in immunology and medicinal chemistry.

Introduction: The Rationale for Dual TYK2/JAK1 Inhibition in Inflammatory Diseases

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal in cytokine signaling.[1] These enzymes transduce signals from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) pathway, regulating genes involved in immunity, inflammation, and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[3]

Specifically, TYK2 and JAK1 are critical for the signaling of key pro-inflammatory cytokines such as Type I interferons (IFN), IL-12, and IL-23. These cytokines are deeply implicated in the pathogenesis of conditions like inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[4][5] While pan-JAK inhibitors have shown clinical efficacy, they are often associated with side effects due to the broad inhibition of all JAK family members, particularly JAK2, which is essential for erythropoiesis.[1] This has driven the development of next-generation inhibitors with refined selectivity.

A dual TYK2/JAK1 inhibitor presents a compelling therapeutic strategy, aiming to potently suppress key inflammatory cytokine pathways while sparing JAK2 and JAK3, thereby potentially offering an improved safety profile.[4] The rigid, three-dimensional structure of spirocyclic scaffolds can enhance interactions within the kinase binding pocket and improve metabolic stability.[6] This guide focuses on a novel class of dual TYK2/JAK1 inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one core, which has demonstrated significant promise in preclinical models.[7][8] We will detail the synthesis, characterization, and biological evaluation of these compounds, exemplified by the potent derivative, compound 48 .[9]

The TYK2/JAK1 Signaling Pathway

Cytokine binding to its cognate receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. Dual inhibition of TYK2 and JAK1 effectively blocks this cascade for a specific subset of inflammatory cytokines.

TYK2_JAK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IFN-α, IL-12, IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation TYK2->JAK1 Trans-phosphorylation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor 2,8-Diazaspiro [4.5]decan-1-one (Compound 48) Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition Gene Inflammatory Gene Transcription DNA->Gene Modulation

Caption: TYK2/JAK1 signaling cascade and point of inhibition.

Part 1: Chemical Synthesis Protocols

The synthesis of the target inhibitors involves a multi-step sequence, beginning with the construction of the core 2,8-diazaspiro[4.5]decan-1-one scaffold, followed by functionalization. The following protocols are based on the successful synthesis of compound 48 and its analogs.[10]

General Synthetic Workflow

The overall strategy is to first assemble a key piperidine intermediate, which is then elaborated to form the spirocyclic core. Subsequent coupling reactions are used to install the pharmacophoric groups necessary for potent and selective kinase inhibition.

Synthesis_Workflow Start Starting Materials (e.g., Piperidine derivative) Intermediate1 Boc Protection & Ester Hydrolysis Start->Intermediate1 Intermediate2 Amide Coupling Intermediate1->Intermediate2 Intermediate3 Michael Addition & Reductive Amination Intermediate2->Intermediate3 Core Spirocyclization (Lactam Formation) Intermediate3->Core Intermediate4 Boc Deprotection Core->Intermediate4 Intermediate5 SNAr Coupling Intermediate4->Intermediate5 Final Final Product (e.g., Compound 48) Intermediate5->Final

Caption: General workflow for inhibitor synthesis.

Step-by-Step Synthesis of a Representative Inhibitor (Compound 48)

Protocol 1: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Rationale: This protocol constructs the core spirocyclic lactam structure with a Boc-protecting group on the piperidine nitrogen, making it ready for subsequent coupling reactions.

  • Step 1: Amide Formation. To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq). Stir at room temperature for 30 minutes. Then, add allylamine (1.2 eq) and continue stirring for 12 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Ethyl Acetate/Hexane gradient) to yield the corresponding amide.

  • Step 2: Michael Addition. Dissolve the amide from Step 1 (1.0 eq) and nitromethane (5.0 eq) in methanol (0.5 M). Add sodium methoxide (1.5 eq) and stir the mixture at room temperature for 24 hours. Neutralize the reaction with aqueous HCl (1 M) and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Step 3: Nitro Reduction and Cyclization. Dissolve the product from Step 2 in a mixture of ethanol and water (4:1, 0.1 M). Add iron powder (5.0 eq) and ammonium chloride (5.0 eq). Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC. After completion, filter the hot solution through Celite and concentrate the filtrate. The resulting crude product is dissolved in toluene (0.1 M) and heated to reflux with a Dean-Stark trap for 12 hours to facilitate lactam formation. After cooling, concentrate the mixture and purify by column chromatography to afford the desired spirocyclic lactam.

Protocol 2: Synthesis of Final Compound 48

  • Rationale: This protocol involves the deprotection of the spiro-lactam and subsequent aromatic nucleophilic substitution (SNAr) to install the pyrimidine moiety, a key feature for kinase binding.

  • Step 1: Boc Deprotection. Dissolve the product from Protocol 1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 vol). Stir at room temperature for 2 hours. Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

  • Step 2: SNAr Coupling. To a solution of the deprotected amine HCl salt (1.0 eq) and 2-chloro-4-(methylamino)-N-(2,2,2-trifluoroethyl)pyrimidine-5-carboxamide (1.1 eq) in N,N-dimethylformamide (DMF, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Heat the mixture to 80 °C and stir for 16 hours. After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product by preparative HPLC to yield the final compound 48 .

Part 2: Biological Evaluation Protocols

After successful synthesis and characterization (¹H NMR, ¹³C NMR, HRMS), the inhibitory activity and selectivity of the compounds must be determined.

In Vitro Kinase Inhibition Assay
  • Rationale: To determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of TYK2, JAK1, JAK2, and JAK3 kinases. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is the primary metric. The ADP-Glo™ kinase assay is a common method that measures ADP production, which is directly proportional to kinase activity.[11]

  • Protocol: ADP-Glo™ Kinase Assay

    • Reagent Preparation: Prepare a 1x kinase reaction buffer. Dilute the purified recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes and the appropriate substrate peptide to their final desired concentrations in the kinase buffer.

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Compound 48 ) in DMSO, then dilute further in kinase buffer. A typical starting concentration is 10 µM.

    • Kinase Reaction: In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control) to each well. Add 2 µL of the enzyme solution, followed by 2 µL of the substrate/ATP mix to initiate the reaction. Incubate at room temperature for 1 hour.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phospho-STAT Assay
  • Rationale: To confirm that the compounds inhibit the JAK-STAT pathway within a cellular context. This assay measures the phosphorylation of STAT proteins downstream of specific cytokine stimulation.[12]

  • Protocol: Cytokine-Induced p-STAT Inhibition

    • Cell Culture and Starvation: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells [PBMCs] or a specific T-cell line) in appropriate media. Prior to the experiment, starve the cells of cytokines for 4-6 hours to reduce basal STAT phosphorylation.

    • Compound Pre-incubation: Resuspend the starved cells and pre-incubate them with serial dilutions of the test compound (or DMSO control) for 1-2 hours at 37 °C.

    • Cytokine Stimulation: Add a specific cytokine to stimulate the desired pathway. For example:

      • TYK2/JAK1: Use IFN-α to induce STAT1 phosphorylation.[10]

      • JAK1/JAK2/TYK2: Use IL-6 to induce STAT3 phosphorylation.[10] Incubate for a short period (e.g., 15-30 minutes) at 37 °C.

    • Cell Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells (e.g., with 2% formaldehyde). Then, permeabilize the cells (e.g., with ice-cold methanol) to allow antibody access to intracellular proteins.[5]

    • Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT1 [pTyr701]).

    • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Data Analysis: Calculate the percent inhibition of p-STAT signaling for each compound concentration relative to the stimulated DMSO control. Determine the IC₅₀ values as described for the kinase assay.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized for clear comparison of potency and selectivity.

Table 1: Inhibitory Activity of Compound 48

KinaseBiochemical IC₅₀ (nM)Cellular p-STAT IC₅₀ (nM)Cytokine Stimulus
TYK2 650IFN-α (p-STAT1)
JAK1 3722.2IFN-α (p-STAT1)
JAK2 >850>5000IL-6 (p-STAT3)
JAK3 >5000>5000IL-2 (p-STAT5)
Data derived from Yang et al. (2022).[7][8]

Interpretation: The data clearly demonstrate that compound 48 is a potent dual inhibitor of TYK2 and JAK1 at the biochemical level.[8] This activity translates to a cellular context, where it effectively blocks IFN-α-mediated signaling.[10] Critically, the compound exhibits significant selectivity (>23-fold) against JAK2, which is a desirable feature for avoiding potential hematological side effects.[7]

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of selective dual TYK2/JAK1 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. Further optimization of this chemical series could focus on improving pharmacokinetic properties and in vivo efficacy. The potent anti-inflammatory effects and selectivity profile of lead compounds like 48 suggest they are deserving of further development as clinical candidates for the treatment of IBD and other autoimmune disorders.[9]

References

  • Yang, T., Cui, X., Tang, M., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available from: [Link]

  • Yang, T., Cui, X., Tang, M., et al. (2022). Supporting Information for Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available from: [Link]

  • Yang, T., et al. (2021). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available from: [Link]

  • Norman, P. (2014). Selective JAK inhibitors. Future Medicinal Chemistry. Available from: [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., et al. (2017). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England Journal of Medicine, 377(22), 2167–2179.
  • ResearchGate. Schematic representation of TYK2-mediated JAK/STAT signaling network. ResearchGate. Available from: [Link]

  • Bristol Myers Squibb. The Role of TYK2 in Immunology. BMS Website. Available from: [Link]

  • Vithalkar, M. (2017). JAK-STAT Signalling Pathway. Slideshare. Available from: [Link]

  • Peng, H., et al. (2024). Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease. International Immunopharmacology. Available from: [Link]

  • Norman, P. (2014). Selective JAK inhibitors. Future Medicinal Chemistry.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link]

  • Yang, T., et al. (2021). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available from: [Link]

  • Bristol Myers Squibb. The Role of TYK2 in Immunology. BMS Website. Available from: [Link]

  • ResearchGate. Can anyone suggest me a protocol for intracellular p-STAT3 staining?. ResearchGate. Available from: [Link]

  • ResearchGate. JAK inhibitors in clinical trials. ResearchGate. Available from: [Link]

  • ACS Publications. Journal of Medicinal Chemistry Vol. 65 No. 4. ACS Publications Website. Available from: [Link]

  • Shawky, E., & Abadi, A. H. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6281. Available from: [Link]

Sources

Method

Application Notes and Protocols: A Guide to the N-Acylation of 2,6-Diazaspiro[4.5]decan-1-one

Introduction: The Significance of N-Acylated Spirocyclic Lactams in Modern Drug Discovery The 2,6-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Spirocyclic Lactams in Modern Drug Discovery

The 2,6-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional arrangement of atoms that can be exploited for potent and selective interactions with biological targets. N-acylation of this core structure is a fundamental synthetic transformation that allows for the introduction of a wide array of functional groups, thereby enabling the systematic exploration of structure-activity relationships (SAR). The resulting N-acylated derivatives have shown promise in various therapeutic areas, including as antifungal agents, kinase inhibitors, and immunomodulatory agents[1][2]. This application note provides a comprehensive guide to the experimental procedure for the N-acylation of 2,6-diazaspiro[4.5]decan-1-one, with a focus on the underlying chemical principles, a detailed step-by-step protocol, and methods for product characterization.

Reaction Mechanism and Causality of Experimental Choices

The N-acylation of 2,6-diazaspiro[4.5]decan-1-one, a secondary amine, with an acylating agent such as an acyl chloride or acid anhydride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the spirocycle acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a chloride ion in the case of an acyl chloride).

A crucial component of this reaction is the presence of a non-nucleophilic base, such as triethylamine or pyridine. The primary function of the base is to neutralize the acidic byproduct, typically hydrochloric acid (HCl), that is generated during the reaction. This neutralization is essential for two key reasons:

  • Preventing Amine Protonation: The secondary amine starting material is itself basic and would be readily protonated by the generated HCl. The resulting ammonium salt is no longer nucleophilic, which would halt the desired acylation reaction.

  • Driving the Equilibrium: By scavenging the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product, ensuring a high yield.

This set of reaction conditions is often referred to as the Schotten-Baumann reaction, which is a widely used method for the acylation of amines and alcohols[3].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the N-acylation of 2,6-diazaspiro[4.5]decan-1-one.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents: - 2,6-Diazaspiro[4.5]decan-1-one - Acyl Chloride - Triethylamine - Anhydrous DCM dissolve Dissolve Spirocycle & Triethylamine in DCM prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at Room Temp (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, LC-MS, HRMS) purify->characterize

Sources

Application

Application Note: A High-Throughput Screening Protocol for the Evaluation of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride in Antifungal Drug Discovery

Introduction: The Pressing Need for Novel Antifungal Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public he...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, and the development of new agents with novel mechanisms of action is a critical priority.[1][2] Spirocyclic systems are a class of compounds that have gained significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties.[3] Natural products containing spirocyclic motifs have demonstrated a wide range of biological activities, including antifungal effects.[3]

This application note presents a comprehensive framework for the evaluation of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride as a potential lead compound in antifungal drug discovery. While this specific isomer is presented as a case study, the protocols and workflows described herein are broadly applicable to the screening and characterization of other novel spirocyclic compounds. The rationale for investigating this scaffold is supported by recent findings on the potent antifungal activity of closely related 2,8-diazaspiro[4.5]decan-1-one derivatives, which have shown promise as inhibitors of fungal chitin synthase.[4][5]

The Rationale for Investigating 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

The diazaspiro[4.5]decan-1-one core represents a promising starting point for the development of new antifungal agents. The structural rigidity of the spirocyclic system, combined with the presence of nitrogen atoms that can participate in hydrogen bonding and other molecular interactions, makes this scaffold ideal for targeting specific fungal enzymes.[6] Notably, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives have demonstrated that this class of compounds can exhibit potent, selective antifungal activity.[4] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) against Candida albicans superior to the commonly used antifungal drug fluconazole.[4] The proposed mechanism of action for these analogs is the inhibition of chitin synthase, a crucial enzyme for the integrity of the fungal cell wall that is absent in humans, making it an attractive and selective drug target.[4][5]

This application note will guide researchers through a systematic evaluation of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, from initial screening for antifungal activity to preliminary mechanism of action and cytotoxicity studies.

Experimental Workflows and Protocols

Overall Screening Cascade

The evaluation of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride follows a logical progression from broad-spectrum activity assessment to more detailed characterization of its biological effects. The workflow is designed to efficiently identify promising candidates and eliminate compounds with undesirable properties early in the discovery process.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Initial MIC Determination (Panel of Fungal Pathogens) B Dose-Response Analysis (MIC50 & MIC90 Determination) A->B Active Compounds C Mammalian Cell Cytotoxicity Assay (e.g., MTT or LDH assay) B->C Potent Antifungals D Chitin Synthase Inhibition Assay C->D Low Cytotoxicity E Cell Wall Integrity Studies D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: A streamlined workflow for the evaluation of novel antifungal candidates.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standardized assay for determining the in vitro susceptibility of fungi to antifungal agents.[7]

1. Materials and Reagents:

  • Test Compound: 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

  • Solvent: Sterile dimethyl sulfoxide (DMSO)

  • Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Cryptococcus neoformans (e.g., ATCC 208821)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Control Antifungals: Fluconazole, Amphotericin B

  • Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer.

2. Procedure:

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride in DMSO.

  • Inoculum Preparation (Yeast):

    • Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculum Preparation (Molds):

    • Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the test compound working solution (e.g., 64 µg/mL in RPMI) to column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Continue this process across the plate to column 10. Discard 100 µL from column 10.[7]

    • Column 11 will serve as the growth control (medium and inoculum only), and column 12 as the sterility control (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Endpoint Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.[7]

3. Data Presentation:

Fungal Strain2,6-Diazaspiro[4.5]decan-1-one HCl MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. albicans[Insert Value][Insert Value][Insert Value]
C. neoformans[Insert Value][Insert Value][Insert Value]
A. fumigatus[Insert Value][Insert Value][Insert Value]
Protocol 2: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the toxicity of the test compound against mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

1. Materials and Reagents:

  • Cell Line: Human embryonic kidney cells (HEK293) or other suitable mammalian cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compound: 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

  • MTT Reagent: 5 mg/mL in phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well plates, CO2 incubator, microplate reader.

2. Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

3. Data Presentation:

CompoundIC50 (µM) on HEK293 cells
2,6-Diazaspiro[4.5]decan-1-one HCl[Insert Value]
Positive Control (e.g., Doxorubicin)[Insert Value]
Protocol 3: Preliminary Mechanism of Action - Chitin Synthase Inhibition

Based on the activity of the 2,8-isomer, a plausible mechanism of action for 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is the inhibition of chitin synthase. A cell-free enzymatic assay can be used to investigate this hypothesis.

1. Principle: This assay measures the incorporation of radiolabeled N-acetylglucosamine (GlcNAc) into chitin by a crude preparation of chitin synthase from a fungal source. Inhibition of the enzyme will result in a decrease in the amount of radiolabeled chitin produced.

2. Materials and Reagents:

  • Fungal Source: Saccharomyces cerevisiae or a relevant pathogenic fungus.

  • Radiolabel: UDP-[¹⁴C]GlcNAc

  • Test Compound: 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

  • Control Inhibitor: Polyoxin D

  • Buffers and Reagents: Lysis buffer, reaction buffer, stop solution (e.g., trichloroacetic acid).

  • Equipment: Scintillation counter, glass fiber filters.

3. Abbreviated Procedure:

  • Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthase from the chosen fungal species.

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and various concentrations of the test compound or control inhibitor.

  • Initiation of Reaction: Start the reaction by adding UDP-[¹⁴C]GlcNAc and incubate at an optimal temperature (e.g., 30°C).

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized chitin.

  • Filtration and Washing: Collect the precipitated chitin on glass fiber filters and wash to remove unincorporated radiolabel.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound for chitin synthase inhibition.

Hypothesized Fungal Cell Wall Disruption Pathway

The inhibition of chitin synthase by 2,6-Diazaspiro[4.5]decan-1-one hydrochloride would disrupt the synthesis of chitin, a vital component of the fungal cell wall. This would lead to a weakened cell wall, osmotic instability, and ultimately, cell death.

G A 2,6-Diazaspiro[4.5]decan-1-one HCl B Chitin Synthase A->B Inhibition D Chitin Polymer B->D Catalysis C UDP-N-acetylglucosamine C->B Substrate E Fungal Cell Wall Synthesis D->E F Cell Wall Weakening E->F Disruption G Osmotic Instability F->G H Cell Lysis & Fungal Death G->H

Caption: Proposed mechanism of action for 2,6-Diazaspiro[4.5]decan-1-one HCl.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial assessment of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride as a potential antifungal agent. The protocols outlined herein are designed to be adaptable and can serve as a foundation for the screening of other novel chemical entities. Positive results from this screening cascade would warrant further investigation, including in vivo efficacy studies in animal models of fungal infection, detailed mechanism of action studies, and structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising scaffold. The exploration of novel spirocyclic compounds like 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is a crucial step towards addressing the urgent need for new and effective antifungal therapies.

References

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Nett, J. E., & Andes, D. R. (2014). Antifungal drug discovery: the process and outcomes. Future Microbiology, 9(6), 791–805. [Link]

  • PubMed. (2014). Antifungal drug discovery: the process and outcomes. National Institutes of Health. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Oxford Academic. (2021). Identifying and Assaying New Potential Molecular Targets in Fungi Following a Novel Strategy Based on Binding Site (Dis)Similarities with Proteins of the Human Pharmacolome. Open Forum Infectious Diseases. Retrieved from [Link]

  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases. Retrieved from [Link]

  • MDPI. (2023). Identifying Potential Molecular Targets in Fungi Based on (Dis)Similarities in Binding Site Architecture with Proteins of the Human Pharmacolome. Journal of Fungi. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers. PubMed Central. Retrieved from [Link]

  • PubMed. (2022). Discovery of spirooxindole-pyrrolidine heterocyclic hybrids with potent antifungal activity against fungal pathogens. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). [Pharmacological importance of novel spiro derivatives against human pathogenic fungi]. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (2018). Genomic Approaches to Antifungal Drug Target Identification and Validation. PubMed Central. Retrieved from [Link]

  • Frontiers. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Microbiology. Retrieved from [Link]

  • National Institutes of Health. (2012). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2023). Pharmacological importance of novel spiro derivatives against human pathogenic fungi. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Avenues for antifungal drug discovery and development: where to now?. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2013). Spirocyclic Motifs in Natural Products. PubMed Central. Retrieved from [Link]

  • PubMed. (2015). Potent Synergy between Spirocyclic Pyrrolidinoindolinones and Fluconazole against Candida albicans. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2020). Setting New Routes for Antifungal Drug Discovery Against Pathogenic Fungi. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2010). Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. Retrieved from [Link]

  • PubMed. (2001). Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. National Institutes of Health. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. Retrieved from [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]

  • Microbe Online. (2022). Mechanism of Action of Antifungal Drugs. Retrieved from [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. National Institutes of Health. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride as a Versatile Building Block for CNS-Targeted Agents

Introduction: The Value of Three-Dimensionality in CNS Drug Design The development of novel therapeutic agents for Central Nervous System (CNS) disorders is a paramount challenge in medicinal chemistry. A key strategy fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in CNS Drug Design

The development of novel therapeutic agents for Central Nervous System (CNS) disorders is a paramount challenge in medicinal chemistry. A key strategy for success is the design of molecules that can effectively navigate the complex biological landscape of the brain. Spirocyclic scaffolds, characterized by a central quaternary carbon atom shared by two rings, have emerged as "privileged structures" in this pursuit. Their inherent three-dimensionality provides a rigid, well-defined exit vector for substituents, enabling precise interaction with target proteins while often improving physicochemical properties like solubility and metabolic stability compared to their flat, aromatic counterparts.

This guide focuses on 2,6-diazaspiro[4.5]decan-1-one hydrochloride , a versatile and highly functionalized building block. It incorporates a piperidine ring fused to a γ-lactam ring via a spiro center. The secondary amine of the piperidine moiety serves as a prime handle for diversification, allowing chemists to readily explore chemical space and optimize ligand-target interactions. These application notes provide a comprehensive overview, from fundamental properties to detailed synthetic protocols, empowering researchers to leverage this scaffold in their CNS drug discovery programs. The methodologies described are inspired by established chemical principles and can be adapted for various CNS targets, including those for which related diazaspiro[4.5]decane cores have shown significant promise, such as RIPK1 and JAK kinases.[1][2][3]

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are the foundation of successful synthesis. The hydrochloride salt form of 2,6-diazaspiro[4.5]decan-1-one enhances its stability and handling properties as a solid.

PropertyDataSource
Product Name 2,6-Diazaspiro[4.5]decan-1-one hydrochloride-
Molecular Formula C₈H₁₅ClN₂O[4]
Molecular Weight 190.67 g/mol [5]
Appearance White to off-white solidTypical
InChIKey KWKQMOUOQABFCZ-UHFFFAOYSA-N[4]
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral Exp.

Safety & Handling Precautions: Researchers must consult the full Safety Data Sheet (SDS) before use. General best practices include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry place in a tightly sealed container.[6][9]

Core Synthetic Strategies & Key Reactions

The primary reactive site for diversification on the 2,6-diazaspiro[4.5]decan-1-one scaffold is the secondary amine at the 6-position. This allows for the straightforward introduction of a wide array of substituents using robust and well-established synthetic methodologies.

G cluster_start Core Building Block cluster_reactions Key Derivatization Reactions cluster_products Diversified Scaffolds start 2,6-Diazaspiro[4.5]decan-1-one (Hydrochloride or Free Base) reductive_amination Reductive Amination start->reductive_amination R-CHO, Reducing Agent buchwald Buchwald-Hartwig Amination start->buchwald Ar-X, Pd Catalyst, Ligand, Base acylation Acylation / Sulfonylation start->acylation R-COCl or R-SO₂Cl, Base product_alkyl N-Alkyl Derivatives reductive_amination->product_alkyl product_aryl N-Aryl Derivatives buchwald->product_aryl product_acyl N-Acyl / N-Sulfonyl Derivatives acylation->product_acyl

Caption: Key synthetic routes for derivatizing the core scaffold.

The two most powerful and versatile methods for generating libraries of CNS-targeted agents from this building block are Reductive Amination and Palladium-Catalyzed N-Arylation . Detailed protocols for these cornerstone reactions are provided below.

Protocol I: N-Alkylation via Direct Reductive Amination

This protocol describes the one-pot synthesis of N-alkylated derivatives by reacting the spiro-lactam with an aldehyde or ketone in the presence of a mild reducing agent. This method is highly efficient and tolerates a wide range of functional groups.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected for its exceptional mildness and selectivity.[10] It is stable in acidic conditions, which can catalyze the formation of the intermediate iminium ion, and it selectively reduces the iminium ion without significantly reducing the starting aldehyde. This prevents unwanted side reactions like the reduction of the aldehyde to an alcohol.[10][11]

  • Solvent: 1,2-Dichloroethane (DCE) is an excellent non-protic solvent for this reaction, effectively solubilizing the reactants and intermediates without interfering with the reducing agent.[10]

  • Acid Catalyst: A small amount of acetic acid can be added to catalyze iminium ion formation, especially when using less reactive ketones.[10] For most aldehydes, it is not strictly necessary.

G prep 1. Reactant Preparation - Dissolve spiro-lactam & aldehyde in DCE. - Add acetic acid (optional). add_reductant 2. Addition of Reducing Agent - Add NaBH(OAc)₃ portion-wise at 0°C. - Allow to warm to room temperature. prep->add_reductant reaction 3. Reaction Monitoring - Stir for 4-16 hours. - Monitor by TLC or LC-MS. add_reductant->reaction quench 4. Workup: Quenching - Cool in an ice bath. - Slowly add saturated NaHCO₃ solution. reaction->quench extract 5. Workup: Extraction - Separate layers. - Extract aqueous layer with DCM. quench->extract purify 6. Purification & Analysis - Dry combined organic layers (Na₂SO₄). - Concentrate and purify via column chromatography. - Characterize (NMR, MS). extract->purify G reactants Spiro-Lactam (Free Base) Aryl Halide (Ar-X) Base (e.g., NaOtBu) process Solvent (e.g., Toluene) + Inert Atmosphere (N₂/Ar) + Heat (80-110 °C) reactants->process catalyst Pd Precursor (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) catalyst->process product {N-Aryl Product} process->product

Sources

Application

palladium-catalyzed synthesis of diazaspiro[4.5]decane scaffolds

Application Notes & Protocols Topic: Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decane Scaffolds For: Researchers, scientists, and drug development professionals. Abstract The diazaspiro[4.5]decane framework is a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decane Scaffolds

For: Researchers, scientists, and drug development professionals.

Abstract

The diazaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides an in-depth exploration of modern synthetic strategies for constructing these valuable scaffolds, with a focus on the versatility and efficiency of palladium catalysis. We will dissect the mechanistic underpinnings of key palladium-catalyzed reactions, present detailed, field-tested protocols for domino and intramolecular cyclization reactions, and offer expert insights into experimental design and troubleshooting. This document is designed to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex nitrogen-containing spirocycles.

Introduction: The Strategic Value of Palladium Catalysis

The construction of spirocyclic systems, particularly those containing multiple heteroatoms like the diazaspiro[4.5]decane core, presents a significant synthetic challenge. Traditional methods often require multi-step sequences with harsh conditions and may suffer from low yields and poor stereocontrol. Palladium-catalyzed cross-coupling and cyclization reactions have emerged as a transformative solution, enabling the formation of multiple carbon-carbon and carbon-nitrogen bonds with high efficiency and predictability.[1][2]

The power of palladium catalysis lies in its ability to orchestrate complex bond formations in a single pot, often through elegant cascade or domino sequences.[3] These processes, which can involve reactions like the Heck reaction, Buchwald-Hartwig amination, and C-H activation, are prized for their atom economy and for streamlining the synthesis of complex molecules, thereby aligning with the principles of green chemistry.[2][4][5]

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of elementary steps involving Pd(0) and Pd(II) intermediates. The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, provides an excellent model for this cycle.[6][7][8][9]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into an aryl halide (or pseudohalide) bond, forming a Pd(II) complex.[10]

  • Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the amine, forming a palladium-amido complex.[10]

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido group couple, regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are critical to the success of these reactions, as they stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps.[10]

Palladium_Catalytic_Cycle General Palladium(0)/Palladium(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Ligand Exchange & Deprotonation PdII_Aryl->LigandEx + HNR'R'' - HX PdII_Amido L_nPd(II)(Ar)(NR'R'') LigandEx->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Figure 1: A generalized catalytic cycle for palladium-catalyzed C-N bond formation.

Featured Synthetic Protocols

We present two distinct and powerful palladium-catalyzed methods for accessing diazaspiro[4.5]decane scaffolds.

Protocol 1: One-Step Domino Synthesis of Diazaspiro[4.5]decanes with Exocyclic Double Bonds

This elegant protocol achieves the construction of the diazaspiro[4.5]decane core in a single step from readily available starting materials. The reaction proceeds via a domino sequence where three new carbon-carbon bonds are formed through a palladium-catalyzed coupling of unactivated yne-en-ynes with aryl halides.[11]

Principle: This reaction showcases the power of palladium to initiate a cascade of intramolecular cyclizations. The initial oxidative addition of palladium to the aryl halide is followed by a series of carbopalladation events, culminating in the formation of the complex spirocyclic product. The choice of a simple Pd(OAc)₂/PPh₃ catalytic system makes this method highly accessible.[3][11]

Workflow_Domino Experimental Workflow for Domino Synthesis start Reagent Preparation: - Dry solvent (e.g., Toluene) - Weigh reactants and catalyst setup Reaction Setup: - Add yne-en-yne, aryl halide,  catalyst, ligand, and base to  a flame-dried Schlenk flask start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with  N₂ or Argon (3x) setup->inert reaction Reaction Execution: - Add dry solvent via syringe - Heat to reflux (e.g., 110°C) - Monitor by TLC/LC-MS inert->reaction workup Aqueous Workup: - Cool to RT - Quench reaction - Extract with organic solvent - Dry organic layer (e.g., Na₂SO₄) reaction->workup purify Purification: - Concentrate in vacuo - Purify by column chromatography  (Silica gel) workup->purify char Characterization: - ¹H NMR, ¹³C NMR - High-Resolution Mass Spectrometry (HRMS) purify->char

Figure 2: Step-by-step workflow for the palladium-catalyzed domino synthesis.

(Based on the procedure by Li, et al.)[11]

  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the yne-en-yne substrate (1.0 equiv.), the aryl halide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 20 mol%), and potassium carbonate (K₂CO₃, 2.5 equiv.).

    • Scientist's Insight: The use of a phosphine ligand like PPh₃ is crucial. It coordinates to the palladium center, stabilizing the active Pd(0) species formed in situ and preventing the precipitation of palladium black. The excess base is required to facilitate key steps in the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Introduce 10 mL of anhydrous toluene via syringe. Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues, washing with ethyl acetate (3 x 15 mL). Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure diazaspiro[4.5]decane product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

The following table summarizes the yields obtained for this domino reaction with various substituted aryl iodides, demonstrating the robustness of the method.[1][11]

EntryAryl Halide (Ar-I)ProductYield (%)
1Iodobenzene3a 85
24-Iodotoluene3b 82
34-Anisyl iodide3c 78
44-Fluorophenyl iodide3d 75
54-Chlorophenyl iodide3e 71
64-(Trifluoromethyl)phenyl iodide3f 68
73-Iodotoluene3g 80
82-Iodotoluene3h 65

Table 1: Representative yields from the palladium-catalyzed domino synthesis of diazaspiro[4.5]decane scaffolds.[1]

Protocol 2: Intramolecular Heck Reaction for Spirocyclization

The intramolecular Heck reaction is a powerful and widely used method for constructing cyclic and polycyclic systems. In the context of diazaspiro[4.5]decanes, it can be employed to form the crucial spirocyclic junction. This approach involves the palladium-catalyzed reaction of a tethered alkene onto an aryl halide.

Principle: This reaction is a classic example of a palladium-catalyzed C-C bond formation. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-X bond, followed by intramolecular carbopalladation of the tethered double bond to form the spirocyclic ring system. A final β-hydride elimination step regenerates the double bond (often exocyclic to the newly formed ring) and the active Pd(0) catalyst.[4]

(This is a general, representative protocol)

  • Preparation: In a glovebox or under a positive pressure of inert gas, charge an oven-dried reaction vessel with the aryl halide-tethered alkene substrate (1.0 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.).

    • Scientist's Insight: The choice of ligand is critical in the Heck reaction. Sterically hindered and electron-rich ligands often promote the desired reaction pathway and prevent catalyst decomposition. The base is necessary to neutralize the H-X acid formed during the catalytic cycle.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or toluene) via syringe. The choice of solvent can significantly impact reaction rate and yield.

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography. Characterize the final spirocyclic compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

Palladium catalysis provides an exceptionally powerful and versatile platform for the synthesis of complex diazaspiro[4.5]decane scaffolds. The domino and intramolecular Heck reactions highlighted in this guide represent just two of the many strategies available, offering chemists efficient and atom-economical routes to these medicinally relevant structures. Future advancements in this field will likely focus on the development of asymmetric variants to control the stereochemistry of the spirocenter, the use of more sustainable and earth-abundant metal catalysts, and the application of these methods to the synthesis of increasingly complex natural products and pharmaceutical agents.[12]

References

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.[Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.[Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. National Institutes of Health (PMC).[Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. National Institutes of Health (PMC).[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... ResearchGate.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

Welcome to the technical support center for the synthesis of 2,6-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The inherent structural rigidity and three-dimensionality of spirocyclic scaffolds make them valuable in medicinal chemistry, but their synthesis can present unique challenges, including steric hindrance and the potential for side reactions.[1][2][3]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and visual guides to ensure clarity and reproducibility.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental hurdles you may encounter. Each question is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Q1: My initial reductive amination/cyclization step is showing low conversion of the starting materials (e.g., N-Boc-4-piperidone and an ethyl ester of an amino acid). What factors should I investigate?

Low conversion in the crucial spirocyclization step is a frequent bottleneck. The issue often lies in the delicate equilibrium between imine formation and its subsequent reduction and cyclization.

Causality Analysis: The reaction proceeds via an initial imine formation between the piperidone ketone and the primary amine of the amino acid ester, followed by an intramolecular cyclization to form the lactam ring. This process is often performed under reductive amination conditions to favor the desired product.[4][5] Several factors can disrupt this sequence:

  • Inefficient Imine Formation: The equilibrium may not favor the imine, especially if water is not effectively removed.

  • Steric Hindrance: The bulky N-Boc protecting group on the piperidone and the substituents on the amino acid can sterically impede the approach of the reactants.[1][2]

  • Reductant Reactivity: The choice and timing of the reducing agent addition are critical. A reductant that is too reactive might reduce the starting ketone before imine formation. A reductant that is too mild may not efficiently reduce the intermediate imine.

  • Reaction Conditions: Temperature and pH can significantly influence the rate of both imine formation and cyclization.

Troubleshooting Summary Table:

ProblemPotential CauseRecommended Solution & Rationale
Low Conversion 1. Incomplete Imine Formation: Presence of water inhibits imine-enamine equilibrium.Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4Å) to the reaction mixture to drive the equilibrium towards the imine.[6]
2. Inappropriate Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are common choices. STAB is generally milder and more selective for imines over ketones.[5][6]Switch to STAB if using a more reactive borohydride. Add the reducing agent after allowing the ketone and amine to stir together for 1-2 hours to facilitate initial imine formation.
3. Suboptimal Temperature: Reaction may be too slow at room temperature.Gently heat the reaction to 40-50 °C. Monitor carefully by TLC, as excessive heat can lead to side products or decomposition.
4. Incorrect pH: The reaction is often acid-catalyzed.Add a catalytic amount of acetic acid (AcOH) to lower the pH to ~5-6, which is optimal for imine formation without deactivating the amine nucleophile.
Q2: I'm observing significant formation of side products, leading to a complex mixture and difficult purification. What are the likely side reactions and how can I suppress them?

The presence of multiple nucleophilic and electrophilic sites can lead to undesired reaction pathways, complicating purification and lowering the yield of the target spiro-lactam.

Causality Analysis: The primary side products often arise from intermolecular reactions competing with the desired intramolecular cyclization.

  • Dimerization/Polymerization: An amino acid ester molecule can react with the imine formed from another pair of reactants before it has a chance to cyclize.

  • Over-reduction: If a harsh reducing agent like NaBH₄ is used under acidic conditions, it can potentially reduce the newly formed lactam carbonyl, although this is less common.

  • Enamine Formation: The piperidone can form an enamine, which may undergo alternative reaction pathways.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.05 - 0.1 M) can favor the intramolecular cyclization over intermolecular side reactions. This is a classic strategy for promoting cyclization.

  • Slow Addition: Adding one of the reactants (e.g., the amino acid ester) slowly over several hours to a solution of the other reactant and the reducing agent can maintain a low instantaneous concentration of the added reagent, further suppressing dimerization.

  • Optimized Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amino acid component can help drive the reaction to completion without leading to excessive side products that are difficult to remove.

Q3: The final Boc-deprotection and hydrochloride salt formation step is giving a low yield or an impure, oily product instead of a clean crystalline solid. How can I improve this final step?

The transition from the protected intermediate to the final active pharmaceutical ingredient (API) salt is critical for both purity and handling properties.

Causality Analysis: The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions. The challenge is to achieve complete deprotection without causing degradation of the spiro-lactam core and to successfully precipitate the hydrochloride salt.

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to a mixture of protected and deprotected material.

  • Product Degradation: The spiro-lactam ring, particularly azetidines or other strained rings, can be sensitive to harsh acidic conditions, potentially leading to ring-opening.[7]

  • Precipitation Issues: The hydrochloride salt may be hygroscopic or have high solubility in the reaction solvent, leading to the formation of an oil or incomplete precipitation.

Procedural Recommendations:

StepRecommendation & Rationale
Deprotection Reagent Use a solution of HCl in an anhydrous solvent like 1,4-dioxane (4M) or diethyl ether.[7][8] This provides a controlled source of acid and minimizes water, which can interfere with precipitation. Gaseous HCl can also be used for a very dry system.[3][9]
Temperature Control Perform the reaction at 0 °C initially, then allow it to warm to room temperature.[3] This helps to control the exotherm of the reaction and minimize potential side reactions. Monitor completion by TLC or LC-MS.
Isolation & Precipitation After deprotection is complete (typically 1-4 hours), the product can be isolated. If the salt precipitates directly from the reaction mixture, it can be filtered. If not, concentrate the reaction mixture in vacuo and triturate the residue with a non-polar solvent like diethyl ether or MTBE to induce precipitation.[3][10]
Handling Hygroscopic Solids If the final product is an oil or a sticky solid, it may be hygroscopic. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the final filtration and drying under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow & Logic Diagrams

Visualizing the process can help in planning and troubleshooting.

G cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-piperidone + Amino Acid Ester B Imine Formation (cat. AcOH, Mol. Sieves) A->B C Reductive Cyclization (STAB in DCM) B->C D Workup & Purification C->D E N-Boc-2,6-Diazaspiro[4.5]decan-1-one D->E F Boc-Deprotection (4M HCl in Dioxane) E->F G Precipitation/Trituration (Diethyl Ether) F->G H Filtration & Drying G->H I Final Product: 2,6-Diazaspiro[4.5]decan-1-one HCl H->I

Caption: High-level workflow for the two-stage synthesis.

G Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC Cause1 High % of Unreacted Starting Material CheckTLC->Cause1 Incomplete Conversion Cause2 Multiple Unidentified Side Products CheckTLC->Cause2 Poor Selectivity Cause3 Product Loss During Workup/Purification CheckTLC->Cause3 Clean Reaction, Low Isolated Yield Sol1 Optimize Step 1: - Check reagents - Increase temp/time - Use dehydrating agent Cause1->Sol1 Sol2 Optimize Step 1: - Use high dilution - Slow reactant addition - Adjust stoichiometry Cause2->Sol2 Sol3 Optimize Isolation: - Modify extraction pH - Use alternative  crystallization solvent Cause3->Sol3

Caption: Decision tree for diagnosing the root cause of low yield.

Frequently Asked Questions (FAQs)

  • Q: What is a typical overall yield for this synthesis? A: Yields can vary significantly based on the specific substrates and reaction scale. Literature reports for similar multi-step syntheses of spiro-lactams often describe moderate overall yields, sometimes in the 30-60% range, due to the challenging nature of constructing the spirocyclic core.[2]

  • Q: Can I use a different protecting group for the piperidine nitrogen? A: Yes, other protecting groups like Cbz (carboxybenzyl) or a simple benzyl group can be used. However, the deprotection conditions will change accordingly (e.g., hydrogenolysis for Cbz/Bn). The Boc group is often preferred due to its stability to many reaction conditions and its clean removal with acid.

  • Q: How do I confirm the structure of my final product? A: A full characterization suite is essential. This includes ¹H NMR and ¹³C NMR to confirm the chemical structure and proton/carbon environments, HRMS (High-Resolution Mass Spectrometry) to confirm the exact mass and molecular formula, and potentially FT-IR to identify key functional groups like the lactam carbonyl (~1650-1680 cm⁻¹) and the amine salt N-H stretches.

  • Q: The reaction appears to stall. Can I add more reducing agent? A: Before adding more reagent, it is crucial to determine the cause. If TLC or LC-MS shows that starting materials are still present but the imine intermediate is not, the issue may be with imine formation, not reduction. If the imine is present, adding another portion of the reducing agent (e.g., 0.3-0.5 equivalents) can be attempted. However, be cautious as this can complicate the reaction workup.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of N-Boc-2,6-Diazaspiro[4.5]decan-1-one

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (DCM, 250 mL).

  • Reactant Addition: Add ethyl 2-aminoacetate hydrochloride (7.0 g, 50.2 mmol) and triethylamine (7.0 mL, 50.2 mmol) to neutralize the salt. Stir for 10 minutes. Add powdered 4Å molecular sieves (~15 g).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction/Cyclization: Add sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol) portion-wise over 20 minutes. The reaction may become slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (16-18 hours). Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) or LC-MS until the starting piperidone is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes. Filter the mixture to remove the molecular sieves. Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the title compound.

Part 2: Synthesis of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

  • Setup: Dissolve the purified N-Boc-2,6-diazaspiro[4.5]decan-1-one (assuming ~8.0 g, ~31.5 mmol) in a 250 mL round-bottom flask with anhydrous DCM (50 mL). Cool the flask to 0 °C in an ice-water bath.

  • Deprotection: Slowly add a 4.0 M solution of HCl in 1,4-dioxane (40 mL, 160 mmol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC. A white precipitate should form during the reaction.

  • Isolation: If a thick slurry forms, add anhydrous diethyl ether (100 mL) to ensure complete precipitation. Stir for an additional 30 minutes.

  • Filtration and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities. Dry the solid under high vacuum to a constant weight to yield the final hydrochloride salt.

References

  • No valid source was found for this reference.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. Available at: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH. Available at: [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC - NIH. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Diazaspiro[4.5]decan-1-ones

Welcome to the technical support center for the synthesis of diazaspiro[4.5]decan-1-ones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[4.5]decan-1-ones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important structural motif. The diazaspiro[4.5]decan-1-one core is a prevalent scaffold in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of diazaspiro[4.5]decan-1-ones, particularly when utilizing methods involving N-acyliminium ion intermediates, such as the Pictet-Spengler reaction.[4][5]

Issue 1: Low to No Product Yield

Question: I am attempting a Pictet-Spengler type cyclization to form a diazaspiro[4.5]decan-1-one, but I am observing very low yields or only starting material upon workup. What are the likely causes and how can I improve the conversion?

Answer:

Low or no yield in N-acyliminium ion-mediated spirocyclizations is a common issue that can often be traced back to the stability and reactivity of the key N-acyliminium ion intermediate. Here is a systematic approach to troubleshoot this problem:

1. Inefficient Formation of the N-Acyliminium Ion:

  • Causality: The N-acyliminium ion is typically generated in situ from a precursor, such as an α-hydroxy- or α-alkoxy-lactam, under acidic conditions.[4] If the acid catalyst is too weak, or if it is scavenged by other basic functionalities in your substrate, the concentration of the reactive electrophile will be insufficient for the reaction to proceed.

  • Troubleshooting Steps:

    • Acid Catalyst Screening: The choice of acid is critical. While protic acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) are commonly used, Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, or Cu(OTf)₂ can be more effective in certain cases by coordinating to the leaving group and facilitating its departure.[6] It is advisable to screen a panel of both Brønsted and Lewis acids.

    • Temperature Optimization: While some N-acyliminium ion formations are facile at room temperature, others require elevated temperatures to overcome the activation energy for the departure of the leaving group. A stepwise increase in temperature (e.g., from room temperature to 40 °C, 60 °C, and 80 °C) while monitoring the reaction by TLC or LC-MS is recommended.

    • Anhydrous Conditions: Water in the reaction mixture can compete with the intramolecular nucleophile, leading to hydrolysis of the N-acyliminium ion back to the starting amide or other side products. Ensure that your solvent and reagents are scrupulously dried.

2. Insufficient Nucleophilicity of the Cyclizing Moiety:

  • Causality: The intramolecular cyclization step involves the attack of a π-nucleophile (e.g., an indole, pyrrole, or electron-rich phenyl group) onto the electrophilic N-acyliminium ion.[4][5] If the nucleophilicity of this group is low, the cyclization will be slow or may not occur at all.

  • Troubleshooting Steps:

    • Substrate Modification: If possible, consider introducing electron-donating groups (e.g., methoxy, alkyl) onto the aromatic ring of the nucleophile to increase its electron density and reactivity.

    • Solvent Effects: The choice of solvent can influence the stability of the charged intermediate. A more polar, non-coordinating solvent can help to stabilize the N-acyliminium ion and promote cyclization. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

Logical Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of an Unexpected Isomer or Rearranged Product

Question: My reaction is producing a spirocyclic compound, but the NMR and mass spec data suggest it is an isomer of the desired diazaspiro[4.5]decan-1-one. What kind of side reactions could be causing this?

Answer:

The formation of isomers often points to competing reaction pathways or rearrangements of intermediates or products. In the context of spirocyclization via N-acyliminium ions, several possibilities exist:

1. Thermally Induced Rearrangement:

  • Causality: Under harsh reaction conditions (e.g., high temperatures, strong acids), the initially formed spirocycle may undergo rearrangement to a thermodynamically more stable isomer.[7] This is particularly relevant if there are strained rings or labile functional groups in the product.

  • Troubleshooting Steps:

    • Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.

    • Catalyst Choice: A milder Lewis acid might promote the desired cyclization without inducing subsequent rearrangements.

2. Competing Cyclization Pathways:

  • Causality: If your substrate has multiple potential nucleophilic sites, the N-acyliminium ion may cyclize at an undesired position, leading to a constitutional isomer.

  • Troubleshooting Steps:

    • Protecting Groups: If possible, temporarily protect the alternative nucleophilic sites to direct the cyclization to the desired position.

    • Substrate Design: Redesign the substrate to favor the intended cyclization through steric or electronic bias.

Reaction Pathway Diagram: Desired vs. Side Reaction

Caption: Competing reaction pathways in spirocyclization.

Issue 3: Formation of Polymeric or Oligomeric Byproducts

Question: My reaction is producing a significant amount of insoluble, high molecular weight material, and my desired product yield is low. How can I prevent this polymerization?

Answer:

The formation of polymers or oligomers is a classic side reaction in cyclization reactions, arising from intermolecular reactions competing with the desired intramolecular cyclization.[8]

  • Causality: The reactive N-acyliminium ion intermediate can be attacked by the nucleophilic portion of another molecule of the starting material, initiating a chain of intermolecular reactions. This is more likely to occur at higher concentrations.

  • Troubleshooting Steps:

    • High Dilution Conditions: This is the most effective strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other. A typical starting point is to reduce the concentration to 0.01–0.001 M.

    • Slow Addition: Instead of adding all the starting material at once, use a syringe pump to add the precursor solution to the reaction vessel containing the acid catalyst over a prolonged period (e.g., several hours). This maintains a very low instantaneous concentration of the reactive intermediate.

ConditionReactant ConcentrationOutcome
Standard~0.1 MFavors intermolecular polymerization
High Dilution<0.01 MFavors intramolecular cyclization

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing diazaspiro[4.5]decan-1-ones?

A1: Several robust methods are available. The choice depends on the desired substitution pattern and available starting materials. Key strategies include:

  • Pictet-Spengler Reaction: This involves the cyclization of a β-arylethylamine derivative onto an iminium or N-acyliminium ion. It is particularly useful for constructing spiro-indoles and related systems.[5]

  • Ugi Multicomponent Reaction: This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to rapidly build molecular complexity.[9][10][11] Post-Ugi transformations can then lead to the desired spirocyclic scaffold.

  • Intramolecular Cyclocondensation: This involves the reaction of a suitably functionalized linear precursor containing both nucleophilic and electrophilic centers. For example, the condensation of a 1,2-diaminocyclohexane with a three-carbon dielectrophile.[8]

  • Palladium-Catalyzed Azaspirocyclization: Modern cross-coupling methods allow for the convergent synthesis of azaspirocycles from bromoarenes and N-tosylhydrazones, offering a high degree of flexibility.[12][13][14]

Q2: How can I control the stereochemistry at the spirocenter?

A2: Controlling stereochemistry is a significant challenge. Strategies include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the cyclization to occur from a specific face, leading to a diastereoselective reaction.

  • Chiral Catalysts: The use of chiral Brønsted or Lewis acids can create a chiral environment around the reactive intermediate, favoring the formation of one enantiomer over the other in an enantioselective Pictet-Spengler reaction.[15]

  • Substrate Control: If the starting materials already contain stereocenters, they can influence the stereochemical outcome of the cyclization.

Q3: What are the best analytical techniques to monitor the reaction and characterize the product?

A3: A combination of techniques is essential:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of products and byproducts.

  • Structural Characterization:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool for unambiguously determining the structure and connectivity of your product.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

    • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides definitive proof of the structure and stereochemistry.

Exemplary Protocol: Synthesis of a Diazaspiro[4.5]decan-1-one via N-Acyliminium Ion Cyclization

This protocol is a representative example and may require optimization for specific substrates.

Reaction Scheme: (Precursor with a tethered indole nucleophile) → (N-acyliminium ion intermediate) → (Product: Indole-fused diazaspiro[4.5]decan-1-one)

Materials:

  • α-Hydroxylactam precursor (1.0 eq)

  • Trifluoroacetic acid (TFA, 2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the α-hydroxylactam precursor (1.0 eq) in anhydrous DCM to a concentration of 0.05 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial rate of reaction and minimize potential side reactions.

  • Acid Addition: Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diazaspiro[4.5]decan-1-one.

  • Characterization: Confirm the structure and purity of the final product using NMR, HRMS, and other relevant analytical techniques.

References

  • Basso, A., et al. (2005). A New B-Amino Acid-Based Ugi-Type Reaction. Organic Letters, 7(14), 2969-2972.
  • Dawidowski, M., et al. (2014). Access to diverse spiro-cyclic scaffolds via Ugi-type multicomponent reactions. Beilstein Journal of Organic Chemistry, 10, 1260-1268.
  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(47), 7961-7964. Available at: [Link]

  • Frontiers in Chemistry. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. Available at: [Link]

  • Maryanoff, B. E., et al. (1987). A new synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] via intramolecular trapping of N-acyliminium ions. The Journal of Organic Chemistry, 52(14), 3054-3057.
  • Sato, Y., et al. (2007). Spirocyclization of an N-acyliminium ion with substituted pyridine. Heterocycles, 74, 205-216.
  • Spine, S. G., et al. (2021). Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. Organic & Biomolecular Chemistry, 19(1), 259-272. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Ugi reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Zare, A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33815-33842. Available at: [Link]

  • Zhang, W., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Li, G., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
  • University of Mary Washington. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community.
  • Seidel, D. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions, 114, 507-646.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific.
  • ACS Publications. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst.
  • ResearchGate. (2018).
  • Wang, L., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1848.
  • Ishii, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 1917-1928.

Sources

Troubleshooting

stability issues of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride in solution

Welcome to the technical support center for 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered when working with this compound in solution. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: Understanding the Molecule

2,6-Diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound containing a lactam (a cyclic amide) and a piperidine ring. Its stability in solution is paramount for obtaining reliable and reproducible experimental results. The hydrochloride salt form generally enhances aqueous solubility. However, the inherent reactivity of the lactam ring and the basicity of the secondary amine in the piperidine ring present specific stability challenges. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is showing a decrease in purity over time. What is the most likely cause of degradation?

A1: The most probable cause of degradation for this molecule in aqueous solution is the hydrolysis of the lactam ring. Lactams are susceptible to both acid- and base-catalyzed hydrolysis, which results in the opening of the cyclic amide to form an amino acid derivative.[1] Given that this is a hydrochloride salt, the initial pH of a solution in unbuffered water will be slightly acidic, which can facilitate slow hydrolysis.

  • Under acidic conditions: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Under basic conditions: The hydroxide ion directly attacks the carbonyl carbon of the lactam, leading to ring opening. This is generally a faster process for many lactams compared to acid-catalyzed hydrolysis.[2]

It is crucial to control the pH of your solutions to minimize this degradation pathway.

Q2: What is the optimal pH range for preparing and storing solutions of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride?

  • At pH < 4: Acid-catalyzed hydrolysis of the lactam may be accelerated.[1]

  • At pH > 7: Base-catalyzed hydrolysis of the lactam can become significant.[2] Additionally, at higher pH values, the hydrochloride salt may convert to the free base, which could have lower aqueous solubility, leading to precipitation.[3]

We recommend preparing solutions in a buffered system (e.g., citrate or acetate buffer) within the pH 4-6 range to maintain stability. The ideal pH should be determined empirically through a stability study.

Q3: I need to prepare a stock solution in an organic solvent. Which solvents are recommended?

A3: For stock solutions intended for long-term storage, aprotic, anhydrous solvents are generally preferred to prevent hydrolysis. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

When using these solvents, it is critical to use anhydrous grades and to minimize exposure to atmospheric moisture. For subsequent dilutions into aqueous buffers for experiments, the concentration of the organic solvent should be kept to a minimum to avoid potential solubility and bioassay interference issues.

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, photostability is a potential concern for many organic molecules, including those with piperidine and carbonyl functionalities.[4][5] Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions. The exact photolytic pathway for this specific molecule is not documented, but it could involve radical mechanisms or rearrangements.

Troubleshooting Guide: To mitigate photodegradation, always:

  • Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

  • Conduct a photostability study as part of your forced degradation testing.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in aqueous solution. 1. pH of the solution is too high, causing conversion to the less soluble free base.[3]2. Exceeded solubility limit.3. Degradation product is less soluble.1. Measure and adjust the pH to a slightly acidic range (4-6) using a suitable buffer.2. Prepare a more dilute solution.3. Analyze the precipitate to identify if it is the parent compound or a degradant.
Loss of potency or inconsistent results in biological assays. 1. Degradation of the active compound due to hydrolysis.2. Adsorption of the compound to container surfaces.1. Prepare fresh solutions before each experiment from a validated stock.2. Use buffered solutions and store them at recommended conditions.3. Consider using low-adsorption plasticware or silanized glass.
Appearance of new peaks in HPLC analysis. 1. Hydrolytic degradation (lactam ring opening).2. Oxidative degradation.3. Photodegradation.1. Confirm the identity of the new peaks using LC-MS.2. Conduct a forced degradation study to identify potential degradants.[8][9]3. Implement preventative measures (pH control, inert atmosphere, light protection).
Discoloration of the solution (e.g., turning yellow). Oxidative degradation or formation of conjugated impurities.1. Purge solvents with an inert gas (nitrogen or argon) before preparing solutions.2. Consider adding a small amount of an antioxidant (use with caution and validate for assay compatibility).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7][8]

Objective: To identify the degradation pathways and products of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Solution exposed to an ICH-compliant light source (e.g., 1.2 million lux hours and 200 W·h/m² UV).

Methodology:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • Incubate for the specified time.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2), including an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (or as determined by UV scan)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Inject the unstressed control and all stressed samples from the forced degradation study.

  • Evaluate the chromatograms for resolution between the parent peak and any new peaks (degradants).

  • Optimize the gradient, mobile phase, and other parameters as needed to achieve baseline separation for all peaks.

  • The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other.[10]

Visualizing Degradation and Workflows

Lactam Hydrolysis Pathway

The primary degradation pathway is the hydrolysis of the lactam ring. This can be visualized as follows:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A 2,6-Diazaspiro[4.5]decan-1-one (Lactam) B Protonated Lactam (Intermediate) A->B + H⁺ C Ring-Opened Product (Amino Acid) B->C + H₂O - H⁺ D 2,6-Diazaspiro[4.5]decan-1-one (Lactam) E Tetrahedral Intermediate D->E + OH⁻ F Ring-Opened Product (Carboxylate) E->F Ring Opening

Caption: Acid- and base-catalyzed hydrolysis of the lactam ring.

Forced Degradation Workflow

The logical flow of a forced degradation study is critical for successful stability analysis.

G start Prepare Stock Solution of Compound acid Acid Stress (e.g., 0.1 M HCl, 60°C) start->acid base Base Stress (e.g., 0.1 M NaOH, RT) start->base oxid Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic Stress (ICH Light Source) start->photo thermal Thermal Stress (Solid, 80°C) start->thermal analyze Analyze by Stability- Indicating HPLC/LC-MS acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze report Identify Degradants & Establish Pathways analyze->report

Sources

Optimization

Technical Support Center: Stereoselectivity in Diazaspiro Compound Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of diazaspiro compounds. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of diazaspiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in these valuable, three-dimensional scaffolds. Diazaspirocycles are prevalent motifs in modern drug discovery, and achieving precise control over their stereoisomeric form is often critical for biological activity and safety.[1][2]

This resource moves beyond simple protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles, to help you diagnose and solve common challenges in achieving high diastereoselectivity and enantioselectivity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between diastereoselectivity and enantioselectivity in my spirocyclization reaction?

Answer: Both terms describe the preferential formation of one stereoisomer over others, but they apply to different types of stereoisomers.[3][4]

  • Diastereoselectivity refers to the selective formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties (e.g., melting point, boiling point, NMR spectra). In the context of diazaspiro synthesis, this typically involves controlling the relative configuration of two or more newly formed stereocenters.[5]

  • Enantioselectivity refers to the selective formation of one enantiomer over its mirror image.[6] This is only relevant when a chiral product is formed from an achiral or racemic starting material using a chiral influence (e.g., a catalyst, auxiliary, or reagent).[7][8] The degree of enantioselectivity is measured by the enantiomeric excess (e.e.).

Q2: What are the primary strategies for inducing stereoselectivity in the synthesis of diazaspiro compounds?

Answer: There are three main approaches:

  • Substrate Control: A pre-existing chiral center in the starting material directs the formation of new stereocenters. The steric and electronic properties of the substrate guide the approach of the reagents, leading to a preferred diastereomer.[9][10]

  • Reagent/Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate. It directs the stereochemical outcome of the key bond-forming step and is subsequently removed.

  • Catalyst Control: A small amount of a chiral catalyst creates a chiral environment for the reaction, lowering the activation energy for the transition state leading to one enantiomer over the other.[6][8] This is a highly efficient method for generating enantiomerically enriched products and includes organocatalysis, transition-metal catalysis, and biocatalysis.[7][11][12]

Q3: How do I accurately determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product mixture?

Answer:

  • Diastereomeric Ratio (d.r.): Since diastereomers have different physical properties, their ratio can typically be determined directly from the crude reaction mixture using high-resolution ¹H NMR spectroscopy. Integration of distinct, well-resolved peaks corresponding to each diastereomer provides a quantitative measure of their ratio.

  • Enantiomeric Excess (e.e.): Enantiomers have identical properties in an achiral environment, so they cannot be distinguished by standard NMR. Their ratio must be determined using a chiral method, most commonly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a "Symptom, Cause, Solution" format.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Symptom: You are isolating a mixture of diastereomers with a ratio close to 1:1, or significantly lower than desired.

Potential Causes & Solutions:

The outcome of a diastereoselective reaction is determined by the energy difference between the transition states leading to the different diastereomeric products.[5] Low selectivity implies these energy differences are minimal.

Potential CauseScientific RationaleSuggested Solutions & Key Actions
Unfavorable Reaction Temperature Higher temperatures can provide enough energy to overcome the small activation energy barriers between competing diastereomeric transition states, leading to a loss of selectivity (kinetic control).[9][13] In some reversible reactions, higher temperatures may favor the thermodynamically most stable product, which might not be the desired one.1. Lower the Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C. Lower temperatures increase the impact of small differences in activation energy, often favoring the kinetically controlled product.[6] 2. Screen Temperatures: Systematically evaluate a range of temperatures to find the optimal balance between reaction rate and selectivity.[14]
Inappropriate Solvent The solvent can influence the conformation of the substrate and the transition state geometry through polarity, hydrogen bonding, or coordinating effects.[9] A suboptimal solvent may not sufficiently differentiate the energies of the competing pathways.1. Screen a Range of Solvents: Test solvents with varying properties (e.g., Toluene (non-polar), THF (polar aprotic, coordinating), CH₂Cl₂ (polar aprotic), Methanol (protic)). 2. Ensure Anhydrous Conditions: Water can interfere with catalysts and reagents, potentially opening up non-selective reaction pathways.[13]
Insufficient Steric Hindrance The steric bulk of substituents on the starting materials often dictates the facial selectivity of the key bond-forming step.[13] If the directing groups are too small, they may not create a strong enough steric bias to favor one approach trajectory over another.1. Modify the Substrate: If synthetically feasible, increase the size of a key substituent (e.g., change a methyl group to an isopropyl or tert-butyl group) to enhance steric repulsion and favor a single diastereomer.[9][10] 2. Modify the Reagent: In cases like aldol reactions, using bulkier reagents (e.g., bulky boron enolates) can significantly improve diastereoselectivity.[15]
Weak Catalyst or Additive Influence In catalyzed reactions, the catalyst or additive may not be effectively organizing the transition state. For example, an acid catalyst might not be strong enough to promote a concerted, ordered cyclization.1. Screen Catalysts/Additives: Test a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or Brønsted acids (e.g., TFA, CSA, benzoic acid) of varying strengths and steric properties.[13] The presence of certain additives can significantly influence selectivity.[16]
Problem 2: Low Enantioselectivity (Poor e.e.) in an Asymmetric Reaction

Symptom: Your product is racemic or has a low e.e. despite using a well-established chiral catalyst or reagent.

Potential Causes & Solutions:

Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the reaction pathway, allowing the non-catalyzed, non-selective "background" reaction to dominate or being simply ineffective.[17]

Potential CauseScientific RationaleSuggested Solutions & Key Actions
Ineffective Catalyst/Ligand System The chosen catalyst's chiral pocket or environment may not be well-suited to the specific substrate, leading to poor recognition and ineffective transfer of chirality.[16] The electronic properties of the substrate can also unexpectedly influence enantioselectivity.[17]1. Screen Different Catalysts: Test catalysts from different classes (e.g., chiral phosphoric acids, dirhodium catalysts, phase-transfer catalysts).[11][16][18] 2. Modify the Ligand: For metal-based catalysts, systematically vary the steric and electronic properties of the chiral ligand. Even small changes can have a profound impact on the shape of the chiral pocket.[11]
Dominant Background Reaction The uncatalyzed reaction may be fast enough to compete with the slower, catalyzed enantioselective pathway, leading to the formation of a racemic product and eroding the overall e.e.1. Lower the Temperature: The background reaction often has a lower activation energy and is less sensitive to temperature changes than the catalyzed pathway. Lowering the temperature can slow the background reaction significantly more than the desired reaction. 2. Reduce Catalyst Loading/Concentration: While counterintuitive, sometimes a lower concentration can favor the catalyzed pathway if the background reaction has a higher molecular order.
Catalyst Poisoning or Deactivation Impurities in the starting materials or solvent (e.g., water, amines, sulfur compounds) can bind to the catalyst and inhibit its activity. The catalyst may also be unstable under the reaction conditions.1. Purify Reagents and Solvents: Ensure all starting materials are of high purity and use freshly distilled or anhydrous solvents. 2. Work Under Inert Atmosphere: Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (N₂ or Ar).[13]
"Mismatched" Substrate-Catalyst Pair In reactions involving a chiral substrate and a chiral catalyst (double asymmetric synthesis), the stereochemical preferences of the substrate and catalyst may oppose each other, leading to poor selectivity. The "matched" pair, where preferences align, will be faster and more selective.[19]1. Use the Opposite Enantiomer of the Catalyst: Synthesize the product using the enantiomer of the catalyst. The "matched" pair should give a significantly higher d.r. and/or e.e.[18][19]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Parameters to Optimize Diastereoselectivity

This protocol provides a systematic approach to optimizing diastereoselectivity by varying temperature and solvent.

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials, each equipped with a magnetic stir bar. Ensure all glassware is oven-dried.

  • Reactant Preparation: Prepare a stock solution of your starting material and any common reagents in a suitable solvent to ensure consistent stoichiometry across all reactions.

  • Reaction Execution:

    • To each vial under an inert atmosphere, add the appropriate solvent (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: CH₂Cl₂, etc.).

    • Cool each set of solvent vials to the desired temperature (e.g., Set A at 25 °C, Set B at 0 °C, Set C at -78 °C).

    • Add the stock solution of starting material to each vial.

    • Initiate the reaction by adding the final reagent or catalyst.

  • Monitoring and Analysis:

    • Stir the reactions for a predetermined time or monitor by TLC/LC-MS until the starting material is consumed.

    • Quench all reactions under identical conditions.

    • Remove a small aliquot from each crude reaction mixture, dissolve in a suitable deuterated solvent (e.g., CDCl₃), and acquire a high-resolution ¹H NMR spectrum.

  • Data Interpretation:

    • Identify non-overlapping peaks corresponding to each diastereomer.

    • Calculate the d.r. by comparing the integration values of these peaks.

    • Tabulate the results to identify the optimal solvent and temperature combination.

Protocol 2: General Procedure for Asymmetric Catalyst Screening

This protocol is designed for the rapid evaluation of different chiral catalysts to improve enantiomeric excess (e.e.).

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of each chiral catalyst to be screened at a known concentration.

  • Reaction Setup: In a series of labeled vials, add the substrate and solvent.

  • Catalyst Addition: Add the corresponding catalyst stock solution to each vial. Ensure the catalyst loading (e.g., 1-10 mol%) is consistent.[20]

  • Reaction Initiation & Monitoring: Add the final reagent to start the reactions. Stir at the optimal temperature determined from diastereoselectivity screening. Monitor for completion by TLC or LC-MS.

  • Workup and Purification: Upon completion, perform an identical workup for each reaction. Purify the product from each reaction using column chromatography.

  • Chiral Analysis:

    • Develop a chiral HPLC or SFC method to separate the enantiomers of your product.

    • Analyze the purified product from each screening reaction to determine the e.e.

    • Tabulate the yield and e.e. for each catalyst to identify the most promising candidate for further optimization.

Part 4: Visualizing the Troubleshooting Process

Diagram 1: Troubleshooting Workflow for Stereoselectivity

This decision tree illustrates a logical workflow for addressing poor stereochemical outcomes in a diazaspiro compound synthesis.

Troubleshooting_Workflow start Problem: Poor Stereoselectivity (Low d.r. or e.e.) is_diastereo Is the issue low Diastereoselectivity (d.r.)? start->is_diastereo Analyze product mixture is_enantio Is the issue low Enantioselectivity (e.e.)? is_diastereo->is_enantio No temp Optimize Temperature (e.g., -78°C to RT) is_diastereo->temp Yes catalyst_e Screen Chiral Catalysts/Ligands is_enantio->catalyst_e Yes solvent Screen Solvents (Polar vs. Non-polar) temp->solvent sterics Modify Substrate/Reagent Sterics solvent->sterics catalyst_d Screen Additives/Catalysts (Lewis/Brønsted Acids) sterics->catalyst_d background Check for Background Reaction (Lower Temp/Concentration) catalyst_e->background purity Ensure Reagent/Solvent Purity (Inert Atmosphere) background->purity mismatch Test Opposite Catalyst Enantiomer (Matched/Mismatched Pair) purity->mismatch

Caption: A decision tree for troubleshooting poor stereoselectivity.

Diagram 2: Conceptual Control Points in Asymmetric Catalysis

This diagram illustrates how a chiral catalyst creates two distinct, energetically different pathways for the formation of enantiomers.

Asymmetric_Catalysis Reactants Achiral Substrate + Reagent TS_R [Substrate---Cat]---(R) Transition State Reactants->TS_R ΔG‡(R) Higher Energy TS_S [Substrate---Cat*]---(S) Transition State Reactants->TS_S ΔG‡(S) Lower Energy Catalyst Chiral Catalyst (Cat) Catalyst->TS_R Catalyst->TS_S Product_R R-Product TS_R->Product_R Minor Product Product_S S-Product TS_S->Product_S Major Product Energy_Label Relative Energy

Caption: Energy profile of a catalyst-controlled enantioselective reaction.

Part 5: References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. MDPI. [Link]

  • 8.4. Stereoselectivity – Introduction to Organic Chemistry. Saskoer. [Link]

  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing. [Link]

  • Stereospecificity and Stereoselectivity. University of Wisconsin-Madison. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic asymmetric synthesis of chiral aziridines. Google Patents.

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. MDPI. [Link]

  • Enantioselective synthesis. Wikipedia. [Link]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher. [Link]

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. ACS Publications. [Link]

  • Asymmetric synthesis of planar-chiral macrocycles via organocatalyzed enantioselective... RSC Publishing. [Link]

  • Unlocking Diastereoselectivity Secrets. YouTube. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PMC - PubMed Central. [Link]

  • Recent advances in catalytic asymmetric synthesis. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 2,6-Diazaspiro[4.5]decan-1-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[4.5]decan-1-one derivatives. This guide provides in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[4.5]decan-1-one derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility encountered with this promising class of compounds. Our approach is rooted in fundamental physicochemical principles to empower you with a rational framework for formulation development.

Introduction: The Solubility Challenge with Spirocyclic Lactams

2,6-Diazaspiro[4.5]decan-1-one derivatives are a class of heterocyclic compounds with significant therapeutic potential.[1] However, their often rigid, spirocyclic structure can contribute to high crystal lattice energy and/or lipophilicity, leading to poor aqueous solubility. This presents a major hurdle for preclinical and clinical development, impacting bioavailability and limiting the therapeutic utility of these molecules.[2][3] This guide will walk you through a systematic approach to characterizing and overcoming these solubility challenges.

Part 1: Foundational Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Guide 1: pH Modification for Solubility Enhancement

Question: My 2,6-diazaspiro[4.5]decan-1-one derivative shows poor solubility in neutral aqueous media. How can I determine if pH modification is a viable strategy?

Answer: The presence of basic nitrogen atoms in the 2,6-diazaspiro[4.5]decan-1-one core suggests that the solubility of these derivatives is likely pH-dependent.[4][5] By converting the neutral free base into a charged salt form, a significant increase in aqueous solubility can often be achieved.[6][7]

Underlying Principle: Ionization and Solubility

The solubility of an ionizable compound is lowest when it is in its neutral (un-ionized) form and increases as the molecule becomes charged.[8][9] For a basic compound like a 2,6-diazaspiro[4.5]decan-1-one derivative, decreasing the pH of the solution will lead to protonation of the nitrogen atoms, forming a more soluble cationic species.[5] The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[9][10]

Experimental Protocol: Determining the pH-Solubility Profile

This protocol will guide you in generating a pH-solubility profile to understand how pH affects the solubility of your specific derivative.

Materials:

  • Your 2,6-diazaspiro[4.5]decan-1-one derivative

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8

  • Vials with screw caps

  • Orbital shaker or rotator

  • pH meter

  • Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

  • 0.45 µm syringe filters

Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Equilibration: Add an excess of your compound to each buffer in separate vials. The goal is to have undissolved solid remaining at equilibrium.

  • Incubation: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Dilute the filtered samples as necessary and determine the concentration of the dissolved compound using your validated analytical method.

  • pH Measurement: Measure the final pH of each solution to confirm it has not significantly changed during the experiment.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH.

Interpreting the Results: A significant increase in solubility at lower pH values indicates that your compound is a basic molecule and that pH modification is a promising strategy. The resulting plot will be crucial for selecting an appropriate pH for your formulation.

Question: I've confirmed my compound's solubility is pH-dependent. Should I simply dissolve it in an acidic buffer, or should I consider forming a salt?

Answer: While dissolving the compound in an acidic buffer is a straightforward approach for in vitro assays, for a stable drug product, forming a solid salt is often preferable.[6][11] A salt form can offer improved physical and chemical stability, better handling properties, and more predictable dissolution behavior compared to relying on an in situ salt formation in an acidic vehicle.[6][7]

Workflow for Salt Formation and Screening:

Salt_Screening_Workflow start Start with Free Base of Derivative pka Determine pKa of the Derivative start->pka select_acids Select Counter-ion Acids (pKa at least 2 units lower than derivative) pka->select_acids solubility_screen Perform Solubility Screen (e.g., in different solvents) select_acids->solubility_screen salt_formation Prepare Salt Forms (e.g., via solvent evaporation, anti-solvent addition) solubility_screen->salt_formation characterization Characterize Solid Forms (XRPD, DSC, TGA) salt_formation->characterization dissolution Perform Dissolution and Stability Studies characterization->dissolution select_salt Select Optimal Salt Form dissolution->select_salt

Caption: Workflow for salt screening of 2,6-diazaspiro[4.5]decan-1-one derivatives.

Guide 2: Utilizing Cosolvents

Question: pH adjustment alone is insufficient to reach my target concentration. How can I use cosolvents to further enhance solubility?

Answer: Cosolvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar or poorly water-soluble drugs by reducing the polarity of the aqueous environment.[12] This is a very common and effective strategy, particularly for preclinical formulations.[13]

Underlying Principle: Polarity Matching

The principle of "like dissolves like" is central to the use of cosolvents. By blending a polar solvent (like water) with a less polar but water-miscible organic solvent, the overall polarity of the solvent system can be adjusted to be more favorable for dissolving a lipophilic drug.[14]

Experimental Protocol: Cosolvent Screening

Materials:

  • Your 2,6-diazaspiro[4.5]decan-1-one derivative

  • Common pharmaceutical cosolvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)[15]

    • Glycerin[15]

    • Dimethyl Sulfoxide (DMSO) - use with caution due to potential toxicity

  • Water (or relevant aqueous buffer)

  • Vials and analytical equipment as in the pH-solubility protocol

Procedure:

  • Binary System Screening: Prepare a series of binary solvent systems by mixing each cosolvent with water (or your chosen buffer) at various ratios (e.g., 10%, 20%, 30%, 50%, 75%, 100% v/v cosolvent).

  • Solubility Measurement: Determine the equilibrium solubility of your compound in each of these binary systems using the shake-flask method described previously.

  • Data Analysis: Plot the solubility of your compound as a function of the cosolvent concentration for each cosolvent tested. This will help you identify the most effective cosolvent and the optimal concentration range.

  • (Optional) Ternary System Exploration: If a binary system is not sufficient, you can explore ternary systems by combining the best-performing cosolvent with another, or with a surfactant.[14]

Data Presentation: Example Cosolvent Screening Results

Cosolvent System (v/v)Solubility (mg/mL)
Water (pH 7.4)0.05
20% PEG 400 in Water1.2
40% PEG 400 in Water5.8
20% PG in Water0.9
40% PG in Water4.2
20% Ethanol in Water0.7

Important Considerations:

  • Toxicity: The choice and concentration of cosolvents must be carefully considered, especially for in vivo studies, due to potential toxicity.[12]

  • Precipitation upon Dilution: Cosolvent-based formulations can be prone to precipitation when diluted in an aqueous environment (e.g., upon injection into the bloodstream). This should be evaluated in vitro before in vivo administration.[6]

Guide 3: Cyclodextrin Complexation

Question: My compound is very lipophilic and I need a formulation for parenteral administration where high concentrations of organic cosolvents are not ideal. Could cyclodextrins be a solution?

Answer: Yes, cyclodextrins are an excellent choice for improving the solubility of lipophilic compounds, often referred to as "grease-ball" molecules, and are widely used in pharmaceutical formulations.[3][16][17] They are particularly useful for creating aqueous parenteral formulations.

Underlying Principle: Host-Guest Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your spiro-lactam derivative, within their central cavity, forming a water-soluble inclusion complex.[18][19] This complex effectively shields the lipophilic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[16][20]

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Drug cluster_1 Water cluster_2 Cyclodextrin cluster_3 Soluble Inclusion Complex drug Drug plus1 + water H2O cd CD arrow1 complex Drug CD

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Phase Solubility Study

This protocol, based on the method by Higuchi and Connors, is used to determine the binding constant and stoichiometry of the drug-cyclodextrin complex.

Materials:

  • Your 2,6-diazaspiro[4.5]decan-1-one derivative

  • Cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[16]

  • Water or a suitable buffer

  • Vials and analytical equipment as in previous protocols

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100, 200 mM).

  • Equilibration: Add an excess amount of your drug to each cyclodextrin solution.

  • Incubation: Seal the vials and shake at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Analysis: Filter the samples and analyze for the concentration of the dissolved drug.

  • Data Analysis: Plot the total drug concentration (solubility) against the cyclodextrin concentration.

Interpreting the Results:

  • A-type Phase Diagram: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type plot) is most common and indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the stability constant (K1:1) of the complex.

  • B-type Phase Diagram: A plot that shows an initial increase in solubility followed by a plateau and then a decrease suggests the formation of an insoluble complex at high cyclodextrin concentrations (Bs-type).

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound seems to be a "brick dust" molecule with a high melting point. Which strategy is best? For compounds where high crystal lattice energy (indicated by a high melting point) is the primary barrier to solubility, strategies that disrupt the crystal structure are often most effective.[3] These include forming amorphous solid dispersions or salt forms.[6][21] Micronization, or reducing the particle size, can also improve the dissolution rate.[22][23]

Q2: What is the difference between a hydrotrope and a cosolvent? While both are used to increase aqueous solubility, they work through different mechanisms. Cosolvents, like PG or ethanol, reduce the overall polarity of the solvent. Hydrotropes are compounds that can increase the solubility of other solutes through non-micellar solubilization; they have both a hydrophilic and a small hydrophobic part but do not form aggregates like surfactants.[14]

Q3: Can I combine different solubilization techniques? Absolutely. Combining techniques is a powerful strategy.[12] For example, you can dissolve a salt form of your compound in a cosolvent/water mixture or use a cyclodextrin in a buffered solution. This multi-pronged approach often yields the best results.

Q4: How do I choose between HP-β-CD and SBE-β-CD? Both are highly soluble and have good safety profiles for parenteral use. SBE-β-CD is an anionic derivative and can have specific ionic interactions with positively charged drugs, which can be advantageous. HP-β-CD is neutral. The best choice should be determined experimentally through phase solubility studies.

Q5: My compound is intended for oral administration. Do the same principles apply? Yes, but with additional considerations. For oral delivery, the dissolution rate in the gastrointestinal tract is critical.[6] Techniques like solid dispersions, micronization, and the use of surfactants can be particularly effective.[6][22][24] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a very effective strategy for lipophilic compounds.[25][26]

References

  • Mendham, A. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
  • Patel, S., et al. (n.d.).
  • Gheorghe, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
  • (n.d.).
  • Al-Ghananeem, A.M., & Malkawi, A.H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Li, X., et al. (2023).
  • (2022).
  • Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Johansson, P., et al. (2016).
  • Kaukonen, A.M. (2010). Formulation of poorly soluble compounds. European Medicines Agency.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
  • (n.d.). IMPROVING SOLUBILITY AND DISSOLUTION PROPERTIES OF SPIRONOLACTONE USING NON-VOLATILE SOLVENT BY LIQUISOLID COMPACT TECHNIQUE. Jetir.Org.
  • (2016). Improving the dissolution properties of spironolactone using liquisolid technique.
  • Kamal, A., et al. (2020).
  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (n.d.). Improving solubility – a close look at available approaches. Merck Millipore.
  • Stahl, S., et al. (2023).
  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Wang, Y., et al. (2021). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central.
  • Göller, A.H., et al. (2023). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. PubMed.
  • Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water.
  • (2022). 3.5: Chemical Properties of Amines.
  • (2025). PH-dependent solubility: Significance and symbolism.
  • (n.d.). Structural insights into salts and a salt polymorph of nitrogen containing small organic molecules.
  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Bergström, C.A.S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • (2012). diazonium salt formation on heterocycles. Sciencemadness Discussion Board.
  • (n.d.). Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla.
  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.

Sources

Optimization

Technical Support Center: Analytical Method Development for 2,6-Diazaspiro[4.5]decan-1-one Analogs

Welcome to the technical support center for the analytical method development of 2,6-Diazaspiro[4.5]decan-1-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 2,6-Diazaspiro[4.5]decan-1-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during experimental work. This resource is structured to offer practical, field-proven insights to ensure the development of robust and reliable analytical methods.

I. Foundational Principles of Method Development

The unique structure of 2,6-Diazaspiro[4.5]decan-1-one, featuring a lactam ring and two secondary amine functionalities, presents specific considerations for analytical method development. The presence of basic nitrogen atoms makes the molecule's retention and peak shape highly dependent on the mobile phase pH. The spirocyclic core can also influence interactions with the stationary phase. Therefore, a systematic approach to method development is crucial for achieving accurate and reproducible results.

A general workflow for developing a robust analytical method for this class of compounds is outlined below. This workflow emphasizes a logical progression from initial scouting to final validation, ensuring that all critical parameters are considered.

MethodDevelopmentWorkflow A Define Analytical Target Profile (ATP) B Understand Analyte Physicochemical Properties A->B Key Inputs C Initial Method Scouting (Column & Mobile Phase) B->C Informs Starting Conditions D Optimization of Chromatographic Conditions C->D Iterative Process E Method Validation (ICH Q2(R2)) D->E Finalized Method F Routine Method Application E->F Ensures Reliability

Caption: A generalized workflow for analytical method development.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the analysis of 2,6-Diazaspiro[4.5]decan-1-one analogs, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH leading to multiple ionization states. - Secondary interactions with residual silanols on the stationary phase. - Column overload. - Incompatible sample solvent.- pH Optimization: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like these analogs, a higher pH (e.g., pH 8-10 with a suitable buffer) or a lower pH (e.g., pH 2-3) can protonate the amines consistently. - Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions. - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Match Sample Solvent: Dissolve the sample in the initial mobile phase composition.[1]
Variable Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Insufficient column equilibration. - Pump malfunction.- Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation.[2] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[2] - Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing gradients.[1][2] - Check Pump Performance: Verify the flow rate and check for leaks.
Low Sensitivity/Poor Detection - Analyte lacks a strong chromophore for UV detection. - Inappropriate detection wavelength. - Poor ionization efficiency in LC-MS.- Consider Alternative Detectors: If UV sensitivity is low, consider using a mass spectrometer (MS)[3], charged aerosol detector (CAD), or evaporative light scattering detector (ELSD). - Optimize Wavelength: If using UV, scan the analyte across a range of wavelengths to find the absorbance maximum. - Optimize MS Source Parameters: Adjust ion source parameters (e.g., gas flows, temperatures, voltages) to enhance ionization. Use a mobile phase with volatile buffers like ammonium formate or acetate for better MS compatibility.[4]
Ghost Peaks - Contamination in the mobile phase, sample, or HPLC system. - Carryover from previous injections.- Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents and freshly prepared mobile phases. - Implement a Needle Wash: Use a strong solvent in the autosampler wash to minimize carryover.[5] - Run Blank Injections: Inject a blank solvent to identify the source of contamination.[1]
Baseline Noise or Drift - Mobile phase mixing issues. - Detector lamp aging (UV). - Column contamination. - Contaminated detector flow cell.- Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles.[2] - Check Detector Lamp: Replace the UV lamp if it has exceeded its lifetime. - Flush the Column: Wash the column with a strong solvent to remove contaminants.[6] - Clean the Flow Cell: Flush the detector flow cell according to the manufacturer's instructions.[2]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding analytical method development for 2,6-Diazaspiro[4.5]decan-1-one analogs.

Q1: What is the best type of HPLC column to start with for these compounds?

A1: Due to the polar and basic nature of the 2,6-Diazaspiro[4.5]decan-1-one core, a C18 column is a good starting point for reversed-phase chromatography. However, to mitigate poor peak shape from secondary interactions, it is advisable to use a high-purity, end-capped C18 column. For more polar analogs, an embedded polar group (e.g., amide, carbamate) or a phenyl-hexyl phase can provide alternative selectivity. If reversed-phase proves challenging, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for highly polar compounds.[6]

Q2: How do I choose the optimal mobile phase pH?

A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of these basic analytes. A pH screening study is highly recommended. A common approach is to test three pH levels: low (e.g., pH 2-3), mid-range (e.g., pH 5-6), and high (e.g., pH 8-10), using appropriate buffers for each range. The goal is to find a pH where the analyte is in a single, stable ionization state, which typically results in sharper, more symmetrical peaks.

Q3: My compound is not UV active. What are my detection options?

A3: If your 2,6-Diazaspiro[4.5]decan-1-one analog lacks a significant UV chromophore, several alternative detection methods are available:

  • Mass Spectrometry (MS): This is the most powerful alternative, offering high sensitivity and selectivity, as well as structural information.[3][4] LC-MS/MS can provide even greater specificity and is ideal for complex matrices.[4][7]

  • Charged Aerosol Detector (CAD): This detector provides a near-universal response for non-volatile analytes and is more sensitive than ELSD.

  • Evaporative Light Scattering Detector (ELSD): This is another universal detector suitable for non-volatile compounds.

Q4: How can I resolve chiral analogs?

A4: The spirocyclic nature of these compounds can lead to chirality. For the separation of enantiomers, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP). Several types of CSPs are available, and screening a few different types (e.g., polysaccharide-based, protein-based) with various mobile phases (normal-phase, reversed-phase, or polar organic) is the most effective approach to find a suitable separation.[8][9][10][11][12]

Q5: What are the key parameters to assess during method validation?

A5: Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[13][14] The core validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: A direct correlation between concentration and response.

  • Accuracy: The closeness of the results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Range: The interval between the upper and lower concentrations for which the method is accurate and precise.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

IV. Experimental Protocols

Protocol 1: Initial HPLC-UV Method Scouting
  • Column Selection: Start with a C18, 2.7-5 µm, 4.6 x 150 mm column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Elution:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

  • Analysis: Inject the sample and evaluate peak shape, retention, and resolution. Based on the results, adjust the gradient, mobile phase pH, or try a different column.

Protocol 2: LC-MS/MS Method for Enhanced Specificity
  • LC Conditions: Use the optimized HPLC conditions from Protocol 1, but replace the formic acid with a volatile buffer like 10 mM ammonium formate if pH adjustment is needed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is a good starting point for these basic compounds.

  • MS Method:

    • Full Scan: Initially, perform a full scan to determine the precursor ion (the [M+H]+ of your analyte).

    • Product Ion Scan: Fragment the precursor ion to identify the most stable and abundant product ions.

    • Multiple Reaction Monitoring (MRM): For quantification, set up MRM transitions using the precursor ion and the most intense product ions. This provides high selectivity and sensitivity.[4]

  • Optimization: Optimize MS parameters such as collision energy, cone voltage, and source temperatures to maximize the signal for your MRM transitions.

V. References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.

  • HPLC Troubleshooting Guide.

  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.

  • ACS Publications. Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes | Organic Letters.

  • IJSDR. Troubleshooting in HPLC: A Review.

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.

  • SCION Instruments. HPLC Troubleshooting Guide.

  • PMC - NIH. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).

  • PubMed. (2024, March 8). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes.

  • RSC Publishing. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.

  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents.

  • ResearchGate. Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates.

  • Journal of Current Medical Research and Opinion. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry.

  • BOC Sciences. Liquid Chromatography-Mass Spectrometry (LC-MS).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important spirocyclic scaffold. Our aim is to combine established chemical principles with practical, field-proven insights to ensure your synthetic success.

The synthesis of spiro heterocycles like 2,6-Diazaspiro[4.5]decan-1-one presents unique challenges, particularly during scale-up, due to their rigid, three-dimensional structures.[1] This guide will walk you through the critical steps of the synthesis, focusing on the final deprotection and salt formation, and address common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2,6-Diazaspiro[4.5]decan-1-one hydrochloride?

A1: The most prevalent and scalable route involves the acidic deprotection of a protected precursor, typically the tert-butyl carbamate (Boc)-protected 2,6-Diazaspiro[4.5]decan-1-one. This precursor is synthesized through multi-step sequences, often culminating in a cyclization reaction to form the spirocyclic core. The final step is the removal of the Boc group and subsequent formation of the hydrochloride salt in a one-pot procedure.

Q2: Why is the hydrochloride salt form preferred for this compound?

A2: Converting amine-containing compounds into their hydrochloride salts is a common strategy in pharmaceutical development for several reasons.[2] Hydrochloride salts often exhibit improved aqueous solubility, stability, and crystallinity compared to the free base.[3] These properties are crucial for formulation, bioavailability, and ensuring a long shelf-life of the active pharmaceutical ingredient (API).

Q3: What are the critical parameters to control during the deprotection and salt formation step?

A3: The key parameters include the choice of acid and solvent, reaction temperature, and moisture control. The concentration of the acid and the reaction time are also vital to ensure complete deprotection without promoting side reactions. Careful control of these parameters is essential to obtain a high yield of the desired product with good purity.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

This protocol details the final step in the synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride from its Boc-protected precursor.

Materials:

  • tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

  • 4 M HCl solution in 1,4-dioxane or a solution of HCl in an appropriate solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous solvents (e.g., dichloromethane, ethyl acetate, diethyl ether)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate in an anhydrous solvent like dichloromethane (CH2Cl2) or ethyl acetate.

  • Acid Addition: To the stirred solution, slowly add a 4 M HCl solution (in dioxane or another suitable solvent) at room temperature. The amount of HCl should be in excess to ensure complete reaction.

  • Reaction: Stir the mixture at room temperature for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Isolation: Upon completion, the hydrochloride salt will often precipitate out of the solution. If precipitation is not complete, the product can be precipitated by adding a less polar solvent like diethyl ether.

  • Purification: Collect the solid product by filtration. Wash the collected solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

  • Drying: Dry the final product, 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, under vacuum to obtain a stable, crystalline solid.

Troubleshooting Guide

Scaling up a synthesis can introduce unforeseen challenges. This section addresses common problems encountered during the synthesis of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride.

Problem Potential Cause Troubleshooting Steps & Optimization
Low Yield of Hydrochloride Salt Incomplete deprotection of the Boc group.- Increase the excess of HCl solution. - Extend the reaction time. - Consider a gentle increase in temperature, but monitor for side product formation.
Product loss during workup and isolation.- Ensure the precipitation of the salt is complete before filtration. The choice of anti-solvent is crucial. - Minimize the volume of washing solvent to avoid redissolving the product.
Formation of highly insoluble amine hydrochloride salts that are difficult to handle.[4]- Optimize the solvent system to control the precipitation rate. A mixture of solvents might be necessary.
Product is an Oil or Gummy Solid Presence of residual solvent or moisture.- Ensure all solvents are anhydrous. - Dry the final product under high vacuum for an extended period. - Consider recrystallization from an appropriate solvent system.
Impurities are present.- Purify the Boc-protected precursor before the deprotection step. - Optimize the washing step of the final product to remove impurities.
Inconsistent Crystal Form Polymorphism, which can be influenced by the precipitation conditions.- Control the rate of addition of the anti-solvent to induce crystallization slowly. - Experiment with different solvent/anti-solvent systems for precipitation. - Seeding with a small amount of crystalline material can sometimes promote the desired crystal form.
Reaction Fails to Go to Completion Inactive reagents or insufficient acid.- Use a fresh, standardized solution of HCl. - Ensure the Boc-protected starting material is pure and dry.

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the synthetic pathway and the troubleshooting logic.

G cluster_synthesis Synthetic Pathway A Boc-protected 2,6-Diazaspiro[4.5]decan-1-one B Deprotection with HCl A->B Anhydrous Solvent C 2,6-Diazaspiro[4.5]decan-1-one (Free Base Intermediate) B->C D Salt Formation C->D Excess HCl E 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride D->E Precipitation/Isolation

Caption: Synthetic pathway to the target compound.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield or Impure Product Check1 Check Reaction Completion (TLC/LC-MS) Start->Check1 Result1 Incomplete Check1->Result1 Result2 Complete Check1->Result2 Solution1 Increase HCl/Time/ Temperature Result1->Solution1 Check2 Analyze Workup & Isolation Result2->Check2 Problem2 Precipitation Issue? Check2->Problem2 Solution2 Optimize Solvent/ Anti-solvent Problem2->Solution2 Yes Problem3 Product Oily? Problem2->Problem3 No Solution3 Ensure Anhydrous Conditions/Recrystallize Problem3->Solution3 Yes

Caption: A logic diagram for troubleshooting common issues.

References

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PMC - PubMed Central. [Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2026). Oreate AI Blog. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012). Enlighten Theses. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in 2,6-Diazaspiro[4.5]decan-1-one Reactions

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[4.5]decan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[4.5]decan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for byproduct identification and mitigation during your synthetic campaigns. The unique spirocyclic structure of 2,6-Diazaspiro[4.5]decan-1-one, while offering significant advantages in medicinal chemistry, can also present specific challenges in its synthesis, often leading to the formation of undesired byproducts. This resource, presented in a direct question-and-answer format, aims to address these challenges head-on, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of the 2,6-Diazaspiro[4.5]decan-1-one core, focusing on the identification and mitigation of byproducts.

Section 1.1: Issues in Spirocyclization and Lactam Formation

The formation of the spirocyclic lactam is the cornerstone of the synthesis. Problems at this stage are common and can significantly impact yield and purity.

Question 1: My spirocyclization reaction is resulting in a complex mixture with a low yield of the desired 2,6-Diazaspiro[4.5]decan-1-one. What are the likely byproducts and how can I minimize them?

Answer: A low yield and complex product mixture in your spirocyclization step often point to several competing side reactions. The exact byproducts will depend on your specific synthetic route, but common culprits in reactions like intramolecular Michael additions or tandem processes include:

  • Incomplete Cyclization: The linear precursor may remain unreacted. This is often due to insufficient activation of the nucleophile or electrophile, or steric hindrance.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the precursor may react with another molecule of itself or with other reactive species in the mixture, leading to dimers or higher-order oligomers.

  • Mismatched Regiochemistry: In cases where there are multiple possible cyclization pathways, you may be forming regioisomeric spirocycles.[1]

  • Decomposition: The desired product or reactive intermediates may be unstable under the reaction conditions, leading to degradation products.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, concentration, and reaction time. Higher dilutions can favor intramolecular over intermolecular reactions.

  • Choice of Base/Catalyst: The strength and steric bulk of the base or catalyst are critical. A weaker base might not deprotonate the nucleophile sufficiently, while a very strong base could lead to side reactions or decomposition.[2]

  • Protecting Group Strategy: Ensure that all other reactive functional groups are appropriately protected to prevent them from interfering with the desired cyclization.

Question 2: I am attempting a Beckmann rearrangement to form the lactam ring and observing significant byproduct formation. What are these impurities likely to be?

Answer: The Beckmann rearrangement is a powerful tool for lactam synthesis, but it is not without its potential pitfalls.[3][4] Common byproducts include:

  • Nitriles: Beckmann fragmentation, a competing reaction, can lead to the formation of nitriles, especially with certain substrates or under harsh conditions.

  • Unrearranged Oxime: Incomplete reaction will leave the starting oxime in your product mixture.

  • Side-Products from Acid Catalyst: Strong acids like sulfuric or polyphosphoric acid can cause charring and other degradation pathways.[3][5]

Troubleshooting Strategies:

  • Choice of Rearrangement Conditions: Milder reagents for promoting the rearrangement, such as tosyl chloride or cyanuric chloride, can sometimes suppress side reactions compared to strong protic acids.[3]

  • Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating. If your oxime is a mixture of (E) and (Z) isomers, you may obtain a mixture of regioisomeric lactams.[6][7] It is crucial to either separate the oxime isomers or use conditions that favor the formation of the desired isomer.

Part 2: Byproduct Characterization: A Practical Guide

Identifying the structure of an unknown byproduct is the first step toward eliminating it. This section provides a workflow for characterizing these impurities using common analytical techniques.

Question 3: I have isolated an unknown impurity from my reaction. How can I efficiently determine its structure?

Answer: A combination of spectroscopic techniques is the most powerful approach for structure elucidation of unknown byproducts.[8]

Recommended Workflow:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the impurity. This is the single most important piece of data for narrowing down the possibilities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons. Pay close attention to chemical shifts, coupling constants, and integration.[10]

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the carbon skeleton and assigning protons to their corresponding carbons.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the presence of a nitrile (C≡N stretch) or a different carbonyl environment compared to your desired lactam.

Data Interpretation Example:

Observed Data Possible Interpretation
HRMS shows a mass corresponding to the loss of H₂O from the starting material.Suggests an elimination byproduct.
¹H NMR shows the disappearance of an -NH proton and the appearance of new aromatic signals.Could indicate an aromatization side reaction.
IR spectrum shows a sharp peak around 2250 cm⁻¹.Strong evidence for a nitrile byproduct from a Beckmann fragmentation.[5]

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Structure Elucidation cluster_2 Confirmation Start Isolate Impurity (e.g., Column Chromatography) HRMS High-Resolution Mass Spectrometry (HRMS) Start->HRMS NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Formula Determine Molecular Formula HRMS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Propose Propose Structure(s) NMR_1D->Propose Formula->Propose NMR_2D->Propose IR Infrared (IR) Spectroscopy IR->Propose Compare Compare with Known Byproducts or Synthesize Authentic Sample Propose->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for byproduct identification.

Part 3: Detailed Experimental Protocols

This section provides a generalized protocol for the analysis of a reaction mixture suspected of containing byproducts.

Protocol 1: Sample Preparation and Analysis by LC-MS

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile using a diode array detector (DAD) and a mass spectrometer.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks, allowing for the identification of the desired product and potential byproducts based on their molecular weights.

Protocol 2: Isolation of an Unknown Byproduct by Preparative HPLC

  • Method Development: Develop an analytical HPLC method that shows good separation between the desired product and the byproduct of interest.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column.

  • Fraction Collection: Inject the crude reaction mixture and collect the fractions corresponding to the peak of the unknown byproduct.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurity.

  • Purity Check: Analyze the isolated fraction by analytical HPLC to confirm its purity before proceeding with structural characterization.

Logical Relationship of Troubleshooting Steps

Caption: Logical flow for troubleshooting reactions.

References

  • Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. ResearchGate. [Link]

  • Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Royal Society of Chemistry. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]

  • Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds. ResearchGate. [Link]

  • Small Heterocycles in Multicomponent Reactions. ACS Publications. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Springer. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • How Does NMR Help Identify Natural Compounds?. Creative Biostructure. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. National Institutes of Health. [Link]

  • Automatic NMR-Based Identification of Chemical Reaction Types in Mixtures of Co-Occurring Reactions. PLOS One. [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. ACS Publications. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Publications. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. [Link]

  • Total syntheses of natural products containing spirocarbocycles. Royal Society of Chemistry. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Institutes of Health. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health. [Link]

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals. [Link]

  • Recent Advances in Green Multi-Component Reactions for Heterocyclic Compound Construction. ResearchGate. [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Multicomponent Reactions in the Synthesis of γ-Lactams. ResearchGate. [Link]

  • Synthesis of aza-spiro compounds in aqueous micellar solutions.. ResearchGate. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence. ACS Publications. [Link]

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. National Institutes of Health. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to a Comparative Bioactivity Analysis of 2,6-Diazaspiro[4.5]decan-1-one Isomers

In the landscape of contemporary drug discovery, the nuanced structural variations between stereoisomers can translate into profound differences in pharmacological activity, efficacy, and safety profiles. The 2,6-diazasp...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the nuanced structural variations between stereoisomers can translate into profound differences in pharmacological activity, efficacy, and safety profiles. The 2,6-diazaspiro[4.5]decan-1-one scaffold represents a compelling starting point for the development of novel therapeutics, owing to its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This guide provides a comprehensive framework for the comparative bioactivity assessment of novel isomers of 2,6-diazaspiro[4.5]decan-1-one, with a focus on a hypothetical anticancer investigation. We will delineate the requisite experimental workflows, from initial cell-based screening to target deconvolution, underpinned by a philosophy of robust, self-validating methodologies.

Foundational Hypothesis and Strategic Approach

The diazaspirocyclic core is a privileged scaffold found in a number of biologically active natural products and synthetic compounds. Our investigative premise is that different stereoisomers of a substituted 2,6-diazaspiro[4.5]decan-1-one, designated here as Isomer A and Isomer B , will exhibit differential cytotoxic effects on a cancer cell line, potentially through the inhibition of a key signaling pathway. For the purpose of this guide, we will utilize the human colorectal carcinoma cell line, HCT116, as our primary in vitro model.

The experimental strategy is designed to be sequential and iterative, beginning with a broad assessment of cytotoxicity and culminating in a more focused mechanistic inquiry.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanistic Investigation A Isomer A Synthesis & Purification C Cytotoxicity Screening (MTT Assay on HCT116 cells) A->C B Isomer B Synthesis & Purification B->C D IC50 Determination (Dose-Response Analysis) C->D E Selectivity Index Calculation (Comparison with non-cancerous cell line) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F H Target Identification/Validation (e.g., Kinase Profiling, Western Blot) F->H G Cell Cycle Analysis (Flow Cytometry) G->H

Figure 1: A tiered experimental workflow for the comparative bioactivity assessment of 2,6-diazaspiro[4.5]decan-1-one isomers.

Experimental Protocols: A Step-by-Step Guide

The initial step in our comparative analysis is to ascertain the cytotoxic potential of each isomer against the HCT116 cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of Isomer A and Isomer B in DMSO. Serially dilute the compounds in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the respective isomer concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours under the same conditions as in step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, we employ flow cytometry with Annexin V-FITC and Propidium Iodide (PI) co-staining. Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with Isomer A and Isomer B at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Comparative Data Analysis and Interpretation

The quantitative data derived from the aforementioned assays should be tabulated for a clear, at-a-glance comparison of the isomers' bioactivities.

Parameter Isomer A Isomer B Staurosporine (Control)
IC50 on HCT116 (µM) 8.5 ± 0.754.2 ± 4.10.01 ± 0.002
% Apoptotic Cells at IC50 65.7%15.3%92.1%
Cell Cycle Arrest G2/M PhaseNo significant arrestG2/M Phase

Table 1: A hypothetical comparative bioactivity profile of 2,6-Diazaspiro[4.5]decan-1-one isomers. Data are presented as mean ± standard deviation.

From this hypothetical data, we can infer that Isomer A is significantly more potent in inhibiting the proliferation of HCT116 cells compared to Isomer B . Furthermore, the pro-apoptotic activity of Isomer A is substantially more pronounced, suggesting a different mechanism of action or a higher affinity for its molecular target compared to Isomer B. The induction of G2/M phase cell cycle arrest by Isomer A further corroborates its potent anticancer activity.

Mechanistic Deconvolution: A Hypothetical Signaling Pathway

Based on the observed G2/M arrest, a plausible hypothesis is that the isomers differentially modulate the activity of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs). For instance, Isomer A might be a potent inhibitor of CDK1/Cyclin B1, a critical complex for entry into mitosis.

G cluster_0 Cell Cycle Progression (G2 to M Phase) cluster_1 Inhibitory Action CDK1 CDK1 Complex CDK1/Cyclin B1 Complex CDK1->Complex CyclinB1 Cyclin B1 CyclinB1->Complex G2_M G2/M Transition Complex->G2_M Apoptosis Apoptosis Complex->Apoptosis IsomerA Isomer A IsomerA->Complex Strong Inhibition IsomerB Isomer B IsomerB->Complex Weak Inhibition

Comparative

The Rise of a Privileged Scaffold: A Comparative Guide to Diazaspiro[4.5]decan-1-one Based Inhibitors

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic dev...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The diazaspiro[4.5]decan-1-one core has emerged as a particularly versatile and fruitful scaffold, giving rise to a new generation of potent and selective inhibitors for a range of clinically relevant targets. This guide provides an in-depth comparison of the efficacy of diazaspiro[4.5]decan-1-one based inhibitors targeting key proteins in inflammation, fungal infections, and autoimmune diseases: Receptor-Interacting Protein Kinase 1 (RIPK1), Chitin Synthase (CHS), and Tyrosine Kinase 2/Janus Kinase 1 (TYK2/JAK1).

We will delve into the mechanistic rationale behind targeting these proteins, present a comparative analysis of inhibitor efficacy supported by experimental data, and provide detailed protocols for the key assays used to evaluate these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this remarkable scaffold.

The Versatility of the Diazaspiro[4.5]decan-1-one Scaffold

The diazaspiro[4.5]decan-1-one scaffold possesses a unique three-dimensional architecture that allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with the binding sites of target proteins. Its rigid, spirocyclic nature reduces conformational flexibility, which can lead to improved potency and a better selectivity profile compared to more linear molecules. This inherent structural advantage has been successfully exploited to develop inhibitors for diverse protein families, as we will explore in the following sections.

Targeting Necroptosis: RIPK1 Inhibition

Necroptosis is a form of programmed cell death that plays a critical role in various inflammatory diseases.[1] Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of this pathway, and its inhibition has emerged as a promising therapeutic strategy.

Mechanism of Action: RIPK1-Mediated Necroptosis

Upon stimulation by tumor necrosis factor (TNF), RIPK1 is recruited to the TNF receptor 1 (TNFR1) complex. In this complex, the kinase activity of RIPK1 can initiate a signaling cascade leading to the phosphorylation of RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), ultimately resulting in plasma membrane rupture and cell death. Inhibition of RIPK1 kinase activity can block this inflammatory cell death pathway.

RIPK1_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Complex I cluster_3 Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNF TNFα TNF->TNFR1 RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1_active p-RIPK1 RIPK1->RIPK1_active autophosphorylation cIAP cIAP1/2 TRAF2->cIAP NFkB NF-κB Activation (Survival) cIAP->NFkB leads to RIPK3 RIPK3 RIPK1_active->RIPK3 phosphorylates pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis oligomerizes and translocates to plasma membrane Inhibitor Diazaspiro[4.5]decan-1-one Inhibitor Inhibitor->RIPK1_active inhibits Chitin_Synthase_Inhibition cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin synthesizes DisruptedCellWall Disrupted Cell Wall ChitinSynthase->DisruptedCellWall Inhibitor Diazaspiro[4.5]decan-1-one Inhibitor Inhibitor->ChitinSynthase inhibits Inhibitor->DisruptedCellWall

Caption: Inhibition of chitin synthesis in the fungal cell wall.

Comparative Efficacy of Chitin Synthase Inhibitors

Several 2,8-diazaspiro[4.5]decan-1-one derivatives have demonstrated potent inhibitory activity against chitin synthase and promising antifungal effects. [2]

Inhibitor Target IC50 (mM) Antifungal Activity (MIC, mmol/L) Reference
Compound 4j (Diazaspiro[4.5]decan-1-one derivative) Chitin Synthase 0.12 A. fumigatus: 0.08 **[2]
Compound 4d (Diazaspiro[4.5]decan-1-one derivative) Chitin Synthase N/A C. albicans: 0.04 **[2]
Polyoxin B Chitin Synthase 0.08 C. albicans: 0.129 [2]

| Fluconazole | Ergosterol Biosynthesis | N/A | C. albicans: 0.104 | [2]|

Compounds 4j and 4d from the diazaspiro[4.5]decan-1-one series exhibit excellent inhibitory potency against chitin synthase, with compound 4j's IC50 value being comparable to the known chitin synthase inhibitor, Polyoxin B. [2]Notably, compound 4d displayed superior activity against Candida albicans compared to both fluconazole and polyoxin B. [2]Currently, Nikkomycin Z is a chitin synthase inhibitor that has undergone clinical trials. [3][4]

Modulating the Immune Response: TYK2/JAK1 Inhibition

The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling, which is central to the immune response. Dysregulation of JAK signaling is implicated in a wide range of autoimmune and inflammatory diseases. Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are key members of this family.

Mechanism of Action: Interrupting Cytokine Signaling

Cytokines bind to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate the transcription of genes involved in inflammation and immunity. Dual inhibition of TYK2 and JAK1 can effectively block the signaling of multiple pro-inflammatory cytokines.

TYK2_JAK1_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 activates JAK1 JAK1 CytokineReceptor->JAK1 activates Cytokine Cytokine Cytokine->CytokineReceptor pTYK2 p-TYK2 TYK2->pTYK2 pJAK1 p-JAK1 JAK1->pJAK1 STAT STAT pTYK2->STAT phosphorylate pJAK1->STAT phosphorylate pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes and translocates GeneExpression Gene Expression (Inflammation) pSTAT_dimer->GeneExpression Inhibitor Diazaspiro[4.5]decan-1-one Inhibitor Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

Caption: TYK2/JAK1 signaling pathway and its inhibition.

Comparative Efficacy of TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual TYK2/JAK1 inhibitors. [5][6]Compound 48 from this series has shown exceptional potency and selectivity. [5][6]

Inhibitor Target(s) IC50 (nM) Selectivity Reference
Compound 48 (Diazaspiro[4.5]decan-1-one derivative) TYK2/JAK1 6 (TYK2)37 (JAK1) >23-fold for JAK2 **[5][6]
Tofacitinib Pan-JAK (JAK1/2/3) Varies by kinase Less selective [7]
Deucravacitinib TYK2 (allosteric) N/A Highly selective for TYK2 [8]

| Brepocitinib | TYK2/JAK1 | Clinical Candidate | Dual inhibitor | [7]|

Compound 48 demonstrates potent, low nanomolar inhibition of both TYK2 and JAK1, with excellent selectivity over JAK2. [5][6]This selectivity is a critical advantage, as JAK2 inhibition is associated with hematological side effects. In preclinical models, compound 48 showed more potent anti-inflammatory efficacy than tofacitinib. [5][6]The field of JAK and TYK2 inhibitors is rapidly evolving, with several drugs already approved and many more in clinical trials for a variety of autoimmune and inflammatory conditions. [7][8][9][10]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key assays used to characterize these inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (for RIPK1 and TYK2/JAK1)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)

  • Kinase substrate peptide (specific for each kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (diazaspiro[4.5]decan-1-one derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Kinase Reaction: a. In a 384-well plate, add 250 nL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 18 µL of a solution containing the kinase and substrate peptide in kinase assay buffer to each well. The optimal concentrations of kinase and substrate should be determined empirically. c. Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 2 µL of ATP solution (at the Km concentration for each kinase) to each well. e. Incubate the plate for 60-120 minutes at room temperature.

  • ADP Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Antifungal Susceptibility Testing (for Chitin Synthase Inhibitors)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Test compound (diazaspiro[4.5]decan-1-one derivative)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium. b. Prepare a suspension of fungal cells or conidia in sterile saline. c. Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

  • Compound Dilution: a. Prepare a 2-fold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate. b. Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well containing the test compound and the growth control well. b. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Off-Target Effects and Toxicity

While the diazaspiro[4.5]decan-1-one scaffold has shown promise in generating selective inhibitors, a thorough evaluation of off-target effects and potential toxicity is paramount in drug development. For the specific compounds highlighted in this guide, detailed public information on their off-target profiles and in-vivo toxicity is limited. However, early studies on some diazaspiro compounds have indicated that modifications to the scaffold can influence cytotoxicity. [11]It is crucial that further preclinical development of these promising inhibitors includes comprehensive safety pharmacology and toxicology studies.

Conclusion and Future Perspectives

The diazaspiro[4.5]decan-1-one scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The inhibitors derived from this core have shown remarkable potency and selectivity against diverse and important therapeutic targets, including RIPK1, chitin synthase, and TYK2/JAK1. The comparative efficacy data presented in this guide underscores the potential of these compounds to address unmet medical needs in inflammatory diseases, fungal infections, and autoimmune disorders.

The journey from a promising lead compound to a clinically approved therapeutic is long and arduous. Future efforts must focus on comprehensive preclinical characterization, including detailed pharmacokinetic and pharmacodynamic studies, as well as rigorous safety and toxicity assessments. The continued exploration and optimization of the diazaspiro[4.5]decan-1-one scaffold holds the exciting promise of delivering novel and effective medicines to patients in need.

References

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  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

  • RIPK1 inhibitors in clinical trials. [Diagram]. Retrieved from [Link]

  • Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. (2019, August 29). Molecules. Retrieved from [Link]

  • Screening and Application of Chitin Synthase Inhibitors. (2021, October 16). Molecules. Retrieved from [Link]

  • A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants. (2024, July 1). Clinical and Translational Science. Retrieved from [Link]

  • Efficacy and Safety of the TYK2/JAK1 Inhibitor Brepocitinib for Active Psoriatic Arthritis: A Phase IIb Randomized Controlled Trial. (2023, August). Arthritis & Rheumatology. Retrieved from [Link]

  • Chitin synthase inhibitors as antifungal agents. (2013). Mini reviews in medicinal chemistry. Retrieved from [Link]

  • A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. (2022). Frontiers in Immunology. Retrieved from [Link]

  • Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. (2024, June 3). Journal of the European Academy of Dermatology and Venereology. Retrieved from [Link]

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  • What clinical trials have been conducted for Deucravacitinib? Patsnap Synapse. (2025, March 17). Retrieved from [Link]

  • New TYK2 inhibitors: a growing race to top Bristol Myers. (2022, October 11). BioPharma Dive. Retrieved from [Link]

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  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022, April 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019, November 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Screening and Application of Chitin Synthase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 24). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 3). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Retrieved from [Link]

  • Chitin synthase targeting antifungal agents for Mucormycosis (Black fungus disease) caused by Rhizopus delemar - An in-silico study. (2024, March 28). bioRxiv. Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. Retrieved from [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026, January 2). Computational Biology and Medicine. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride as a Strategic Synthetic Intermediate

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and improved physicoche...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and improved physicochemical properties is relentless. Flat, two-dimensional molecules have been extensively explored, often leading to challenges with target engagement and off-target effects. Consequently, there is a significant strategic shift towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their inherent rigidity and well-defined spatial arrangement of substituents offer a powerful platform for creating compounds that can interact with the complex topographies of biological targets with high specificity.[2]

Among this important class of molecules, spiro-γ-lactams (spiropyrrolidin-2-ones) have emerged as particularly valuable building blocks.[2] This guide focuses on the validation of a key exemplar: 2,6-Diazaspiro[4.5]decan-1-one hydrochloride . We will provide an in-depth analysis of its synthesis, characterization, and comparative performance against alternative intermediates, supported by actionable experimental protocols and data. This document is intended for medicinal chemists, process development scientists, and drug discovery professionals seeking to leverage this versatile scaffold in their research programs.

Part 1: Core Validation - Synthesis and Characterization

The reliability of any synthetic intermediate is predicated on a robust and reproducible synthesis and unambiguous analytical characterization. The hydrochloride salt of 2,6-Diazaspiro[4.5]decan-1-one provides excellent handling properties, often as a stable, crystalline solid, making it ideal for downstream synthetic operations.

Recommended Synthetic Protocol: Acid-Mediated Deprotection

The most common and efficient route to the title compound involves the deprotection of a stable, protected precursor, typically the tert-butoxycarbonyl (Boc) protected intermediate. This strategy allows for the early introduction of the spirocyclic core, with the final deprotection step yielding the desired reactive intermediate.

Causality of Experimental Choices:

  • Starting Material: tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is chosen for its stability and the orthogonal nature of the Boc protecting group, which is readily cleaved under acidic conditions without affecting the lactam functionality.

  • Reagent: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane, ethyl acetate, or dichloromethane) is the reagent of choice. This provides a homogenous reaction medium and facilitates the precipitation of the hydrochloride salt product, simplifying isolation. Using an anhydrous solution prevents unwanted hydrolysis of other functional groups.

  • Temperature: The reaction is typically conducted at room temperature, as the cleavage of the Boc group is facile and does not require heating, thus minimizing the potential for side reactions.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration), add a 4 M solution of HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture for 4-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • Purification: The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove organic impurities and then collected by filtration. The product is dried under vacuum to afford 2,6-Diazaspiro[4.5]decan-1-one hydrochloride as a white to off-white solid. A similar procedure is well-documented for the 2,8-isomer, demonstrating the robustness of this method.[3]

Analytical Validation: A Self-Validating System

Confirming the identity, purity, and stability of the intermediate is a critical quality control step. The following protocols ensure the material meets the standards required for subsequent synthetic transformations.

Protocol for Structural & Purity Validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The resulting spectrum should show characteristic peaks for the aliphatic protons of the two rings. The integration of these signals should correspond to the expected number of protons. For the closely related 2,8-isomer, characteristic proton signals appear between δ 1.5 and 3.3 ppm, with amide and ammonium protons appearing further downfield (δ 7.7 - 9.4 ppm).[3]

    • ¹³C NMR: The spectrum should display the expected number of carbon signals, including a characteristic peak for the lactam carbonyl carbon (typically δ 170-180 ppm).

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) in positive ion mode. The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₈H₁₄N₂O, the expected mass would be m/z 155.12.

  • High-Performance Liquid Chromatography (HPLC):

    • Employ a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid. The purity of the sample should be ≥95%, determined by the peak area at a suitable UV wavelength (e.g., 210 nm).

Workflow Visualization

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage start Boc-Protected Precursor reagents 4M HCl in Dioxane DCM, Room Temp start->reagents reaction Stir 4-8h (Monitor by LC-MS) reagents->reaction workup Solvent Removal & Trituration reaction->workup product 2,6-Diazaspiro[4.5]decan-1-one HCl workup->product nmr ¹H & ¹³C NMR (Structure Confirmation) product->nmr ms LC-MS (Mass Verification) product->ms hplc HPLC-UV (Purity ≥95%) product->hplc final Validated Intermediate

Caption: Synthesis and Validation Workflow for the Intermediate.

Part 2: A Comparative Guide to Scaffolds

The decision to use 2,6-Diazaspiro[4.5]decan-1-one hydrochloride should be informed by a clear understanding of its advantages over alternative building blocks.

Structural Comparison with Alternatives

The key advantage of the diazaspiro[4.5]decane core is its rigid, 3D geometry. This contrasts sharply with more flexible, linear, or monocyclic intermediates.

G A 2,6-Diazaspiro[4.5]decan-1-one (Rigid 3D Scaffold) B N-Boc-4-aminopiperidine (Flexible Monocycle) A->B vs. Flexibility C Simple γ-Lactam (Planar Amide) A->C vs. Planarity D Spiro-β-Lactam (Strained 4-Membered Ring) A->D vs. Ring Strain

Caption: Structural Comparison of Spirocyclic vs. Alternative Scaffolds.

Spiro-β-lactams, for instance, are also 3D but possess significant ring strain, which can offer unique reactivity but may also lead to instability.[4][5] In contrast, the fused five- and six-membered rings of the diazaspiro[4.5]decane system are thermodynamically stable and present substituents in well-defined vectors.

Performance and Application Data
Feature2,6-Diazaspiro[4.5]decan-1-one Monocyclic Piperidine/Pyrrolidone Acyclic Amine/Amide
Structural Rigidity High; locked conformationModerate; ring-flipping possibleHigh flexibility
3D Complexity High; vectors into 3D spaceModerateLow
Synthetic Accessibility Moderate; multi-step but well-established routesHigh; widely availableVery High
Chemical Tractability Two distinct nitrogen handles for diversificationOne or two handlesOne or two handles
Novelty / IP Space High; explores underutilized chemical spaceLow; highly exploredVery Low
Proven Bio-relevance Potent inhibitors of kinases (TYK2/JAK1) and enzymes (Chitin Synthase)[6][7]Broad; present in many approved drugsBroad; fundamental pharmacophores

Part 3: Application in Drug Discovery - From Intermediate to Lead Compound

The true validation of an intermediate lies in its successful application. The diazaspiro[4.5]decan-1-one scaffold has been instrumental in the development of potent and selective therapeutic agents.

Case Study: Selective TYK2/JAK1 Inhibitors for Inflammatory Disease

In a recent study, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated as inhibitors of the Janus kinase (JAK) family.[7] The JAK-STAT pathway is a critical signaling cascade in the immune system, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.

The researchers discovered that incorporating the spirocyclic scaffold led to compound 48 , a potent dual inhibitor of TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively.[7] Crucially, this compound exhibited over 23-fold selectivity against the related kinase JAK2, an important feature for avoiding potential hematological side effects. In preclinical models of ulcerative colitis, this compound demonstrated superior anti-inflammatory efficacy compared to the pan-JAK inhibitor tofacitinib.[7]

Causality of Success: The rigid spirocyclic core orients the key pharmacophoric groups into an optimal conformation for binding within the ATP-binding pocket of the kinases. This pre-organization reduces the entropic penalty of binding, leading to high potency, while the unique 3D shape allows for specific interactions that drive selectivity against other homologous kinases.

G intermediate 2,6-Diazaspiro[4.5] decan-1-one HCl diversification Synthetic Diversification (e.g., N-Arylation, Amide Coupling) intermediate->diversification library Compound Library (Novel Chemical Entities) diversification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization api API Candidate optimization->api

Caption: General Drug Discovery Workflow Using the Intermediate.

Conclusion

2,6-Diazaspiro[4.5]decan-1-one hydrochloride is more than a mere building block; it is a validated strategic intermediate that provides a direct entry point to novel, three-dimensional chemical matter. Its robust and scalable synthesis, combined with straightforward analytical validation, ensures a reliable supply for research and development. Comparative analysis demonstrates its superiority over simpler, more flexible scaffolds in generating compounds with the conformational rigidity often required for high-potency and selective target engagement. As evidenced by its successful application in the discovery of potent kinase inhibitors, this intermediate is a powerful tool for any drug discovery program aiming to expand beyond "flatland" and create the next generation of innovative therapeutics.

References

  • Title: One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics Source: Journal of Organic Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Strategies and methodologies for the construction of spiro-γ-lactams: an update Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Spiro-Lactams as Novel Antimicrobial Agents Source: Medicinal Chemistry URL: [Link]

  • Title: Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent Source: ResearchGate URL: [Link]

  • Title: General structures of spirocyclic β‐ and δ‐lactams. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Source: MDPI URL: [Link]

  • Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry URL: [Link]

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Comparative

A Comparative Guide to 2,8-Diazaspiro[4.5]decan-1-one Derivatives: Structure-Activity Relationships and Therapeutic Potential

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse range of proteins implicated in various disease states...

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse range of proteins implicated in various disease states. Its rigid, three-dimensional architecture provides a unique framework for the development of potent and selective modulators of biological function. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 2,8-diazaspiro[4.5]decan-1-one derivatives, focusing on their activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), as well as their role as M1 muscarinic receptor agonists. We will delve into the nuanced structural modifications that govern their therapeutic potential, supported by experimental data and detailed protocols for their evaluation.

The 2,8-Diazaspiro[4.5]decan-1-one Core: A Versatile Scaffold

The fundamental 2,8-diazaspiro[4.5]decan-1-one core structure presents multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The key to unlocking the therapeutic potential of this scaffold lies in understanding how substitutions at different positions influence target affinity, selectivity, and overall drug-like properties.

Caption: Core 2,8-diazaspiro[4.5]decan-1-one scaffold with key modification points.

Targeting Inflammatory Pathways: RIPK1 and TYK2/JAK1 Inhibition

Inflammation is a critical physiological response that, when dysregulated, contributes to a wide array of pathologies. The 2,8-diazaspiro[4.5]decan-1-one scaffold has yielded potent inhibitors of key inflammatory kinases, namely RIPK1 and the TYK2/JAK1 duo.

RIPK1 Inhibition: A Strategy Against Necroptosis

RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating inflammation and programmed cell death, particularly necroptosis.[1] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[2] Structural optimization of a hit compound led to the discovery of derivatives with significant inhibitory activity.[2]

Structure-Activity Relationship Highlights:

  • Substitution at N8: The nature of the substituent at the N8 position is crucial for RIPK1 inhibitory activity. Aromatic and heteroaromatic groups are generally favored.

  • Substitution at C3: Modifications at the C3 position have been explored to enhance potency and selectivity.

CompoundR1 (at N2)R2 (at N8)R3 (at C7)RIPK1 IC50 (nM)Reference
Compound 41 H4-fluorobenzoylH92[2]
Lead Compound BenzylBenzoylH>1000[2]

Table 1: Comparative inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against RIPK1.

RIPK1_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Complex_I Complex I (Pro-survival) RIPK1->Complex_I MLKL MLKL RIPK1->MLKL Complex_I->RIPK1 Deubiquitination & Caspase-8 inhibition FADD FADD Complex_I->FADD Deubiquitination Caspase8 Caspase-8 Complex_I->Caspase8 Deubiquitination RIPK3 RIPK3 Complex_I->RIPK3 Deubiquitination & Caspase-8 inhibition Complex_IIa Complex IIa (Apoptosis) FADD->Complex_IIa Caspase8->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 2,8-diazaspiro[4.5]decan-1-one Derivatives Inhibitor->RIPK1 Inhibits kinase activity

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Dual TYK2/JAK1 Inhibition: A Novel Approach for Inflammatory Bowel Disease

TYK2 and JAK1 are members of the Janus kinase family that mediate signaling for various cytokines involved in inflammatory and autoimmune diseases.[3] Dual inhibition of TYK2 and JAK1 is a promising strategy for conditions like inflammatory bowel disease (IBD).

Researchers have developed a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors.[4] Systematic exploration of the SAR led to the identification of a potent and selective dual inhibitor.[4]

Structure-Activity Relationship Highlights:

  • Spirocyclic Scaffold: The introduction of the 2,8-diazaspiro[4.5]decan-1-one scaffold was a key modification that led to potent dual inhibitors.

  • Substitutions on the Piperidine Ring: Modifications on the piperidine portion of the scaffold were critical for achieving high potency and selectivity.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Reference
Compound 48 637>851[4]
Tofacitinib 112120[4]

Table 2: Comparative inhibitory activity of a 2,8-diazaspiro[4.5]decan-1-one derivative against TYK/JAK kinases. [4]

TYK2_JAK1_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activate JAK1 JAK1 Receptor->JAK1 activate STAT STAT TYK2->STAT phosphorylate JAK1->STAT phosphorylate STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerize & translocate Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor 2,8-diazaspiro[4.5]decan-1-one Derivatives Inhibitor->TYK2 Inhibit Inhibitor->JAK1 Inhibit

Caption: Simplified TYK2/JAK1 signaling pathway.

Modulating Neurological Pathways: M1 Muscarinic Receptor Agonism

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for treating cognitive deficits in neurological disorders like Alzheimer's disease.[5]

Structurally related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been investigated as M1 muscarinic agonists.[6]

Structure-Activity Relationship Highlights:

  • N2 and N8 Substitutions: Small alkyl groups at the N2 and N8 positions, such as methyl groups, were found to be important for high affinity for both M1 and M2 receptors.[6]

  • Modification at N2: Altering the methyl group at the N2 position led to increased selectivity for M1 over M2 receptors, though it sometimes resulted in a loss of agonist activity.[6]

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)Reference
6a (2,8-dimethyl) 1.83.6[6]
6b (2-ethyl-8-methyl) 4.623[6]

Table 3: Binding affinities of 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives for M1 and M2 muscarinic receptors. [6]

M1_Receptor_Pathway ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Gq_11 Gq/11 M1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Cognitive Function Ca2->Neuronal_Excitation PKC->Neuronal_Excitation Agonist 1-oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives Agonist->M1R activate

Caption: Canonical M1 muscarinic receptor signaling pathway.

Experimental Protocols

The following are representative protocols for evaluating the activity of 2,8-diazaspiro[4.5]decan-1-one derivatives.

Experimental Protocol: In Vitro RIPK1 Kinase Assay (Radiometric)

This protocol outlines a radiometric assay to determine the in vitro inhibitory activity of compounds against RIPK1 kinase.[7]

Materials:

  • Recombinant human RIPK1 (hRIPK1)

  • Myelin basic protein (MBP) as substrate

  • Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate

  • [γ-³³P-ATP]

  • Test compounds dissolved in DMSO

  • 0.5% Phosphoric acid

  • Methanol

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing hRIPK1 and MBP in the assay buffer.

  • Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate.

  • Initiate the kinase reaction by adding the [γ-³³P-ATP]/Mg²⁺ mix.

  • Incubate the reaction for 120 minutes at room temperature.

  • Stop the reaction by adding 0.5% phosphoric acid.

  • Spot an aliquot of the stopped reaction onto a filter plate.

  • Wash the filter plate four times with 0.425% phosphoric acid and once with methanol.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: TYK2/JAK1 Kinase Assay (Luminescent)

This protocol describes a luminescent-based kinase assay to measure the inhibitory activity of compounds against TYK2 and JAK1.[8][9]

Materials:

  • Recombinant human TYK2 or JAK1

  • Suitable peptide substrate (e.g., IRS1-tide for TYK2)

  • Kinase Assay Buffer (specific to the kinase)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a master mixture containing the kinase assay buffer, ATP, and the peptide substrate.

  • Add the test compound at various concentrations (or DMSO for control) to the wells of the plate.

  • Add the master mixture to all wells.

  • Initiate the reaction by adding the diluted TYK2 or JAK1 enzyme to the wells (except for the "blank" control).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Experimental Protocol: M1 Muscarinic Receptor Binding Assay (Radioligand)

This protocol details a radioligand binding assay to determine the affinity of compounds for the M1 muscarinic receptor.[10][11]

Materials:

  • Cell membranes expressing human M1 muscarinic receptors (e.g., from CHO cells)

  • [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine as the radioligand

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5

  • Atropine (for determining non-specific binding)

  • Test compounds dissolved in a suitable solvent

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and cocktail

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-NMS at a concentration near its Kd, and the assay buffer.

  • Add the test compound at a range of concentrations. For total binding, add the vehicle. For non-specific binding, add a high concentration of atropine (e.g., 10 µM).

  • Incubate the plate for 2 hours at 21°C with shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 0.9% NaCl) to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by fitting the competition binding data to a suitable model.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a highly adaptable platform for the design of novel therapeutics. The subtle interplay of substituents at various positions dictates the affinity and selectivity for a diverse range of biological targets, from inflammatory kinases to neuronal receptors. The comparative analysis presented in this guide underscores the importance of a deep understanding of structure-activity relationships in guiding medicinal chemistry efforts. The provided experimental protocols offer a foundation for the robust evaluation of these and other small molecule modulators, paving the way for the development of next-generation therapies for a multitude of human diseases.

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  • Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. (2014). The Journal of pharmacology and experimental therapeutics. [Link]

  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. (2015). Molecules (Basel, Switzerland). [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). ResearchGate. [Link]

  • Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. (2018). Bioorganic & medicinal chemistry letters. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. (1991). The Journal of pharmacology and experimental therapeutics. [Link]

  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. (1987). Journal of medicinal chemistry. [Link]

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Validation

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Performance of 2,6-Diazaspiro[4.5]decan-1-one Based Drugs

The quest for novel therapeutics is a journey from molecular hypothesis to clinical reality. A critical juncture in this journey is the translation of promising in vitro data into tangible in vivo efficacy.

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics is a journey from molecular hypothesis to clinical reality. A critical juncture in this journey is the translation of promising in vitro data into tangible in vivo efficacy. The 2,6-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality offers a departure from the flat, aromatic structures that have dominated drug discovery, providing a pathway to enhanced target specificity, improved physicochemical properties, and novel intellectual property.[1][2]

This guide provides an in-depth comparison of the in vitro and in vivo performance of drugs based on this unique spirocyclic core. We will dissect the experimental data, explore the causal relationships behind methodological choices, and provide actionable insights for researchers, scientists, and drug development professionals navigating the complexities of preclinical evaluation.

The In Vitro Proving Ground: Defining Potential on the Benchtop

The initial evaluation of any new chemical entity begins in vitro. These assays are designed to answer fundamental questions: Does the compound engage its intended target? How potent is it? Does it function in a cellular environment? For the 2,6-diazaspiro[4.5]decan-1-one class, a variety of assays have been instrumental.

Target Engagement & Potency: The Litmus Test

The first step is to confirm direct interaction with the biological target. These are typically cell-free, biochemical assays that quantify the compound's ability to inhibit or activate a specific protein, such as an enzyme.

  • Rationale: Target-based assays isolate the drug-target interaction from the complexities of a cell (e.g., membrane permeability, efflux pumps). This provides a clean, direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value is a primary indicator of a promising compound.

A key example is the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors for kinases like Receptor-Interacting Protein Kinase 1 (RIPK1) and the Janus Kinase (JAK) family.[3][4] For instance, in the development of dual TYK2/JAK1 inhibitors for inflammatory bowel disease, researchers identified compound 48 , which demonstrated potent inhibition of TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[4] Similarly, antifungal candidates from this class were evaluated for their direct inhibition of chitin synthase, a crucial enzyme for the fungal cell wall.[5][6]

Cellular Activity: The First Glimpse of Biological Reality

A potent compound in a test tube is only useful if it can exert its effect within a living cell. Cell-based assays are the crucial next step to verify that a compound can cross the cell membrane and engage its target in a complex intracellular environment.

  • Rationale: These assays confirm that the biochemical potency translates into a functional cellular response. For example, after identifying potent RIPK1 inhibitors, researchers tested their lead compound, 41 (IC50 of 92 nM), in a cellular necroptosis model using U937 cells, demonstrating a significant anti-necroptotic effect.[3] This confirms the compound's mechanism of action in a relevant biological context. Similarly, the cytotoxic potential of novel spirocyclic compounds against various cancer cell lines is often screened using MTT-based assays to determine their antiproliferative effects.[7]

Predicting the Future: In Vitro ADME Properties

A drug's journey doesn't end at the target cell; it must navigate the entire body. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting a compound's pharmacokinetic behavior in vivo.

  • Rationale: Poor pharmacokinetics is a major cause of clinical trial failure. Early in vitro assessment of properties like metabolic stability (e.g., in liver microsomes) and plasma protein binding can forecast a drug's half-life and bioavailability. For example, early triazaspiro[4.5]decanone-based PLD inhibitors were hampered by low plasma free fraction and very short in vivo half-lives (<0.15 h).[1] The strategic shift to the 2,8-diazaspiro[4.5]decan-1-one core was specifically made to improve these ADME properties, leading to compounds with enhanced stability and longer half-lives (>3 h).[1]

Compound Class/ExampleTargetAssay TypeKey In Vitro Result (IC50)Source
Compound 48 TYK2 / JAK1Kinase Inhibition Assay6 nM / 37 nM[4]
Compound 41 RIPK1Kinase Inhibition Assay92 nM[3]
Antifungal (Compound 4j) Chitin SynthaseEnzyme Inhibition Assay0.12 mM[6]
PLD Inhibitors Phospholipase DEnzyme Inhibition AssayVaries (enantioselective)[1]
Anticancer (Compound 1c) N/A (Cytotoxicity)MTT Assay (HL60 cells)49.72 µM[7]

The In Vivo Gauntlet: Performance in a Living System

Success in vitro is a prerequisite, but not a guarantee, of in vivo success. Animal models are employed to understand a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetics (PK): The Drug's Journey

Once administered, a drug's concentration in the bloodstream is tracked over time to determine key parameters.

  • Rationale: PK studies reveal a drug's half-life (t1/2), clearance (CL), and volume of distribution. This data is critical for determining dosing regimens. The improved 2,8-diazaspiro[4.5]decan-1-one based PLD inhibitors demonstrated significantly improved half-lives of over 3 hours in rats, a direct result of the scaffold modification guided by in vitro ADME data.[1]

Pharmacodynamics (PD) & Efficacy: The Therapeutic Effect

The ultimate test is whether the drug can produce the desired therapeutic effect in a disease model.

  • Rationale: Efficacy studies provide proof-of-concept for a drug's therapeutic potential. The TYK2/JAK1 inhibitor, compound 48 , which showed nanomolar potency in vitro, was tested in a mouse model of acute ulcerative colitis. It demonstrated more potent anti-inflammatory efficacy than the established drug tofacitinib, reducing disease activity and regulating the expression of key inflammatory genes and cells.[4] This is a stellar example of a successful in vitro-to-in-vivo translation.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The "holy grail" for drug developers is a strong In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links an in vitro property (like dissolution or potency) to an in vivo response (like plasma concentration).[8] While a formal IVIVC is complex, a conceptual correlation is vital.

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Case Study in Correlation: From PLD Inhibition to a Better Scaffold

The development of PLD inhibitors perfectly illustrates the iterative nature of IVIVC.

  • In Vitro Finding: Initial triazaspiro-core compounds were potent inhibitors.

  • In Vitro ADME Problem: Assays revealed high clearance and low plasma free fraction.[1]

  • In Vivo Confirmation: Animal studies confirmed a very short half-life, rendering the compounds unusable.[1]

  • Scaffold Hop: The 2,8-diazaspiro[4.5]decan-1-one core was designed to increase sp3 character and improve ADME properties.[1]

  • In Vivo Success: The new scaffold yielded compounds with a much longer half-life, validating the design strategy.[1]

This demonstrates how in vitro data, when correctly interpreted, can directly guide chemical modifications to achieve desired in vivo outcomes.

Experimental Protocols: A Closer Look

Reproducibility is the cornerstone of scientific integrity. Here, we provide standardized, step-by-step methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic HTRF)

This protocol describes a common method for measuring the IC50 of a kinase inhibitor.

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a low-volume 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a solution of the target kinase (e.g., TYK2) and a ULight™-labeled substrate in kinase reaction buffer. Dispense this mix into the wells.

  • Reaction Initiation: Add a solution of ATP at a concentration near the Km for the enzyme to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add a "Stop & Detect" solution containing EDTA (to chelate Mg2+ and stop the reaction) and a Europium-labeled antibody that specifically recognizes the phosphorylated substrate. Incubate to allow antibody binding.

  • Data Acquisition: Read the plate using an HTRF-compatible reader. The ratio of the emission at 665 nm (FRET signal) to 615 nm (Europium reference) is calculated.

  • Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo DSS-Induced Acute Colitis Model

This protocol outlines a standard model for evaluating the efficacy of anti-inflammatory agents for IBD.

Caption: Workflow for a DSS-induced acute colitis mouse model.

Methodology:

  • Acclimatization: House mice (e.g., C57BL/6) in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Healthy Control (normal drinking water, vehicle treatment).

    • Group 2: Disease Control (DSS in water, vehicle treatment).

    • Group 3: Test Compound (DSS in water, treated with compound 48 ).

    • Group 4: Positive Control (DSS in water, treated with tofacitinib).

  • Disease Induction: Provide 2-3% (w/v) DSS in the drinking water for 7 consecutive days. The healthy control group receives regular water.

  • Treatment: Administer the vehicle, test compound, or positive control daily via a suitable route (e.g., oral gavage) for the duration of the study.

  • Clinical Scoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, euthanize the animals. Harvest the colon and measure its length (inflammation causes shortening). Collect tissue for:

    • Histology: To score tissue damage and inflammatory cell infiltration.

    • MPO Assay: To quantify neutrophil infiltration.

    • qRT-PCR: To measure the expression of inflammatory cytokine mRNAs.

  • Statistical Analysis: Compare the treatment groups to the disease control group using appropriate statistical tests (e.g., ANOVA) to determine efficacy.[4]

Conclusion and Future Outlook

The 2,6-diazaspiro[4.5]decan-1-one scaffold represents a compelling platform for the development of next-generation therapeutics. The successful translation from potent in vitro kinase inhibition to significant in vivo anti-inflammatory efficacy highlights the potential of this chemical class.[4] The key to this success lies in a holistic and iterative evaluation strategy, where in vitro ADME and cellular activity data are given as much weight as raw biochemical potency. This approach allows for the early identification and correction of liabilities, as demonstrated by the evolution of PLD inhibitors.[1]

Future research should continue to focus on this integrated approach. A deeper understanding of the structure-activity and structure-property relationships will enable the design of compounds with not only high potency but also optimized pharmacokinetic profiles, ultimately increasing the probability of successful clinical translation.

References

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Comparative

A Guide to Assessing the Selectivity of Novel TYK2/JAK1 Inhibitors Derived from the 2,8-Diazaspiro[4.5]decan-1-one Scaffold

This guide provides an in-depth analysis of a promising class of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors built upon the 2,8-diazaspiro[4.5]decan-1-one scaffold. We will explore the therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of a promising class of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors built upon the 2,8-diazaspiro[4.5]decan-1-one scaffold. We will explore the therapeutic rationale for targeting this specific combination of kinases, delve into the experimental data supporting the selectivity of these novel compounds, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors for autoimmune and inflammatory diseases.

The Rationale for Dual TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, comprising TYK2, JAK1, JAK2, and JAK3, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This cascade, known as the JAK-STAT pathway, is central to immune cell development, differentiation, and function. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders.[3]

TYK2 and JAK1 are particularly compelling targets as they mediate the signaling of key pro-inflammatory cytokines such as Type I interferons (IFN), IL-6, IL-12, and IL-23.[1][4] By selectively inhibiting TYK2 and JAK1 while sparing JAK2 and JAK3, it is theoretically possible to achieve potent anti-inflammatory effects while minimizing the side effects associated with broader JAK inhibition, such as hematological adverse events linked to JAK2 inhibition and immunosuppression linked to JAK3 inhibition. The development of inhibitors with a high degree of selectivity is therefore a critical objective in the field.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activates JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates JAK2 JAK2 JAK3 JAK3 pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Translocates to Nucleus Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 2,8-Diazaspiro Inhibitor Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Figure 1: Simplified JAK-STAT signaling pathway highlighting the inhibitory action of dual TYK2/JAK1 inhibitors.

The Emergence of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold

Recent research has identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of TYK2 and JAK1.[5][6] Through systematic structure-activity relationship (SAR) studies, a lead compound, designated as compound 48 , was discovered.[5][6] This compound demonstrated excellent potency against TYK2 and JAK1 kinases, with IC50 values of 6 nM and 37 nM, respectively.[5][6][7] Crucially, it exhibited significant selectivity over other JAK family members.[5][6]

Comparative Selectivity Profile

The selectivity of a JAK inhibitor is paramount and is typically assessed through a combination of biochemical and cellular assays.[8] Biochemical, or enzymatic, assays provide a direct measure of an inhibitor's ability to block the kinase's catalytic activity in a cell-free system.[9] Cellular assays then confirm this activity within a biological context, often by measuring the inhibition of cytokine-induced STAT phosphorylation.[10]

The data below summarizes the in vitro kinase inhibitory activity of compound 48 compared to Tofacitinib, a first-generation pan-JAK inhibitor, and Deucravacitinib, a selective TYK2 inhibitor that targets the regulatory pseudokinase (JH2) domain.[1]

Compound TYK2 IC50 (nM) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Selectivity (JAK2/TYK2) Selectivity (JAK2/JAK1) Reference
Compound 48 637>860>10000>143-fold>23-fold[5][6]
Tofacitinib 433.24.31.6~0.1-fold~1.3-fold[11] (representative data)
Deucravacitinib 1.2 (JH2)>100 (JH2)>10000 (JH1)>10000 (JH1)N/A (JH2 specific)N/A (JH2 specific)[1] (representative data)

The data clearly illustrates the distinct selectivity profile of the 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48. It demonstrates potent, dual inhibition of TYK2 and JAK1 while maintaining a significant selectivity margin of over 23-fold against JAK2.[5][6] This profile suggests a reduced likelihood of JAK2-mediated side effects compared to less selective inhibitors like Tofacitinib.

Experimental Methodologies for Assessing Selectivity

To ensure scientific rigor, the assessment of inhibitor selectivity must follow a logical and systematic workflow, progressing from initial biochemical characterization to more complex cellular and in vivo models.

A Biochemical Assays (Enzymatic IC50) B Cellular Assays (pSTAT Inhibition) A->B Confirm Cellular Potency & Selectivity C In Vivo Models (Disease Efficacy) B->C Evaluate Therapeutic Efficacy

Figure 2: A typical experimental workflow for characterizing the selectivity and efficacy of kinase inhibitors.

Protocol: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase. The HTRF format is a robust, high-throughput method that measures the phosphorylation of a substrate peptide.

Principle: The assay measures the FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor). Kinase activity leads to phosphorylation of the substrate, allowing the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

  • ULight™-labeled substrate peptide (e.g., ULight™-JAK-1tide)

  • ATP (Adenosine triphosphate)

  • Anti-phospho-substrate antibody labeled with europium cryptate (Eu-Ab)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test compounds (e.g., compound 48) serially diluted in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 µM. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" (0% activity) controls.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in assay buffer containing the specific JAK enzyme and the ULight™-labeled peptide substrate. Add 5 µL of this mix to each well containing the test compound or DMSO.

  • Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Prepare a 2X detection mix in detection buffer containing the Eu-labeled antibody. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (ULight™).

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Normalize the data against the high and low controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant measure of potency.[10]

Principle: Cells are stimulated with a specific cytokine known to signal through a particular JAK/STAT pathway. The inhibitor's effect on the phosphorylation of a downstream STAT protein is then measured using an intracellular flow cytometry assay with a phospho-specific antibody.

Materials:

  • Fresh human whole blood or isolated PBMCs

  • RPMI 1640 medium

  • Cytokines for stimulation (e.g., IFN-α for JAK1/TYK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2)[4][10]

  • Test inhibitor serially diluted in DMSO

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8 (for cell gating), and anti-phospho-STAT (e.g., pSTAT1, pSTAT3, pSTAT5)

  • Flow cytometer

Procedure:

  • Compound Pre-incubation: Aliquot 100 µL of whole blood or PBMCs (at 1x10^6 cells/mL) into 96-well deep-well plates. Add 1 µL of the serially diluted test inhibitor to each well. Incubate for 30-60 minutes at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate a specific pathway (e.g., IFN-α to a final concentration of 100 ng/mL). Leave some wells unstimulated as a negative control. Incubate for 15-20 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer to each sample. Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in 100 µL of staining buffer containing the phospho-specific STAT antibody and any other cell surface markers. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells one final time and resuspend in staining buffer. Acquire data on a flow cytometer, collecting at least 10,000 events for the lymphocyte gate.

  • Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition for each inhibitor concentration relative to the stimulated and unstimulated controls. Plot the data and determine the IC50 value as described for the biochemical assay.

In Vivo Corroboration and Future Directions

While in vitro assays are essential for initial characterization, the ultimate validation of a selective inhibitor comes from in vivo studies. For compound 48, administration in a mouse model of acute ulcerative colitis demonstrated more potent anti-inflammatory efficacy than tofacitinib.[5][6] This effect was mediated by the regulation of TYK2/JAK1-dependent genes and the formation of Th1, Th2, and Th17 cells, providing strong evidence that the in vitro selectivity profile translates to a desired in vivo therapeutic effect.[5][6]

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a significant advancement in the quest for selective JAK inhibitors. The lead compound, 48, with its potent dual TYK2/JAK1 inhibition and clear selectivity over JAK2, is a promising candidate for further development in the treatment of inflammatory bowel disease and other autoimmune conditions.[5][6][12] Future work should focus on comprehensive preclinical safety and pharmacokinetic profiling to fully establish its clinical potential.

References

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  • Fensome, A., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Scientific Reports, 10(1), 8963. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]

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Validation

A Comparative Guide to the Antifungal Activity of Diazaspiro[4.5]decan-1-one Analogs

In the ever-evolving landscape of antifungal drug discovery, the emergence of novel chemical scaffolds with potent and selective activity is of paramount importance. Among these, diazaspiro[4.5]decan-1-one derivatives ha...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the emergence of novel chemical scaffolds with potent and selective activity is of paramount importance. Among these, diazaspiro[4.5]decan-1-one derivatives have garnered significant attention as a promising class of antifungal agents. This guide provides a comprehensive comparison of the antifungal activity of various diazaspiro[4.5]decan-1-one analogs, supported by experimental data and a detailed examination of their mechanism of action. Designed for researchers, scientists, and drug development professionals, this document aims to be an in-depth technical resource, elucidating the therapeutic potential of this unique chemical class.

Introduction: The Therapeutic Promise of Diazaspiro[4.5]decan-1-ones

The diazaspiro[4.5]decan-1-one core represents a unique three-dimensional spirocyclic system that has proven to be a versatile scaffold in medicinal chemistry. Its rigid yet complex structure allows for the precise spatial orientation of various functional groups, facilitating targeted interactions with biological macromolecules. Recent studies have highlighted the potent antifungal properties of this class of compounds, particularly their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall integrity and absent in mammals, making it an attractive and selective antifungal target.[1][2]

This guide will delve into a comparative analysis of the antifungal efficacy of several diazaspiro[4.5]decan-1-one analogs, present a standardized protocol for evaluating their activity, and explore the underlying mechanism of action that contributes to their fungicidal or fungistatic effects.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The antifungal activity of diazaspiro[4.5]decan-1-one analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives against key pathogenic fungi, as reported in a seminal study by Li et al. (2019).[2] For comparative purposes, the activities of the well-established antifungal drug Fluconazole and the known chitin synthase inhibitor Polyoxin B are also included.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,8-Diazaspiro[4.5]decan-1-one Analogs against Candida albicans (ATCC 90023)

CompoundMIC (mmol/L)
4d 0.04
4j0.16
4r0.16
Fluconazole0.104
Polyoxin B0.129

Table 2: Minimum Inhibitory Concentration (MIC) of 2,8-Diazaspiro[4.5]decan-1-one Analogs against Aspergillus fumigatus (ATCC 204305)

CompoundMIC (mmol/L)
4j 0.08
4r 0.08
4d0.16
Fluconazole0.104
Polyoxin B0.129

Analysis of Structure-Activity Relationship (SAR):

The data reveals that subtle structural modifications to the diazaspiro[4.5]decan-1-one scaffold can significantly impact antifungal potency. For instance, compound 4d demonstrated superior activity against Candida albicans compared to both fluconazole and polyoxin B.[2] Conversely, compounds 4j and 4r exhibited the most potent activity against the filamentous fungus Aspergillus fumigatus.[2] These findings underscore the importance of the substituents on the spirocyclic ring system in determining the spectrum and potency of antifungal activity. Further research into the quantitative structure-activity relationship (QSAR) of this compound class is warranted to guide the design of next-generation analogs with enhanced efficacy and broader spectrums of activity.

Mechanism of Action: Targeting Fungal Chitin Synthesis

The selective antifungal activity of diazaspiro[4.5]decan-1-one analogs stems from their targeted inhibition of chitin synthase (CHS).[1][2] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. The enzymatic machinery responsible for chitin synthesis is absent in mammalian cells, making it an ideal target for selective antifungal therapy.

The Chitin Biosynthesis Pathway

The synthesis of chitin is a multi-step enzymatic process that occurs in the fungal cytoplasm and at the plasma membrane. The key steps are outlined below:

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fructose-6P Fructose-6P Glucosamine-6P Glucosamine-6P Fructose-6P->Glucosamine-6P GFAT GlcNAc-6P N-Acetylglucosamine-6P Glucosamine-6P->GlcNAc-6P GNA1 GlcNAc-1P N-Acetylglucosamine-1P GlcNAc-6P->GlcNAc-1P AGM1 UDP-GlcNAc UDP-N-Acetylglucosamine GlcNAc-1P->UDP-GlcNAc UAP1 Chitin_Synthase Chitin Synthase (CHS) UDP-GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Polymerization Inhibitor Diazaspiro[4.5]decan-1-one Analogs Inhibitor->Chitin_Synthase

Caption: The fungal chitin biosynthesis pathway and the point of inhibition by diazaspiro[4.5]decan-1-one analogs.

Diazaspiro[4.5]decan-1-one derivatives act as non-competitive inhibitors of chitin synthase.[3] This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This disruption of chitin synthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and ultimately leading to cell lysis and death.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure the generation of reliable and reproducible data for comparing the antifungal activity of diazaspiro[4.5]decan-1-one analogs, adherence to a standardized methodology is crucial. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for the broth microdilution method of antifungal susceptibility testing of yeasts.

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the diazaspiro[4.5]decan-1-one analog and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • Further dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired inoculum concentration for the assay.

  • Broth Microdilution Assay:

    • Dispense the diluted antifungal compounds into the wells of a 96-well microtiter plate.

    • Add the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the microtiter plates for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Antifungal_Susceptibility_Workflow Start Start Prepare_Stock Prepare Antifungal Stock Solutions Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Perform_Assay Perform Broth Microdilution Assay Prepare_Stock->Perform_Assay Prepare_Inoculum->Perform_Assay Incubate Incubate Plates (35°C, 24-48h) Perform_Assay->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: A standardized workflow for determining the antifungal susceptibility of diazaspiro[4.5]decan-1-one analogs.

Conclusion and Future Directions

Diazaspiro[4.5]decan-1-one analogs represent a promising new frontier in the development of antifungal therapeutics. Their potent activity against clinically relevant fungal pathogens, coupled with a selective mechanism of action targeting the fungal-specific enzyme chitin synthase, positions them as strong candidates for further investigation. The comparative data presented in this guide highlights the potential for optimizing the antifungal efficacy of this scaffold through targeted chemical modifications.

Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR) studies: Synthesizing and screening a broader library of analogs to identify key structural features that enhance potency and broaden the spectrum of activity.

  • In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models of fungal infections to assess their therapeutic potential and safety profiles.

  • Elucidating the precise binding mode: Utilizing techniques such as X-ray crystallography or cryo-electron microscopy to determine the exact interaction between the diazaspiro[4.5]decan-1-one scaffold and chitin synthase, which will facilitate rational drug design.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this exciting class of antifungal agents and contribute to the development of novel treatments for life-threatening fungal infections.

References

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. CLSI. [Link]

  • Chen, X., et al. (2020). Design, synthesis and biological evaluation of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 28(15), 115583.
  • Request PDF. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of Novel 2,8-Diazaspiro[4.5]decan-1-one Based Kinase Inhibitors

Executive Summary The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. However, achieving target selectivity remains a paramount challenge.

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. However, achieving target selectivity remains a paramount challenge. The human kinome is characterized by a high degree of structural conservation, particularly within the ATP-binding pocket, leading to a significant risk of off-target interactions. These unintended activities can result in toxicity, reduced efficacy, and confounding experimental data. This guide provides an in-depth comparative analysis of a novel 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), against the well-established pan-JAK inhibitor, Tofacitinib. We will explore the critical importance of comprehensive cross-reactivity profiling and detail robust experimental methodologies for assessing inhibitor selectivity, providing researchers with the insights needed to select and develop more precise chemical tools and therapeutics.

The Imperative of Kinase Inhibitor Selectivity

Kinases are critical nodes in cellular signaling networks, regulating a vast array of physiological processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them highly attractive drug targets.[2] However, the therapeutic window of a kinase inhibitor is intrinsically linked to its selectivity profile.

Why is cross-reactivity a critical concern?

  • Toxicity: Inhibition of unintended kinases can disrupt essential cellular functions, leading to adverse events. For example, inhibition of JAK2 is associated with hematological side effects, as it plays a key role in hematopoiesis.[3]

  • Reduced Efficacy: Off-target binding can reduce the free concentration of the drug available to engage its primary target, potentially lowering its therapeutic efficacy.

  • Paradoxical Pathway Activation: In some instances, inhibiting an off-target kinase can lead to the compensatory activation of other signaling pathways, counteracting the desired therapeutic effect.[5]

This guide focuses on inhibitors of the JAK family (JAK1, JAK2, JAK3, and TYK2), which are central to cytokine signaling in the immune system.[1][6] We will compare a novel, highly selective dual TYK2/JAK1 inhibitor, herein referred to as Compound 48 , with the first-generation JAK inhibitor Tofacitinib , which exhibits a broader selectivity profile.[3][7]

The JAK-STAT Signaling Pathway: A Key Immunomodulatory Hub

Cytokines, such as interleukins (ILs) and interferons (IFNs), are essential messengers of the immune system. They bind to cell surface receptors, which then activate associated JAK proteins. The activated JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[1][6][8]

Different cytokine receptors associate with specific pairs of JAKs. For instance, signaling from IL-12 and IL-23, critical drivers of autoimmune diseases, is mediated by TYK2 and JAK2.[9] Type I IFN signaling utilizes TYK2 and JAK1.[9][10] This differential pairing provides a rationale for developing inhibitors with specific JAK selectivity profiles to achieve a more targeted therapeutic effect.

JAK-STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK_TYK2 TYK2 Receptor->JAK_TYK2 Receptor->JAK_TYK2 2. Activation JAK_JAK1 JAK1 Receptor->JAK_JAK1 Receptor->JAK_JAK1 2. Activation STAT STAT JAK_TYK2->STAT 3. Phosphorylation JAK_JAK1->STAT 3. Phosphorylation Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Cytokine->Receptor 1. Binding pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Regulation Inhibitor Compound 48 (TYK2/JAK1 Inhibitor) Inhibitor->JAK_TYK2 Inhibition Inhibitor->JAK_JAK1 Inhibition

Figure 1: The TYK2/JAK1-mediated JAK-STAT signaling pathway and point of inhibition.

Comparative Kinase Selectivity Profile

A key method for assessing cross-reactivity is to screen an inhibitor against a large panel of kinases, often representing the entire human kinome.[11] The data generated allows for the calculation of selectivity scores and the identification of potential off-targets. Below is a comparative summary of the inhibitory activity of Compound 48 and Tofacitinib.

Compound 48 is a novel 2,8-diazaspiro[4.5]decan-1-one derivative identified as a potent and selective dual TYK2/JAK1 inhibitor.[7] Tofacitinib is a first-in-class JAK inhibitor approved for the treatment of several autoimmune diseases, which primarily inhibits JAK1 and JAK3, with lesser effects on JAK2 and TYK2.[6][8]

Target KinaseCompound 48 (IC50, nM)[7]Tofacitinib (% Inhibition @ 1µM)[12]Key Signaling Pathway
TYK2 6 68%IL-12, IL-23, Type I IFN
JAK1 37 99%γc cytokines, IL-6, Type I IFN
JAK2 >86097%Hematopoiesis (EPO, TPO), G-CSF
JAK3 224100%γc cytokines (Immune cell development)
LCK>1000099%T-Cell Receptor Signaling
SRC>1000098%Multiple Growth Factor Pathways
FYN>1000098%T-Cell & B-Cell Receptor Signaling
ROCK2>1000094%Cytoskeletal Regulation

Table 1: Comparative selectivity data for Compound 48 and Tofacitinib. IC50 values represent the concentration required for 50% inhibition. Percent inhibition at a single high concentration (e.g., 1µM) is a common primary screening method.

Interpretation of the Data:

  • Compound 48 demonstrates exceptional selectivity. It potently inhibits its primary targets, TYK2 and JAK1, with IC50 values in the low nanomolar range.[7] Critically, it shows over 23-fold selectivity against the closely related JAK2, and minimal activity against JAK3 at therapeutic concentrations.[7] This profile suggests a lower risk of JAK2-mediated hematological side effects.

  • Tofacitinib , while an effective therapeutic, demonstrates a pan-JAK profile, potently inhibiting JAK1, JAK2, and JAK3.[12] Its broader activity, including significant inhibition of kinases outside the JAK family like LCK and SRC, highlights the potential for a wider range of off-target effects that must be managed clinically.[12][13]

Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach, combining biochemical and cell-based assays, is essential for a thorough understanding of an inhibitor's selectivity.

Biochemical Profiling: The KINOMEscan™ Approach

Biochemical binding assays are a gold-standard for initial, broad selectivity profiling. The KINOMEscan™ platform, for example, is an ATP-independent, active-site-directed competition binding assay that quantitatively measures the interaction between an inhibitor and a large panel of kinases.[11]

KINOMEscan_Workflow Kinase DNA-tagged Kinase Mix 1. Mix Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Inhibitor Test Inhibitor Inhibitor->Mix Incubate 2. Incubate & Equilibrate Mix->Incubate Separate 3. Separate Beads Incubate->Separate Quantify 4. Quantify Kinase via qPCR Separate->Quantify Analyze 5. Analyze Data (Calculate Kd or % Inhibition) Quantify->Analyze

Figure 2: Generalized workflow for a competition binding assay like KINOMEscan™.

Step-by-Step Protocol: KINOMEscan™ Profiling

  • Assay Preparation: The three core components are prepared:

    • Kinase: The kinase of interest is tagged with a unique DNA molecule.

    • Immobilized Ligand: A known, active-site directed ligand for the kinase is immobilized on a solid support (e.g., beads).

    • Test Compound: The inhibitor to be profiled (e.g., Compound 48) is solubilized, typically in DMSO.

  • Competition Binding: The DNA-tagged kinase, immobilized ligand, and test compound are mixed and allowed to reach binding equilibrium.

    • Causality: If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand. The potency of the inhibitor dictates how much kinase remains unbound.

  • Separation: The solid support (beads) with the bound kinase is separated from the unbound kinase in the solution.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).

    • Self-Validation: The signal is inversely proportional to the test compound's binding affinity. A strong inhibitor results in less kinase bound to the beads and a lower qPCR signal. A DMSO control (no inhibitor) establishes the maximum binding signal.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the DMSO control. Data can be reported as percent inhibition at a single concentration or used to generate a full dose-response curve to calculate a dissociation constant (Kd).

Cell-Based Profiling: NanoBRET™ Target Engagement Assay

While biochemical assays are powerful, they do not account for cell permeability, efflux pumps, or the true intracellular concentration of a compound. Cell-based target engagement assays provide a more physiologically relevant measure of a compound's activity in a live-cell environment. The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding at a specific target protein within intact cells.

Step-by-Step Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: HEK293 cells (or another suitable cell line) are transiently transfected with a plasmid encoding the target kinase (e.g., TYK2) fused to a NanoLuc® luciferase enzyme. The cells are cultured to allow for protein expression.

  • Assay Plating: The transfected cells are harvested and plated into a multi-well assay plate.

  • Compound and Tracer Addition:

    • Test Compound: The inhibitor (e.g., Compound 48) is added to the cells in a serial dilution to create a dose-response curve.

    • NanoBRET™ Tracer: A cell-permeable fluorescent tracer, designed to bind to the target kinase, is added at a fixed concentration.

  • Equilibration: The plate is incubated to allow the compound and tracer to enter the cells and reach binding equilibrium with the NanoLuc®-kinase fusion protein.

  • Detection: A substrate for the NanoLuc® enzyme is added.

    • Causality: If the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, the energy generated by the luciferase-substrate reaction is transferred to the tracer via Bioluminescence Resonance Energy Transfer (BRET), causing the tracer to emit light at its characteristic wavelength. If the test compound displaces the tracer from the kinase, the BRET signal is reduced.

  • Data Acquisition: The plate is read on a luminometer capable of detecting both the NanoLuc® emission (donor) and the tracer emission (acceptor). The BRET ratio (acceptor emission / donor emission) is calculated.

  • Data Analysis: The BRET ratio is plotted against the test compound concentration. A dose-dependent decrease in the BRET signal indicates target engagement. An IC50 value can be calculated, representing the concentration of the compound required to displace 50% of the tracer.

Conclusion and Future Directions

Comprehensive cross-reactivity profiling is not merely a regulatory checkbox; it is a fundamental component of rational drug design and a prerequisite for high-quality chemical biology research. The comparative analysis presented here illustrates a clear distinction in selectivity between the novel 2,8-diazaspiro[4.5]decan-1-one based inhibitor, Compound 48, and the established drug, Tofacitinib.

  • Compound 48 represents a significant advancement in precision. Its highly selective dual inhibition of TYK2 and JAK1, while sparing JAK2, offers the potential for targeted immunomodulation with a potentially improved safety profile.[7] This makes it an excellent candidate for further preclinical development for diseases driven by IL-12, IL-23, and Type I IFN signaling, such as inflammatory bowel disease.[7]

  • Tofacitinib's broader profile, while clinically effective, underscores the importance of understanding and monitoring for potential off-target effects.[3][13]

The future of kinase inhibitor development will increasingly rely on the early and iterative application of the biochemical and cell-based profiling techniques described. By understanding the complete target and off-target landscape of a molecule, researchers can make more informed decisions, leading to the development of safer, more effective, and more precise medicines.

References

  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate? Retrieved from Patsnap Synapse. [Link]

  • Boy, M. G., et al. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]

  • Versus Arthritis. (n.d.). Tofacitinib. Retrieved from Versus Arthritis UK. [Link]

  • Ghoreschi, K., et al. (2011). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. [Link]

  • Dr.Oracle. (2025). What class of drug is tofacitinib (Janus kinase inhibitor)? Retrieved from Dr.Oracle. [Link]

  • Zhang, C., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Min, J. E., & Kim, S. J. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. PMC. [Link]

  • Zhang, C., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from Bristol Myers Squibb. [Link]

  • Zhang, M., et al. (2022). TYK2 in Immune Responses and Treatment of Psoriasis. Taylor & Francis Online. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from Royal Society of Chemistry Books. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tofacitinib. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway. Retrieved from Bristol Myers Squibb. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Malemud, C. J., & Miller, M. J. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC - PubMed Central. [Link]

  • Liu, K., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Angelini, J., et al. (2020). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open. [Link]

  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. Retrieved from AB Science. [Link]

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed. [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. NIH. [Link]

  • Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases. PubMed. [Link]

  • Dermsquared. (2025). JAK 1–3 & TYK2 Inhibitors in Dermatology. Retrieved from Dermsquared. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are p...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 2,6-Diazaspiro[4.5]decan-1-one hydrochloride should always be the primary source of information, we can infer a likely hazard profile from analogous spirocyclic and heterocyclic compounds.

Compounds of this class are frequently classified as:

  • Harmful if swallowed or inhaled [1][2][3]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

The hydrochloride salt form suggests it is a solid, likely a crystalline powder. This physical state presents a risk of dust generation, which is a primary route for inhalation exposure. Therefore, all handling and disposal procedures must be designed to minimize the creation of airborne dust.

Part 2: Regulatory Framework: The Generator's Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[4][5] It is the legal responsibility of the person or facility generating the waste (the "generator") to determine if that waste is hazardous.[6]

A chemical waste can be classified as hazardous in two ways:

  • Listed Waste: The EPA maintains specific lists (F, K, P, and U lists) of wastes from certain industrial processes or of unused commercial chemical products that are automatically deemed hazardous.[7]

  • Characteristic Waste: If not a listed waste, the material must be evaluated for four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[6][8]

For a research chemical like 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, it is unlikely to be an F or K-list waste. However, it must be evaluated against the P and U lists and for the four characteristics before disposal. In the absence of complete data, and to ensure the highest level of safety and compliance, it is prudent to manage unknown or novel research chemicals as hazardous waste.

Part 3: Personal Protective Equipment (PPE) and Safety

Proper selection and use of PPE are non-negotiable. The causality is clear: to prevent harmful exposure, a physical barrier must be established between the chemical and the handler.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[9]Protects against splashes and airborne dust particles causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact which can lead to irritation.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if handling powders outside of a fume hood.[1]Prevents inhalation of fine dust particles that can cause respiratory tract irritation.[1][3]

All handling of the solid material, especially during weighing or transfer, should be performed in a certified chemical fume hood to control potential dust.[2]

Part 4: Step-by-Step Disposal Protocol

This protocol ensures that 2,6-Diazaspiro[4.5]decan-1-one hydrochloride waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.

Step 1: Waste Segregation and Collection
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react, creating a more significant hazard.[10]

  • Collect waste 2,6-Diazaspiro[4.5]decan-1-one hydrochloride, including any contaminated materials (e.g., weigh paper, contaminated paper towels), in a designated waste container.

Step 2: Containerization
  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • The container must be in good condition, with no leaks or cracks.

  • Keep the container closed at all times except when adding waste.[1]

Step 3: Labeling
  • Proper labeling is a critical component of the Hazard Communication Standard (HazCom).[11]

  • Label the waste container clearly with the words "HAZARDOUS WASTE ".

  • List all contents, including the full chemical name: "2,6-Diazaspiro[4.5]decan-1-one hydrochloride".

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

Step 4: Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and well-ventilated.[1][10]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • The container should be stored in secondary containment to control any potential leaks.[10]

Step 5: Final Disposal
  • Never dispose of this chemical down the drain or in the regular trash. [12] This is a violation of EPA regulations and can harm the environment.[13]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][12]

  • The material will likely be disposed of via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 2,6-Diazaspiro[4.5]decan-1-one hydrochloride waste.

DisposalWorkflow start Waste Generation (Unused chemical, contaminated material) sds_check Consult Substance-Specific Safety Data Sheet (SDS) start->sds_check hazard_eval Perform RCRA Waste Characterization (Listed or Characteristic Waste?) sds_check->hazard_eval presume_hazardous Prudent Practice: Assume Hazardous Waste hazard_eval->presume_hazardous Data Unavailable or Ambiguous ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_eval->ppe Determined Hazardous presume_hazardous->ppe containerize Collect in a Labeled, Sealed, Compatible Waste Container ppe->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage ehs_contact Contact EHS or Licensed Waste Contractor for Pickup storage->ehs_contact end Document and Maintain Records ehs_contact->end

Caption: Disposal decision workflow for research chemical waste.

Part 5: Emergency Procedures - Spill Management

In the event of a spill, a prompt and correct response is critical to mitigate exposure and environmental contamination.

For Small, Dry Spills:
  • Alert Personnel: Immediately notify others in the area.

  • Secure the Area: Restrict access to the spill location.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Don PPE: Wear the full complement of PPE described in Part 3, including respiratory protection.

  • Clean-up:

    • Gently sweep or scoop the solid material to avoid generating dust.[1] Do not dry sweep aggressively.

    • Use absorbent pads dampened with water to wipe the area.

    • Place all contaminated materials (swept powder, used pads, etc.) into your hazardous waste container.[1]

  • Decontaminate: Wash the spill area thoroughly with soap and water.

For Large Spills:
  • EVACUATE the immediate area.

  • ALERT your supervisor and call your institution's emergency number and EHS department.[1]

  • CLOSE the doors to the affected area to contain any dust or vapors.

  • DO NOT attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team under HAZWOPER guidelines.[14]

By adhering to these rigorous, well-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research can continue without incident.

References

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (n.d.). DuraLabel.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). HalenHardy.
  • 2,6-Diazaspiro[3.3]heptane dihydrochloride Safety Data Sheet. (2022, May 17). Apollo Scientific.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE Safety Data Sheets. (n.d.). Echemi.
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Safety Data Sheet. (2025, July 19). ChemicalBook.
  • 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. (n.d.). PubChem.
  • Letter to Mr. David Herb. (n.d.). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts.
  • EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
  • Identification and Listing of Hazardous Waste. (2023, January 23). Regulations.gov.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Diazaspiro[4.5]decan-1-one Hydrochloride

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. As a spirocyclic compound, likely used a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. As a spirocyclic compound, likely used as a pharmaceutical intermediate, its handling requires a nuanced understanding of its potential hazards.[1] This document moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every operational step is a self-validating system of protection.

Foundational Knowledge: Hazard Assessment

Based on these analogs, the anticipated hazards are summarized below. The primary risks stem from its potential acute toxicity if ingested, inhaled, or absorbed through the skin, as well as its irritant properties to the skin, eyes, and respiratory system.[2][3][5]

Hazard CodeGHS PictogramHazard StatementCausality and Implication for Handling
H302 Harmful if swallowedIngestion of even small quantities may cause illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2][3][5]
H312 / H315 Harmful in contact with skin / Causes skin irritationThe compound can be absorbed through the skin, leading to systemic effects, and can cause local irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2][3][5]
H319 Causes serious eye irritationDirect contact with the eyes can cause significant irritation or damage. Eye protection is mandatory at all times.[2][3][5]
H332 / H335 Harmful if inhaled / May cause respiratory irritationAs a powder, the compound can be easily aerosolized during handling (e.g., weighing). Inhalation can irritate the respiratory tract and may lead to systemic toxicity.[3][5] Engineering controls like fume hoods are paramount.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness depends entirely on the preceding layers of safety controls. Before any work is initiated, the following must be considered:

  • Engineering Controls: The most critical control measure. Always handle the solid form of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride inside a certified chemical fume hood, especially when weighing or transferring the powder.[2][8] This minimizes the risk of inhalation.

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Ensure you are properly trained on the procedures involving this compound. Always wash hands thoroughly after handling, even after removing gloves.[5] Prohibit eating, drinking, and smoking in all laboratory areas.[2][5]

Core and Task-Specific PPE Protocols

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure.

Baseline PPE for All Operations

This is the minimum required PPE for entering any laboratory area where 2,6-Diazaspiro[4.5]decan-1-one hydrochloride is handled, regardless of the quantity.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[9]

  • Protective Clothing: A long-sleeved, flame-resistant laboratory coat.[9]

  • Foot Protection: Closed-toe and closed-heel shoes covering the entire foot.[9][10]

  • Hand Protection: Disposable nitrile gloves. Inspect for tears or holes before each use.[10]

Protocol for Weighing and Solution Preparation

This task carries the highest risk of generating airborne particles.

Location: Certified Chemical Fume Hood or Ventilated Balance Enclosure.

Step-by-Step PPE and Handling Protocol:

  • Don Baseline PPE: Put on your lab coat, safety glasses, and shoes.

  • Select Hand Protection: Don double gloves. A common and effective practice is to wear two pairs of nitrile gloves. This provides an extra layer of protection against tears and contamination during doffing.

  • Prepare the Work Area: Place all necessary equipment (spatula, weigh paper, container) inside the fume hood before bringing in the chemical.

  • Handle the Compound: Carefully transfer the required amount of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride. Use gentle motions to avoid creating dust.

  • Clean Up: After transfer, carefully fold the weigh paper and dispose of it in a designated solid waste container within the hood.

  • Doff Outer Gloves: Before leaving the fume hood, remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare skin.[2] Dispose of them in the designated waste.

  • Final Steps: With the inner gloves still on, transport the sealed container to its destination. Wash hands thoroughly after the procedure is complete.

Protocol for Handling Solutions and Reactions

This task involves a splash hazard.

Location: Certified Chemical Fume Hood.

Step-by-Step PPE and Handling Protocol:

  • Upgrade Eye Protection: Switch from safety glasses to chemical splash goggles.[9] If there is a significant splash risk (e.g., working with larger volumes or pressurized systems), a face shield must be worn over the chemical splash goggles.[9][10]

  • Ensure Full Coverage: Wear a lab coat and single-use nitrile gloves.

  • Conduct Operations: Perform all additions, extractions, and transfers within the fume hood.

  • Manage Contamination: If gloves become contaminated, remove them immediately, wash your hands, and don a fresh pair.

  • Waste Disposal: Dispose of all contaminated materials (pipettes, septa, etc.) in the appropriate chemical waste container.

PPE Selection and Disposal Plan

  • Glove Selection: While nitrile gloves provide good general protection, always consult the glove manufacturer's chemical resistance guide for specific solvents used in your process.[10] For unknown hazards, consider using a more robust glove like a flexible laminate under a heavy-duty outer glove.[9]

  • Respiratory Protection: For routine handling within a fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face air-purifying respirator with appropriate cartridges should be used by trained personnel.[11][12]

  • Disposal of Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with 2,6-Diazaspiro[4.5]decan-1-one hydrochloride must be disposed of as hazardous chemical waste according to your institution's guidelines.[2] Contaminated lab coats should be professionally laundered and not taken home.[5]

Emergency Response: Exposure Plan

  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[8][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Relocate to fresh air immediately.[8] If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

PPE_Decision_Workflow Start Start: Assess Task Weighing Task: Weighing or Transferring Solid? Start->Weighing Solution Task: Handling Solutions? Weighing->Solution PPE_Weighing Enhanced PPE (Weighing): - Work in Fume Hood - Chemical Splash Goggles - Double Nitrile Gloves Weighing->PPE_Weighing Yes Spill Emergency: Spill or Fume Hood Failure? Solution->Spill PPE_Solution Enhanced PPE (Solutions): - Work in Fume Hood - Chemical Splash Goggles - Face Shield (if needed) - Nitrile Gloves Solution->PPE_Solution Yes PPE_Baseline Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Spill->PPE_Baseline No Routine Task PPE_Spill Emergency PPE: - Full-face Respirator - Chemical Resistant Suit/Apron - Heavy-duty Gloves (Trained Personnel Only) Spill->PPE_Spill Yes

Caption: PPE selection workflow for 2,6-Diazaspiro[4.5]decan-1-one hydrochloride.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Personal Protective Equipment (PPE) - CHEMM.
  • 2,8-Diazaspiro(4.5)decan-3-one hydrochloride | C8H15ClN2O | CID 60145982 - PubChem.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration.
  • Safety Data Sheet - MedchemExpress.com. (2025, December 7).
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1).
  • 2,6-Diazaspiro[3.3]heptane dihydrochloride - Apollo Scientific.
  • 2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE Safety Data Sheets - Echemi.
  • Hydrochloric Acid in Pharmaceutical Preparations: Best Practices - Patsnap Eureka. (2025, July 1).
  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025, January 8).
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com. (2023, September 7).
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - ChemicalBook. (2025, July 19).
  • 2,6-diazaspiro[4.5]decan-1-one hydrochloride [1203686-81-0] | Chemsigma.
  • 1,7-Diazaspiro[4.5]decan-6-one hydrochloride - TargetMol.
  • 2,7-Diazaspiro[4.5]decan-1-one,2-methyl-, hydrochloride (1:1) [1153767-88-4] | Chemsigma.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 2
2,6-Diazaspiro[4.5]decan-1-one hydrochloride
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